Product packaging for 2-Oxa-6-azaspiro[3.3]heptane hemioxalate(Cat. No.:CAS No. 1045709-32-7)

2-Oxa-6-azaspiro[3.3]heptane hemioxalate

Cat. No.: B1395452
CAS No.: 1045709-32-7
M. Wt: 288.3 g/mol
InChI Key: RXBYDYSXIHJXNO-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.3]heptane hemioxalate is a useful research compound. Its molecular formula is C12H20N2O6 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O6 B1395452 2-Oxa-6-azaspiro[3.3]heptane hemioxalate CAS No. 1045709-32-7

Properties

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9NO.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBYDYSXIHJXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)COC2.C1C2(CN1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045709-32-7
Record name 2-Oxa-6-azaspiro[3.3]heptane hemioxalate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate from Tribromoneopentyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxa-6-azaspiro[3.3]heptane is a highly sought-after saturated heterocyclic scaffold in modern drug discovery, often utilized as a bioisosteric replacement for morpholine and piperazine moieties to enhance physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic route to 2-Oxa-6-azaspiro[3.3]heptane, isolated as its stable hemioxalate salt, commencing from the readily available starting material, tribromoneopentyl alcohol. The synthesis involves a multi-step sequence, including the formation of a key oxetane intermediate, subsequent azetidine ring closure, and final deprotection and salt formation. This document will elaborate on the mechanistic rationale behind each synthetic transformation, provide detailed experimental protocols, and present relevant data in a clear and accessible format.

Introduction

The rigid, three-dimensional architecture of spirocyclic systems offers a unique avenue to explore novel chemical space in medicinal chemistry.[3] Among these, 2-Oxa-6-azaspiro[3.3]heptane has emerged as a particularly valuable building block. Its incorporation into drug candidates can lead to improved pharmacokinetic profiles by modulating lipophilicity and basicity.[2] The synthesis of this spirocycle, however, can be challenging due to the inherent strain of the fused four-membered rings.[4]

This guide focuses on a well-established and scalable pathway that begins with tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant.[5] The synthetic strategy hinges on the sequential construction of the oxetane and azetidine rings, followed by purification of the final product as a stable and handleable hemioxalate salt.

Synthetic Strategy Overview

The overall synthetic transformation from tribromoneopentyl alcohol to 2-Oxa-6-azaspiro[3.3]heptane hemioxalate can be conceptually divided into three key stages:

  • Oxetane Ring Formation: Intramolecular Williamson ether synthesis of tribromoneopentyl alcohol to yield 3,3-bis(bromomethyl)oxetane.

  • Azetidine Ring Formation and Deprotection: Cyclization of the oxetane intermediate with a suitable nitrogen source, followed by the removal of a protecting group.

  • Hemioxalate Salt Formation: Purification and stabilization of the free amine product as its hemioxalate salt.

Synthesis_Overview TBNPA Tribromoneopentyl Alcohol Oxetane 3,3-Bis(bromomethyl)oxetane TBNPA->Oxetane Intramolecular Williamson Ether Synthesis Protected_Spiro N-Protected-2-oxa-6- azaspiro[3.3]heptane Oxetane->Protected_Spiro Azetidine Formation Free_Amine 2-Oxa-6-azaspiro[3.3]heptane (Free Base) Protected_Spiro->Free_Amine Deprotection Hemioxalate 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate Free_Amine->Hemioxalate Salt Formation

Caption: Overall synthetic workflow from Tribromoneopentyl Alcohol.

Part 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

The initial step involves the formation of the oxetane ring from tribromoneopentyl alcohol. This is typically achieved via an intramolecular Williamson ether synthesis under basic conditions.

Mechanistic Rationale

The reaction proceeds through the deprotonation of the hydroxyl group of tribromoneopentyl alcohol by a strong base, such as sodium hydroxide. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing one of the primary bromide atoms to form the strained four-membered oxetane ring. The use of Schotten-Baumann conditions (a two-phase system of an organic solvent and aqueous base) is effective for this transformation.[5]

Experimental Protocol

Materials:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Deionized water

Procedure:

  • A solution of tribromoneopentyl alcohol in dichloromethane is prepared in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

  • An aqueous solution of sodium hydroxide is added to the reaction mixture.

  • The biphasic mixture is stirred vigorously at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 3,3-bis(bromomethyl)oxetane.

  • The crude product is purified by vacuum distillation to afford the pure product.

ParameterValueReference
Starting MaterialTribromoneopentyl alcohol[5]
ReagentSodium hydroxide[5]
SolventDichloromethane/Water[5]
Reaction TemperatureReflux[5]
Typical Yield72%[5]
Purity>95%[5]

Part 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This stage involves the construction of the azetidine ring. A common and effective method utilizes a primary amine, such as benzylamine, which acts as the nitrogen source and introduces a readily cleavable protecting group.

Mechanistic Rationale

The reaction of 3,3-bis(bromomethyl)oxetane with benzylamine proceeds via a tandem SN2 reaction. The first nucleophilic attack of the benzylamine on one of the bromomethyl groups forms a secondary amine intermediate. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the remaining bromomethyl group to close the azetidine ring, yielding N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

The subsequent debenzylation is typically achieved through catalytic hydrogenation. Palladium on activated carbon (Pd/C) is a highly effective catalyst for this transformation, which proceeds under a hydrogen atmosphere.[1] The addition of a catalytic amount of acetic acid can enhance the reaction rate.[1]

Azetidine_Formation Oxetane 3,3-Bis(bromomethyl)oxetane Intermediate N-Benzyl Intermediate Oxetane->Intermediate + Benzylamine (SN2) Protected_Spiro N-Benzyl-2-oxa-6- azaspiro[3.3]heptane Intermediate->Protected_Spiro Intramolecular Cyclization (SN2) Free_Amine 2-Oxa-6-azaspiro[3.3]heptane Protected_Spiro->Free_Amine Catalytic Hydrogenation (Debenzylation)

Caption: Azetidine ring formation and deprotection workflow.

Experimental Protocol

Step 2a: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • Benzylamine

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

  • A solution of 3,3-bis(bromomethyl)oxetane in the chosen solvent is prepared in a reaction vessel.

  • Benzylamine and the base are added to the solution.

  • The reaction mixture is heated and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Step 2b: Debenzylation to 2-Oxa-6-azaspiro[3.3]heptane

Materials:

  • N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol

  • Acetic acid (catalytic amount)

  • Hydrogen gas

Procedure:

  • N-Benzyl-2-oxa-6-azaspiro[3.3]heptane is dissolved in methanol in a hydrogenation vessel.

  • A catalytic amount of acetic acid and 10% Pd/C are added to the solution.

  • The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., 5 bar) with vigorous stirring.[1]

  • The reaction is monitored until complete conversion is observed (typically 16 hours).[1]

  • The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate, containing the free base of 2-oxa-6-azaspiro[3.3]heptane, is used directly in the next step.

ParameterValueReference
Step 2a
Starting Material3,3-Bis(bromomethyl)oxetane[1]
ReagentBenzylamine[1]
Step 2b
Catalyst10% Pd/C[1]
Hydrogen Pressure5 bar[1]
SolventMethanol with catalytic acetic acid[1]

Part 3: Formation of this compound

The free base of 2-Oxa-6-azaspiro[3.3]heptane is often isolated as a salt to improve its stability and ease of handling. While various salts can be prepared, the hemioxalate is a commonly reported and crystalline form.[1]

Rationale for Salt Formation

The formation of a salt with an acid like oxalic acid protonates the basic nitrogen atom of the azetidine ring, leading to the formation of a stable, crystalline solid. This facilitates the purification of the final product by precipitation and filtration, and the resulting salt is typically less hygroscopic and has a longer shelf life than the free base.

Experimental Protocol

Materials:

  • Methanolic solution of 2-Oxa-6-azaspiro[3.3]heptane (from Part 2b)

  • Oxalic acid

  • Methanol

Procedure:

  • The methanolic filtrate containing the free base of 2-oxa-6-azaspiro[3.3]heptane is placed in a clean flask.

  • A solution of oxalic acid (0.5 equivalents) in methanol is added dropwise to the stirred solution of the amine at room temperature.

  • A precipitate will form upon addition of the oxalic acid solution.

  • The resulting slurry is stirred for a period to ensure complete precipitation.

  • The solid product is collected by vacuum filtration.

  • The collected solid is washed with cold methanol and then dried under vacuum to afford this compound as a crystalline solid.

ParameterValueReference
AcidOxalic Acid[1]
Stoichiometry0.5 equivalents[1]
SolventMethanol[1]
Isolation MethodPrecipitation and Filtration[1]
Typical Overall Yield (from protected spirocycle)High[1]

Conclusion

The synthesis of this compound from tribromoneopentyl alcohol represents a practical and scalable route to a valuable building block for drug discovery. This guide has detailed the key transformations, provided insights into the reaction mechanisms, and offered robust experimental protocols. The presented methodology allows for the efficient production of this important spirocyclic scaffold, enabling its broader application in the development of novel therapeutics. Careful execution of each step, particularly the purification of intermediates and the final salt formation, is crucial for obtaining a high-purity product suitable for further synthetic manipulations.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced three-dimensionality is paramount for developing next-generation therapeutics. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as privileged scaffolds.[1] Their rigid, defined three-dimensional structures can lead to improved target binding affinity, enhanced metabolic stability, and modulated physicochemical properties compared to their linear or monocyclic counterparts.[2][3]

2-Oxa-6-azaspiro[3.3]heptane, in particular, has garnered significant interest as a bioisostere for commonly used motifs like morpholine and piperidine.[4] Its unique strained ring system, combining an oxetane and an azetidine ring, offers a distinct vectoral projection of substituents, enabling novel interactions with biological targets. The hemioxalate salt form is a common and convenient solid form for handling and storage of the parent amine.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. It is intended for researchers, scientists, and drug development professionals who are considering incorporating this valuable building block into their discovery programs. This guide not only summarizes available data but also provides detailed, field-proven experimental protocols for determining these critical parameters, empowering researchers to conduct their own thorough characterization.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity.

  • Chemical Name: bis(2-oxa-6-azaspiro[3.3]heptane);oxalic acid[5]

  • Synonyms: 2-Oxa-6-azaspiro[3.3]heptane oxalate (2:1), 2-Oxa-6-azaspiro[3.3]heptane semioxalate[5]

  • CAS Number: 1045709-32-7[5]

  • Molecular Formula: C₁₂H₂₀N₂O₆ (for the 2:1 salt)[5]

  • Molecular Weight: 288.30 g/mol [5]

The structure consists of two molecules of the spirocyclic amine, 2-oxa-6-azaspiro[3.3]heptane, associated with one molecule of oxalic acid. The basic nitrogen of the azetidine ring is protonated by the carboxylic acid groups of the oxalate.

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from suppliers, specific experimental values for several parameters are not widely published. In such cases, this guide provides robust protocols for their determination.

PropertyValue / Expected RangeComments
Appearance White to off-white or pale yellow powderBased on supplier information.
Melting Point Data not publicly availableA sharp melting point is indicative of high purity. A detailed protocol for determination is provided in Section 4.1.
Solubility Slightly soluble in water. Soluble in some organic solvents like methanol and ethanol.[6]Quantitative data is crucial for formulation and reaction setup. A protocol for determination is provided in Section 4.2. The presence of the oxetane moiety is known to significantly improve aqueous solubility compared to analogous carbocyclic spiro-compounds.[7]
pKa Data not publicly availableThe pKa of the protonated azetidine nitrogen is expected to be in the range of 8-10. This is a critical parameter for understanding ionization at physiological pH. A detailed protocol for determination is provided in Section 4.3.
Thermal Stability Stable at room temperature.High-temperature stability and decomposition profile can be determined by TGA/DSC analysis. A protocol is outlined in Section 4.4.

In-Depth Analysis of Physicochemical Properties

Solid-State Properties

Appearance: The compound is typically supplied as a white to pale yellow crystalline solid.[3]

Melting Point: The melting point is a critical indicator of purity. For a crystalline solid like this hemioxalate salt, a sharp melting range (typically < 2 °C) is expected for a pure sample. Impurities will generally lead to a depression and broadening of the melting range. As no specific experimental value is publicly available, it must be determined empirically.

Crystallinity and Polymorphism: While no specific crystallographic data has been published, it is crucial to understand that organic salts can exist in different crystalline forms (polymorphs). Polymorphs can have different melting points, solubilities, and stabilities. X-ray Powder Diffraction (XRPD) is the primary technique used to characterize the crystalline form and identify any polymorphic variations.

Solution-State Properties

Solubility: The compound is described as "slightly soluble in water".[6] This qualitative description is a starting point, but quantitative measurement is essential for drug development. The incorporation of an oxetane ring into a spirocyclic system has been shown to dramatically increase aqueous solubility compared to the all-carbon analogues.[7] This is a key advantage of this scaffold. Solubility in various organic solvents is also critical for its use in synthesis. It is expected to have some solubility in polar protic solvents like methanol and ethanol.[3]

pKa: The pKa of the protonated azetidine nitrogen determines the extent of ionization at a given pH. This is a fundamental property influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa of the azetidinium ion in this strained spirocyclic system is influenced by the ring strain and the electronegativity of the adjacent oxetane oxygen. Incorporation of an oxygen atom into a spirocyclic amine has been shown to reduce the basicity by approximately one pKa unit compared to its carbocyclic counterpart.[7] Therefore, a pKa value slightly lower than that of a simple azetidinium ion is anticipated.

Stability

Thermal Stability: The hemioxalate salt is stable under standard storage conditions (cool, dry place).[6] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to determine the decomposition temperature and identify any thermally induced events such as desolvation or phase transitions.[8][9]

pH Stability: The stability of the compound in aqueous solutions at different pH values is a key consideration for pre-formulation studies. The strained four-membered rings (azetidine and oxetane) could be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable under typical physiological and synthetic conditions.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point of a solid organic compound.[10]

Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample prep2 Finely powder the sample prep1->prep2 prep3 Pack into capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in apparatus prep3->meas1 meas2 Heat rapidly to ~20°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Record T_initial (first drop) meas3->meas4 meas5 Record T_final (fully liquid) meas4->meas5 result1 Report as a range (T_initial - T_final) meas5->result1

Caption: Workflow for determining melting point.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tamp the open end of a capillary melting point tube into the powder until a 2-3 mm column of the sample is packed into the closed end.

  • Measurement:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Heat the block rapidly to a temperature approximately 20 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination should be performed on a separate sample.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Record the temperature at which the entire sample has melted into a clear liquid (T_final).

  • Reporting:

    • The melting point is reported as the range from T_initial to T_final.

    • Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium thermodynamic solubility.[11][12]

Methodology:

  • Preparation:

    • Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

    • Add an excess amount of this compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid should be visible.

  • Equilibration:

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for the solid to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtrate with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to determine the concentration in the sample.

  • Reporting:

    • The solubility is reported in units of mg/mL or µg/mL at the specified pH and temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13][14][15]

Workflow for pKa Determination

cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare a ~1 mM solution of the compound setup1->setup2 setup3 Acidify with HCl to ~pH 2 setup2->setup3 tit1 Titrate with standardized NaOH setup3->tit1 tit2 Record pH after each addition tit1->tit2 ana1 Plot pH vs. volume of NaOH tit2->ana1 ana2 Determine the half-equivalence point ana1->ana2 ana3 pKa = pH at half-equivalence point ana2->ana3

Caption: Workflow for determining pKa by potentiometric titration.

Methodology:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Accurately weigh a sample of this compound and dissolve it in deionized water (or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-5 mM).

    • Acidify the solution to approximately pH 2 with a standardized solution of HCl.

  • Titration:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently.

    • Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (or by analyzing the first or second derivative of the curve).

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid.

Thermal Stability Analysis (DSC/TGA)

Simultaneous TGA-DSC analysis provides comprehensive information on the thermal stability and phase behavior of the compound.[8][9]

Methodology:

  • Instrument Setup:

    • Calibrate the TGA balance and the DSC temperature and heat flow according to the instrument manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Analysis:

    • Place the pan in the instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Interpretation:

    • TGA Curve: A significant weight loss indicates decomposition. The onset temperature of this weight loss is a measure of thermal stability.

    • DSC Curve: An endothermic peak will correspond to the melting point of the compound. The area under the peak is the enthalpy of fusion. Exothermic events may indicate decomposition or other phase transitions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine and oxetane ring protons. The methylene protons of the azetidine ring adjacent to the nitrogen will likely appear as a triplet, while the protons of the oxetane ring will have distinct chemical shifts. The absence of a proton on the nitrogen confirms its quaternization in the salt form.

  • ¹³C NMR: The carbon NMR will show distinct signals for the spiro carbon and the methylene carbons of both rings. The chemical shifts will be indicative of the strained ring environment.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for C-H stretching of the aliphatic rings, C-N stretching of the azetidine, and C-O-C stretching of the oxetane ether linkage. Strong, broad bands in the 1600-1700 cm⁻¹ region will be characteristic of the carboxylate (C=O) stretches from the oxalate counter-ion.[16][17]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated parent amine [C₅H₉NO + H]⁺. The fragmentation pattern can provide further structural confirmation.[18]

Conclusion

References

An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with Spirocyclic Scaffolds

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated drug design. The exploration of three-dimensional chemical space has become a cornerstone of modern drug discovery, leading to the rise of innovative scaffolds that offer unique structural and physicochemical properties. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity, novel exit vectors for substituent placement, and improved drug-like properties.[1][2]

This technical guide focuses on a particularly valuable spirocyclic building block: 2-Oxa-6-azaspiro[3.3]heptane hemioxalate . This compound has emerged as a critical tool for researchers aiming to optimize lead compounds by serving as a bioisosteric replacement for common motifs like morpholine. Its unique topology and the advantageous properties conferred by the hemioxalate salt form make it a compelling choice for addressing challenges in solubility, metabolic stability, and lipophilicity. This guide will provide a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and strategic applications in drug development.

Core Compound Identification

  • Chemical Name: this compound

  • Synonyms: bis(2-oxa-6-azaspiro[3.3]heptane);oxalic acid, 2-Oxa-6-azaspiro[3.3]heptane oxalate (2:1)

  • CAS Number: 1045709-32-7[3]

  • Molecular Formula: C₁₂H₂₀N₂O₆[3]

  • Molecular Weight: 288.30 g/mol [3]

Chemical Structure

This compound is a salt composed of two molecules of the spirocyclic amine, 2-oxa-6-azaspiro[3.3]heptane, and one molecule of oxalic acid.[3] The spirocyclic core features a central quaternary carbon connecting an oxetane ring and an azetidine ring.

start 3-Bromo-2,2-bis(bromomethyl)propan-1-ol + p-Toluenesulfonamide step1 Cyclization (Base, Reflux) start->step1 intermediate 6-((4-Methylphenyl)sulfonyl)- 2-oxa-6-azaspiro[3.3]heptane step1->intermediate step2 Detosylation (Mg, MeOH, Sonication) intermediate->step2 free_amine 2-Oxa-6-azaspiro[3.3]heptane (Free Base) step2->free_amine step3 Salt Formation (Oxalic Acid, MeOH) free_amine->step3 product 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate step3->product cluster_morpholine Morpholine cluster_spiro 2-Oxa-6-azaspiro[3.3]heptane M Morpholine P1 P1 M->P1 Metabolic Liability P3 P3 M->P3 Higher Lipophilicity P5 P5 M->P5 Lower Basicity S 2-Oxa-6-azaspiro[3.3]heptane P2 P2 S->P2 Improved Metabolic Stability P4 P4 S->P4 Lower Lipophilicity P6 P6 S->P6 Higher Basicity P7 P7 S->P7 3D-Scaffold with Defined Exit Vectors

References

An In-Depth Technical Guide to the Solubility of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is paramount. The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a significant building block, often utilized as a bioisosteric replacement for morpholine, offering improved physicochemical properties in drug candidates.[1] This spirocyclic system, containing both an oxetane and an azetidine ring, presents a unique structural motif that influences polarity, rigidity, and metabolic stability.

The compound is frequently isolated and handled as its hemioxalate salt, 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. While salt formation is a common strategy to enhance the stability and aqueous solubility of active pharmaceutical ingredients (APIs), the solubility of these salts in organic solvents is of critical importance for synthesis, purification, formulation, and various screening assays.[2] A thorough understanding of its solubility profile across a range of organic solvents is essential for researchers, process chemists, and formulation scientists to effectively utilize this valuable chemical entity.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It is designed to equip researchers and drug development professionals with the theoretical knowledge and practical, step-by-step protocols needed to conduct rigorous solubility assessments.

Physicochemical Profile and Structural Considerations for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound dictate its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂O₆[3]
Molecular Weight 288.30 g/mol [3]
IUPAC Name bis(2-oxa-6-azaspiro[3.3]heptane);oxalic acid[3]
CAS Number 1045709-32-7[3]
Structure
alt text
[3]
Structural Analysis:
  • The Spirocyclic Core: The molecule's core is a rigid bicyclic system where the two rings share a single carbon atom.[4] This structure contains two polar functional groups:

    • Oxetane Ring: A four-membered ether ring. The oxygen atom can act as a hydrogen bond acceptor.

    • Azetidine Ring: A four-membered amine ring. The secondary amine is basic and, in the salt form, is protonated, bearing a positive charge. This protonated amine is a strong hydrogen bond donor.

  • The Hemioxalate Counterion: The salt is formed with oxalic acid, a dicarboxylic acid. In the hemioxalate salt, two molecules of the spirocyclic amine associate with one molecule of oxalic acid. The oxalate dianion presents two carboxylate groups, which are potent hydrogen bond acceptors.

Implications for Solubility:

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound is an ionic salt, making it highly polar.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the protonated azetidine cation and the oxalate anion, leading to higher solubility. Indeed, some sources note its solubility in methanol and ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They should be effective at solvating the cationic spirocycle but may be less effective at solvating the oxalate anion compared to protic solvents. Moderate to good solubility is expected.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity and hydrogen bonding capability. They are poor solvents for ionic salts. Consequently, the solubility of this compound is expected to be very low in these solvents.

The overall solubility is a result of the competition between the energy of the crystal lattice (the forces holding the salt together) and the energy of solvation (the interactions between the ions and the solvent molecules). For dissolution to occur, the solvation energy must overcome the lattice energy.

Experimental Determination of Thermodynamic Solubility

The most accurate measure of a compound's solubility is its thermodynamic or equilibrium solubility. This is the concentration of the solute in a saturated solution that is in equilibrium with the undissolved solid at a specific temperature and pressure.[6] The shake-flask method is the gold-standard technique for this determination.[7]

Detailed Protocol: Equilibrium Solubility via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a selection of organic solvents.

Objective: To accurately measure the concentration of the compound in a saturated solution at equilibrium.

Materials:

  • This compound (solid powder, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent), e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, Ethyl Acetate, Dichloromethane.

  • Deionized water and reagents for HPLC mobile phase (e.g., Acetonitrile, Formic Acid).

Equipment:

  • Analytical balance

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of holding the vials

  • Syringe filters (0.22 µm, ensure compatibility with solvents)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system with UV detector

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 5-10 mg).

    • Record the exact weight of the compound added.

    • Add a precise volume of the selected organic solvent (e.g., 1.0 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker/incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended for pharmaceutical salts.[8] For crystalline compounds, 48-72 hours may be necessary to ensure the solid-state and solution have fully equilibrated.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1 hour to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

    • Carefully collect an aliquot of the supernatant using a pipette. Crucially, avoid disturbing the solid pellet.

    • For an extra level of certainty, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates.

  • Sample Analysis:

    • Prepare a series of accurate dilutions of the clear, saturated filtrate using the same solvent it was dissolved in. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

    • Quantify the concentration of the compound in the diluted samples using a validated HPLC method (see Section 3).

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Data Presentation: The solubility should be reported in both mg/mL and molarity (mol/L).

Table 2: Example Data Summary for Solubility of this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (M)
Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
DMSO7.2Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Visual Workflow for Equilibrium Solubility Determinationdot

Equilibrium_Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-48h) B->C D Centrifuge Slurry C->D E Filter Supernatant (0.22 µm) D->E F Dilute Filtrate E->F G Quantify by HPLC F->G H Calculate Solubility (mg/mL, M) G->H

References

A Comprehensive Spectroscopic Guide to 2-Oxa-6-azaspiro[3.3]heptane and its N-Boc Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

The 2-oxa-6-azaspiro[3.3]heptane motif is a key structural element in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a unique conformational constraint that is highly sought after in the design of novel therapeutics. This scaffold serves as a bioisostere for commonly used saturated heterocycles, such as piperidine and morpholine, while providing improved physicochemical properties like solubility and metabolic stability. Its application spans various therapeutic areas, including the development of inhibitors for enzymes like epidermal growth factor receptor (EGFR) kinase in cancer and leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease. This guide provides an in-depth analysis of the spectroscopic data of 2-oxa-6-azaspiro[3.3]heptane, with a focus on its readily available and stable N-Boc protected analogue, which is a common intermediate in its synthetic applications.

Molecular Structure and Spectroscopic Analysis Workflow

The structural rigidity of the 2-oxa-6-azaspiro[3.3]heptane core dictates a characteristic spectroscopic fingerprint. The workflow for its complete characterization involves a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS), to elucidate its atomic connectivity and functional group composition.

G cluster_0 Spectroscopic Characterization Workflow Molecular Structure Molecular Structure NMR Spectroscopy NMR Spectroscopy Molecular Structure->NMR Spectroscopy Connectivity IR Spectroscopy IR Spectroscopy Molecular Structure->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Molecular Structure->Mass Spectrometry Molecular Weight & Fragmentation Data Integration & Structural Elucidation Data Integration & Structural Elucidation NMR Spectroscopy->Data Integration & Structural Elucidation IR Spectroscopy->Data Integration & Structural Elucidation Mass Spectrometry->Data Integration & Structural Elucidation

Caption: A conceptual workflow for the spectroscopic analysis of 2-Oxa-6-azaspiro[3.3]heptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-oxa-6-azaspiro[3.3]heptane. Due to the high symmetry of the parent molecule (C2v point group), a relatively simple set of signals is expected. For this guide, we will present and analyze the experimental data for N-Boc-2-oxa-6-azaspiro[3.3]heptane, a common and stable precursor. The spectral data for the parent compound can be inferred by considering the electronic effects of the Boc protecting group.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Boc-2-oxa-6-azaspiro[3.3]heptane is characterized by distinct signals for the methylene protons of the azetidine and oxetane rings, and a prominent singlet for the tert-butyl protons of the Boc group.

Table 1: ¹H NMR Data for N-Boc-2-oxa-6-azaspiro[3.3]heptane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.22s4H-O-CH₂ - (Oxetane)
4.06s4H-N-CH₂ - (Azetidine)
1.45s9H-C(CH₃ )₃ (Boc)

Note: Data obtained from a 300 MHz spectrum in CDCl₃[1].

Interpretation:

The two singlets at 4.22 and 4.06 ppm correspond to the eight methylene protons of the spirocyclic core. The downfield shift of the oxetane protons (4.22 ppm) is attributed to the deshielding effect of the adjacent oxygen atom. The azetidine protons appear slightly upfield at 4.06 ppm. The sharp singlet at 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group.

For the parent 2-Oxa-6-azaspiro[3.3]heptane , the removal of the electron-withdrawing Boc group would lead to an upfield shift of the azetidine proton signals. Additionally, a broad singlet corresponding to the N-H proton would be observed, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of N-Boc-2-oxa-6-azaspiro[3.3]heptane provides key information about the carbon framework.

Table 2: ¹³C NMR Data for N-Boc-2-oxa-6-azaspiro[3.3]heptane

Chemical Shift (δ) ppmAssignment
155.8C =O (Boc)
79.6-C (CH₃)₃ (Boc)
66.4-O-CH₂ - (Oxetane)
59.4 (br)-N-CH₂ - (Azetidine)
33.3Spiro-C
28.4-C(CH₃ )₃ (Boc)

Note: Data obtained from a 75 MHz spectrum in CDCl₃[1].

Interpretation:

The carbonyl carbon of the Boc group is observed at 155.8 ppm. The quaternary carbon of the tert-butyl group appears at 79.6 ppm, while the methyl carbons are at 28.4 ppm. The oxetane methylene carbons are found at 66.4 ppm, and the azetidine methylene carbons are observed as a broad signal around 59.4 ppm. The spiro-carbon, being a quaternary center, is located at 33.3 ppm.

For the parent 2-Oxa-6-azaspiro[3.3]heptane , the signals corresponding to the Boc group (155.8, 79.6, and 28.4 ppm) would be absent. The azetidine methylene carbons would experience an upfield shift due to the removal of the electron-withdrawing carbamate group.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a sufficient number of scans for adequate signal intensity, as the ¹³C nucleus has a low natural abundance.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of N-Boc-2-oxa-6-azaspiro[3.3]heptane will be dominated by absorptions from the C-O and C-N bonds of the heterocyclic rings and the characteristic bands of the Boc protecting group.

Table 3: Key IR Absorption Bands for N-Boc-2-oxa-6-azaspiro[3.3]heptane

Wavenumber (cm⁻¹)IntensityAssignment
2967, 2877StrongC-H stretching (alkyl)
1683StrongC=O stretching (carbamate)
1423, 1365MediumC-H bending
1162StrongC-O-C stretching (ether)
1124, 1108StrongC-N stretching (amine)

Note: Data obtained from a thin film sample[1].

Interpretation:

The strong absorptions in the 2877-2967 cm⁻¹ region are due to the C-H stretching vibrations of the methylene and methyl groups. The most prominent peak at 1683 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carbamate in the Boc group. The strong bands at 1162 cm⁻¹ and in the 1108-1124 cm⁻¹ region are attributed to the C-O-C and C-N stretching vibrations of the oxetane and azetidine rings, respectively.

For the parent 2-Oxa-6-azaspiro[3.3]heptane , the strong carbonyl absorption at 1683 cm⁻¹ would be absent. A characteristic N-H stretching band would appear in the region of 3300-3500 cm⁻¹, and an N-H bending vibration would be expected around 1600 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and water vapor absorptions.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern for 2-Oxa-6-azaspiro[3.3]heptane

The electron ionization (EI) mass spectrum of 2-oxa-6-azaspiro[3.3]heptane (Molecular Weight: 99.13 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 99. The fragmentation is likely to proceed through the cleavage of the four-membered rings.

G cluster_0 Predicted Mass Spectrometry Fragmentation M [C₅H₉NO]⁺˙ m/z = 99 (Molecular Ion) F1 [C₄H₇O]⁺ m/z = 71 M->F1 Loss of CH₂N F2 [C₃H₅NO]⁺˙ m/z = 71 M->F2 Loss of C₂H₄ F3 [C₃H₆N]⁺ m/z = 56 M->F3 Loss of C₂H₃O F4 [C₂H₄O]⁺˙ m/z = 44 M->F4 Loss of C₃H₅N

Caption: Predicted fragmentation pathway for 2-Oxa-6-azaspiro[3.3]heptane in EI-MS.

Interpretation:

  • m/z 99 (Molecular Ion): The parent molecule with one electron removed.

  • m/z 71: This fragment could arise from two possible pathways: loss of a CH₂N radical from the azetidine ring or loss of ethene from the oxetane ring.

  • m/z 56: Loss of a C₂H₃O radical, likely involving the cleavage of the oxetane ring.

  • m/z 44: A fragment corresponding to the ionized oxetane ring after cleavage of the spiro-carbon bonds.

For N-Boc-2-oxa-6-azaspiro[3.3]heptane (Molecular Weight: 199.25 g/mol ), the mass spectrum would be significantly different. The molecular ion at m/z 199 might be weak or absent. Prominent peaks would be expected for the loss of the tert-butyl group (m/z 142) and the loss of isobutylene (m/z 143), as well as a peak for the tert-butyl cation itself (m/z 57).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Conclusion

The spectroscopic characterization of 2-oxa-6-azaspiro[3.3]heptane and its derivatives is crucial for confirming their identity and purity in research and drug development. This guide provides a detailed overview of the expected NMR, IR, and MS data, primarily based on the well-characterized N-Boc protected analogue. By understanding the influence of the Boc group, researchers can confidently interpret the spectra of the parent compound and its various derivatives. The provided protocols offer a practical framework for obtaining high-quality spectroscopic data for this important class of spirocyclic compounds.

References

The Ascendance of 2-Oxa-6-azaspiro[3.3]heptane: A Technical Guide to its Commercial Availability and Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective, this "flatland" approach often leads to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful strategy to overcome these limitations. Among the rising stars in this domain is the 2-Oxa-6-azaspiro[3.3]heptane core. This strained, spirocyclic system offers a rigid framework with well-defined exit vectors, enabling precise modulation of molecular shape and physicochemical properties. This guide provides an in-depth technical overview of the commercial availability of 2-Oxa-6-azaspiro[3.3]heptane building blocks, their synthesis, and their impactful applications for researchers, scientists, and drug development professionals.

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Profile

The 2-Oxa-6-azaspiro[3.3]heptane moiety is a unique bicyclic system where an oxetane and an azetidine ring are joined by a single spiro-carbon atom. This arrangement imparts significant conformational rigidity, a desirable trait in drug design for minimizing the entropic penalty upon binding to a biological target.

Physicochemical Properties

The parent 2-Oxa-6-azaspiro[3.3]heptane is a colorless to light yellow liquid with a molecular formula of C₅H₉NO and a molecular weight of 99.13 g/mol [1][2]. Its key computed physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₅H₉NOPubChem[2]
Molecular Weight99.13 g/mol PubChem[2]
XLogP3-0.7PubChem[2]
Topological Polar Surface Area21.3 ŲPubChem[2]
AppearanceColorless to light yellow liquidChemBK[3]
SolubilitySoluble in water, alcohol, and other organic solventsChemBK[3]

The low XLogP3 value and the presence of both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the ether oxygen) contribute to its favorable aqueous solubility, a critical parameter for drug candidates[4]. This inherent hydrophilicity makes it an attractive bioisostere for motifs like morpholine, often leading to improved solubility and metabolic stability in drug candidates[4][5].

Commercial Availability: Sourcing the Core

The accessibility of starting materials is a critical bottleneck in the exploration of novel chemical space. Fortunately, the parent 2-Oxa-6-azaspiro[3.3]heptane and its common salt forms are readily available from a variety of commercial suppliers. This accessibility empowers research teams to rapidly incorporate this valuable scaffold into their discovery programs.

Below is a summary of prominent commercial suppliers for 2-Oxa-6-azaspiro[3.3]heptane and its derivatives. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

SupplierProduct Name(s)PurityAvailable Forms
TCI America 2-Oxa-6-azaspiro[3.3]heptane>98.0% (GC)Free Base[6]
ChemScene 2-Oxa-6-azaspiro[3.3]heptane≥98%Free Base, Oxalate Salt[1]
Fisher Scientific 2-Oxa-6-azaspiro[3.3]heptane, 2-Oxa-6-azaspiro[3.3]heptane oxalate97% - 98.0+%Free Base, Oxalate Salt[6][7][8]
Simson Pharma 2-Oxa-6-azaspiro[3.3]heptaneHigh QualityFree Base
Advanced Chemblocks Inc 2-Oxa-6-azaspiro[3.3]heptane97%Free Base[7]
Sigma-Aldrich 2-Oxa-6-azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.3]heptane oxalate (2:1)-Free Base, Oxalate Salt[9]
LookChem 2-Oxa-6-aza-spiro[3.3]heptane96%Free Base[10]
ECHEMI 2-oxa-6-azaspiro[3.3]heptane hemioxalate-Hemioxalate Salt[11]

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives: A Practical Approach

While the parent scaffold is commercially available, the true power of this building block lies in its derivatization. A common and effective strategy for synthesizing N-substituted 2-Oxa-6-azaspiro[3.3]heptane derivatives is through the nucleophilic substitution reaction of an appropriate electrophile with the secondary amine of the core scaffold.

A particularly insightful and scalable approach has been reported for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223[12][13]. This process highlights a robust method for creating the azetidine ring.

General Synthetic Workflow

The synthesis of N-aryl derivatives of 2-Oxa-6-azaspiro[3.3]heptane can be achieved through the reaction of an activated aryl halide with the parent spirocycle. A more fundamental synthesis of the core involves the cyclization of a suitable precursor. A scalable route to a derivative involves the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO)[12][13].

G cluster_0 Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO) cluster_1 N-Arylation to form the Spirocycle TBNPA Tribromoneopentyl alcohol (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO Schotten-Baumann Conditions NaOH Sodium Hydroxide (NaOH) NaOH->BBMO ArylAmine 2-Fluoro-4-nitroaniline FinalProduct 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane ArylAmine->FinalProduct Alkylation Hydroxide Hydroxide Facilitation Hydroxide->FinalProduct BBMO_ref BBMO BBMO_ref->FinalProduct

A generalized workflow for the synthesis of an N-arylated 2-Oxa-6-azaspiro[3.3]heptane derivative.
Representative Experimental Protocol: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a reported scalable synthesis and serves as a robust template for accessing N-arylated derivatives[12][13].

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

  • To a solution of tribromoneopentyl alcohol (TBNPA) in an appropriate solvent, add a solution of sodium hydroxide under controlled temperature conditions (Schotten-Baumann conditions).

  • Allow the reaction to stir until completion, monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, perform an aqueous workup to remove inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 3,3-bis(bromomethyl)oxetane as a clear liquid.

Step 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • To a solution of 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane in a suitable solvent (e.g., a polar aprotic solvent), add a base such as potassium hydroxide.

  • Heat the reaction mixture and stir until the starting materials are consumed, as monitored by HPLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-arylated 2-Oxa-6-azaspiro[3.3]heptane derivative.

Applications in Drug Discovery: A Paradigm Shift in Scaffold Design

The unique structural and physicochemical properties of the 2-Oxa-6-azaspiro[3.3]heptane scaffold have led to its successful application in various drug discovery programs. Its ability to serve as a bioisosteric replacement for common heterocycles like piperidine and morpholine is a key driver of its adoption[4][5].

Key Therapeutic Areas and Targets
  • Oncology: The scaffold has been incorporated into the design of epidermal growth factor receptor (EGFR) kinase inhibitors for the treatment of cancer.

  • Neurodegenerative Diseases: It is a key building block for leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated for the treatment of Parkinson's disease.

  • Infectious Diseases: As previously mentioned, a derivative of this scaffold is a crucial intermediate in the synthesis of TBI-223, a promising new treatment for tuberculosis[12][13].

  • Metabolic Diseases: The 2-oxa-6-azaspiro[3.3]heptane moiety was a key component of AZD1979, a melanin-concentrating hormone receptor 1 (MCHr1) antagonist, where it led to favorable physicochemical properties[14].

Strategic Advantages in Drug Design

The decision to incorporate a 2-Oxa-6-azaspiro[3.3]heptane motif is driven by several strategic advantages:

  • Improved Physicochemical Properties: It often enhances aqueous solubility and metabolic stability compared to traditional heterocyclic scaffolds[4].

  • Enhanced 3D Character: The rigid, spirocyclic nature increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates[14].

  • Precise Vectorial Control: The well-defined geometry of the scaffold allows for precise placement of substituents in 3D space, facilitating optimal interactions with the target protein.

  • Novel Chemical Space: The use of this scaffold allows for the exploration of novel chemical space, potentially leading to new intellectual property.

G cluster_advantages Advantages in Drug Design cluster_applications Therapeutic Applications Scaffold 2-Oxa-6-azaspiro[3.3]heptane Solubility Improved Aqueous Solubility Scaffold->Solubility Stability Enhanced Metabolic Stability Scaffold->Stability ThreeD Increased 3D Character (Fsp³) Scaffold->ThreeD Vectors Precise Exit Vector Control Scaffold->Vectors IP Novel Chemical Space & IP Scaffold->IP Oncology Oncology (e.g., EGFR inhibitors) Solubility->Oncology Neuro Neurodegeneration (e.g., LRRK2 inhibitors) Stability->Neuro Infectious Infectious Disease (e.g., Tuberculosis) ThreeD->Infectious Metabolic Metabolic Disease (e.g., MCHr1 antagonists) Vectors->Metabolic IP->Oncology

The strategic role of 2-Oxa-6-azaspiro[3.3]heptane in modern drug discovery.

Conclusion: A Building Block for Future Medicines

The 2-Oxa-6-azaspiro[3.3]heptane scaffold represents a significant step forward in the quest for more effective and safer medicines. Its ready commercial availability, coupled with robust synthetic methodologies for its derivatization, makes it an accessible and highly valuable tool for medicinal chemists. By embracing the three-dimensionality and favorable physicochemical properties that this building block offers, drug discovery teams can unlock new possibilities in the design of next-generation therapeutics. The continued exploration and application of this and other novel spirocyclic systems will undoubtedly play a pivotal role in shaping the future of medicine.

References

introduction to spirocyclic scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

Executive Summary

In the modern era of drug discovery, the pursuit of novel chemical matter with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The industry's strategic pivot from planar, two-dimensional molecules towards more complex, three-dimensional architectures—a concept often termed the "escape from flatland"—has brought spirocyclic scaffolds to the forefront of medicinal chemistry.[1][2] These unique structures, characterized by two rings sharing a single common atom, offer a rigid and conformationally defined framework that provides significant advantages in drug design. This guide provides a comprehensive overview of spirocyclic scaffolds, delving into their structural benefits, impact on physicochemical properties, synthetic strategies, and successful applications in drug development, intended for researchers, chemists, and drug development professionals.

The Fundamental Advantage: Three-Dimensionality and Conformational Rigidity

The core value of spirocyclic scaffolds lies in their inherent three-dimensionality, a stark contrast to the flat, often aromatic systems that have historically dominated small-molecule therapeutics. This structural characteristic is quantitatively captured by the fraction of sp³-hybridized carbons (Fsp3), a metric where higher values are correlated with increased clinical success rates.[3][4]

  • Enhanced Fsp3 Character: The quaternary spiro-atom necessitates sp³ hybridization, naturally increasing the Fsp3 count of a molecule. This shift away from planarity allows for substituents to be projected into three-dimensional space with well-defined vectors, enabling more precise and extensive interactions with the complex typography of biological targets like protein binding pockets.[5]

  • Conformational Constraint: Unlike flexible aliphatic chains, the fused nature of spirocycles locks the core of a molecule into a limited number of low-energy conformations.[5][6] This pre-organization reduces the entropic penalty upon binding to a target, which can translate directly to enhanced binding affinity (potency) and selectivity, as off-target interactions are less likely.[7]

The diagram below illustrates the fundamental structural difference between a conventional planar scaffold and a spirocyclic scaffold, emphasizing the directional projection of functional groups (R¹, R²).

G cluster_0 Planar Scaffold (e.g., Benzene) cluster_1 Spirocyclic Scaffold a Planar Core r1_a a->r1_a r2_a a->r2_a b Spirocyclic Core (3D Structure) r1_b b->r1_b Vector 1 r2_b b->r2_b Vector 2

Caption: Planar vs. Spirocyclic Scaffolds.

Optimizing "Drug-Like" Properties: A Physicochemical and ADME Perspective

The introduction of a spirocyclic motif is a powerful strategy for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. The shift towards a higher Fsp3 character often leads to a more favorable balance of physicochemical properties.

  • Solubility and Lipophilicity: Flat, aromatic compounds tend to be lipophilic and poorly soluble in water. Increasing the saturation by incorporating spirocycles generally decreases lipophilicity (lower LogP/LogD) and can improve aqueous solubility, which is critical for oral bioavailability and formulation.[4][5][7]

  • Metabolic Stability: The quaternary carbon at the spiro-junction is sterically hindered and not susceptible to common metabolic pathways like oxidation by cytochrome P450 enzymes. This intrinsic feature can block a potential site of metabolism, increasing the metabolic stability and half-life of a compound.[6][7]

  • Target Selectivity: The rigid projection of functional groups can enhance binding to the intended target while simultaneously preventing interactions with off-targets, such as the hERG ion channel, thereby improving the selectivity and safety profile.[3][4]

Data Presentation: Comparative Physicochemical Properties

The following table presents data from a study on Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, where replacing a morpholine ring with various azaspirocycles led to significant improvements in key drug-like properties.[3][4]

Compound StructureScaffold TypeLogD (pH 7.4)hERG SelectivityMetabolic Stability
Reference Compound Morpholine (Planar Analog)3.5BaselineModerate
Spirocyclic Analog 1 Azaspiro[3.3]heptane2.8ImprovedHigh
Spirocyclic Analog 2 Azaspiro[3.5]nonane2.9ImprovedHigh

Advanced Drug Design Strategies: Bioisosterism and Scaffold Hopping

Spirocyclic fragments serve as powerful tools for bioisosteric replacement and scaffold hopping—advanced medicinal chemistry tactics used to optimize leads, circumvent patent limitations, and improve ADME properties.[8][9] A bioisostere is a chemical substituent that retains similar biological activity to the group it replaces.[10]

In this context, spirocyclic motifs can act as non-classical bioisosteres for more common, flexible, or metabolically liable groups.[11][12] A prominent example is the replacement of a piperazine ring, a common fragment in CNS drugs, with a diazaspiro[3.3]heptane. This exchange maintains the crucial amine exit vectors while introducing conformational rigidity and improving physicochemical properties.[7]

A compelling case study is the optimization of the PARP inhibitor Olaparib. Replacing its piperazine ring with a diazaspiro[3.3]heptane, as seen in analogue 197 , resulted in a modest 2-fold decrease in potency but a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced DNA damage and cytotoxicity.[4]

G A Original Lead Compound (e.g., with Piperazine) B Spirocyclic Analog (e.g., with Diazaspiro[3.3]heptane) A->B Bioisosteric Replacement C Improved Properties: - Enhanced Selectivity - Novel IP Space - Modulated Solubility B->C Results In

Caption: Spirocycles in Bioisosteric Replacement Workflow.

Key Synthetic Strategies and Methodologies

While historically considered challenging to synthesize due to the difficulty of forming a quaternary carbon center, a robust portfolio of synthetic methods now exists, making spirocycles widely accessible.[13][14] Key strategies include:

  • Metal-Catalyzed Spirocyclization: Transition metals, particularly palladium, ruthenium, and gold, are effective catalysts for intramolecular reactions that form the spirocyclic core.[15]

  • Cycloaddition Reactions: [2+2] and [3+2] cycloadditions are powerful methods for constructing spirocyclic systems, including strained four-membered rings.[16]

  • Intramolecular Alkylation/Substitution: A classic approach where a nucleophile on one ring attacks an electrophilic center to forge the second ring at the spiro-position.

  • Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. Microwave-assisted MCRs have emerged as a highly efficient way to generate libraries of spiro heterocycles.[17]

Experimental Protocol: Synthesis of a Spiro-oxindole via Cascade Reaction

This protocol describes a representative synthesis of a spiro-oxindole derivative, a common scaffold in medicinal chemistry, via a Knoevenagel/Michael cascade reaction. This self-validating system ensures reaction completion can be monitored at each critical stage.

  • Step 1: Knoevenagel Condensation

    • To a solution of isatin (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the formation of the intermediate ylidene-malononitrile by Thin Layer Chromatography (TLC) until the isatin is consumed.

    • The intermediate typically precipitates and can be filtered, or used directly in the next step.

  • Step 2: Michael Addition and Spirocyclization

    • To the mixture from Step 1, add the Michael donor, for example, dimedone (1.0 mmol).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the final spirocyclic product.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Step 3: Purification

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove residual reactants.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure spiro-oxindole derivative.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Validated Success: Spirocycles in Modern Drug Discovery

The theoretical advantages of spirocyclic scaffolds are validated by their increasing presence in clinically approved drugs and late-stage candidates across diverse therapeutic areas.[13][18][19]

  • Revumenib (Menin-MLL Inhibitor): Approved in 2024 for acute leukemia, Revumenib's central 2,7-diazaspiro[3.5]nonane scaffold is essential for its mechanism.[19] The protonated piperidine nitrogen forms a critical cation-π interaction with two tyrosine residues in the menin binding pocket, anchoring the molecule for high-affinity binding.[19]

  • SHP2 Allosteric Inhibitors: In the development of inhibitors for the SHP2 protein, structure-based drug design revealed the need to lock the orientation of a primary amine group to maintain three crucial hydrogen bonds. The introduction of a spirocyclic scaffold successfully achieved this conformational constraint, leading to improved potency and cellular efficacy.[3][4]

  • PROTACs and Covalent Inhibitors: Spirocycles are also finding utility in newer modalities. In proteolysis-targeting chimeras (PROTACs), their rigid structures can help optimize the orientation of the linker, while in covalent drugs, they can serve as stable attachment points.[19]

G A Hit Identification B Hit-to-Lead Optimization A->B C Identified Liability? (e.g., Poor solubility, high LogP, metabolic instability, planarity) B->C D Introduce Spirocyclic Scaffold as Bioisostere or via Scaffold Hop C->D Yes H Continue with Current Scaffold C->H No E Synthesize & Screen Analogs D->E F Evaluate Properties: Potency, Selectivity, ADME E->F F->C Iterate G Optimized Lead Candidate F->G Properties Improved

Caption: Decision Workflow for Spirocycle Integration.

Conclusion and Future Outlook

Spirocyclic scaffolds are no longer a niche curiosity but a mainstream and powerful tool in the medicinal chemist's arsenal. Their ability to confer three-dimensionality, conformational rigidity, and improved physicochemical properties makes them an invaluable strategy for overcoming common challenges in drug discovery. As synthetic methodologies become more streamlined and the commercial availability of spirocyclic building blocks increases, their adoption will continue to accelerate.[14][18] The future will likely see increasingly sophisticated spirocyclic designs, driven by computational modeling and their expanded application in cutting-edge therapeutic modalities, solidifying their role in the development of the next generation of innovative medicines.[13]

References

Methodological & Application

Application Notes & Protocols for Parallel Synthesis Utilizing 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic scaffolds have garnered significant attention for their unique three-dimensional structures, which can lead to improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] The 2-Oxa-6-azaspiro[3.3]heptane motif, in particular, has emerged as a valuable building block in drug discovery programs. Its rigid, sp³-rich framework offers a distinct advantage over flat, aromatic systems by projecting substituents into diverse vectors of chemical space, thereby enabling more precise and effective interactions with biological targets.[3][4]

This spirocycle is often employed as a bioisostere for commonly used motifs like morpholine and piperazine. However, the constrained nature of the 2-Oxa-6-azaspiro[3.3]heptane scaffold can confer superior physicochemical properties to drug candidates, such as increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[4] These attributes are critical for optimizing the "drug-likeness" of a compound and improving its potential for clinical success.

The secondary amine present in the 2-Oxa-6-azaspiro[3.3]heptane core serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups. This feature makes the scaffold exceptionally well-suited for parallel synthesis, a powerful strategy for the rapid generation of large, diverse compound libraries essential for hit identification and lead optimization.[5] This guide provides detailed protocols for the functionalization of 2-Oxa-6-azaspiro[3.3]heptane through three robust and widely applicable reaction classes: amide coupling, reductive amination, and Buchwald-Hartwig amination.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the parent scaffold's properties is crucial for designing libraries with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

PropertyValueSource
Molecular Formula C₅H₉NO--INVALID-LINK--
Molecular Weight 99.13 g/mol --INVALID-LINK--
XLogP3-AA -0.7--INVALID-LINK--
Topological Polar Surface Area 21.3 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--

General Considerations for Parallel Synthesis

The protocols outlined below are designed for a solution-phase parallel synthesis format, typically utilizing 24- or 96-well reactor blocks. The choice of 2-Oxa-6-azaspiro[3.3]heptane salt form (e.g., free base, oxalate, or sulfonate salt) is a critical first step. While the free base is reactive, it can be less stable. Salt forms, such as the more stable and soluble sulfonate salt, often require a free-basing step prior to or in situ during the reaction.[6]

A general workflow for the parallel synthesis of a 2-Oxa-6-azaspiro[3.3]heptane library is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Archiving prep_reagents Prepare Stock Solutions: - 2-Oxa-6-azaspiro[3.3]heptane - Building Blocks (Acids/Aldehydes/Halides) - Reagents & Catalysts dispense Dispense Reagents into Reaction Block prep_reagents->dispense amide Amide Coupling dispense->amide reductive Reductive Amination dispense->reductive buchwald Buchwald-Hartwig dispense->buchwald quench Quench Reaction amide->quench reductive->quench buchwald->quench extraction Liquid-Liquid or Solid-Phase Extraction quench->extraction evaporation Solvent Evaporation extraction->evaporation analysis LC-MS/NMR Analysis evaporation->analysis archiving Plate Replication & Archiving analysis->archiving

General workflow for parallel library synthesis.

Protocol 1: Parallel Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This protocol details a reliable method for coupling a diverse set of carboxylic acids to the 2-Oxa-6-azaspiro[3.3]heptane scaffold in a parallel format.

Causality and Experimental Choices

The selection of the coupling reagent is critical for achieving high conversion and minimizing side products. While numerous reagents exist, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is highlighted here for its high efficiency, even in challenging couplings. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction without competing in the coupling reaction itself. The reaction is performed at room temperature to balance reaction rate and stability of the reagents and products. Post-reaction workup is streamlined for parallel processing, employing a simple aqueous wash followed by solvent evaporation.

Detailed Step-by-Step Methodology
  • Reagent Preparation (in an inert atmosphere glovebox or under inert gas):

    • Prepare a 0.2 M stock solution of 2-Oxa-6-azaspiro[3.3]heptane (free base) in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF.

    • Prepare a 0.24 M stock solution of BOP reagent in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reactor block):

    • To each well, add 200 µL of the 2-Oxa-6-azaspiro[3.3]heptane stock solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the respective carboxylic acid stock solution (0.04 mmol, 1.0 eq) to each well.

    • Add 200 µL of the DIPEA stock solution (0.12 mmol, 3.0 eq) to each well.

    • Initiate the reaction by adding 200 µL of the BOP reagent stock solution (0.048 mmol, 1.2 eq) to each well.

  • Reaction Execution:

    • Seal the reactor block securely.

    • Place the block on an orbital shaker and agitate at room temperature for 16 hours.

  • Workup and Isolation:

    • Quench the reactions by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 1 mL of ethyl acetate to each well, sealing the block, and agitating vigorously for 10 minutes.

    • Allow the layers to separate.

    • Carefully transfer the organic (upper) layer from each well to a new 96-well collection plate.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

    • Remove the solvent by centrifugal evaporation.

    • The resulting crude amides can be submitted for analysis and screening or be further purified if necessary.

G start Start: 2-Oxa-6-azaspiro[3.3]heptane + Carboxylic Acid Library reagents Add Reagents: - BOP (1.2 eq) - DIPEA (3.0 eq) - DMF start->reagents reaction React at RT, 16h reagents->reaction quench Quench with aq. NaHCO₃ reaction->quench extraction Extract with Ethyl Acetate quench->extraction evaporation Evaporate Solvent extraction->evaporation product Product Library: N-Acyl Derivatives evaporation->product

Amide coupling workflow.

Protocol 2: Parallel Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds and is ideal for introducing alkyl substituents to the spirocyclic core. This protocol is optimized for the reaction of 2-Oxa-6-azaspiro[3.3]heptane with a library of aldehydes and ketones.

Causality and Experimental Choices

This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is particularly advantageous for parallel synthesis as it is a mild and selective reagent that can be added directly to the mixture of the amine and carbonyl compound, simplifying the workflow. It is less sensitive to acidic conditions than sodium cyanoborohydride, and the reaction can be performed in a single pot. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ease of removal. The addition of acetic acid can be beneficial, especially for less reactive ketones, as it catalyzes the formation of the iminium ion intermediate.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-Oxa-6-azaspiro[3.3]heptane (free base) in anhydrous DCM.

    • Prepare 0.22 M stock solutions of a diverse library of aldehydes or ketones in anhydrous DCM.

    • Weigh sodium triacetoxyborohydride (STAB) into a 96-well plate (42 mg, 0.2 mmol, 2.0 eq per well).

  • Reaction Setup (in a 96-well reactor block):

    • To each well containing the pre-weighed STAB, add 500 µL of the 2-Oxa-6-azaspiro[3.3]heptane stock solution (0.1 mmol, 1.0 eq).

    • Add 500 µL of the respective aldehyde or ketone stock solution (0.11 mmol, 1.1 eq) to each well.

    • Optional: For ketones, add 6 µL of glacial acetic acid (0.1 mmol, 1.0 eq) to each well.

  • Reaction Execution:

    • Seal the reactor block securely.

    • Place the block on an orbital shaker and agitate at room temperature for 18 hours.

  • Workup and Isolation:

    • Quench the reactions by carefully adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 1 mL of DCM, sealing the block, and agitating.

    • Transfer the organic (lower) layer to a new collection plate.

    • Wash the aqueous layer with another 1 mL of DCM and combine the organic layers.

    • Pass the combined organic layers through a plug of anhydrous sodium sulfate in a 96-well filter plate to dry.

    • Remove the solvent by centrifugal evaporation to yield the crude N-alkylated products.

G start Start: 2-Oxa-6-azaspiro[3.3]heptane + Aldehyde/Ketone Library reagents Add Reagents: - STAB (2.0 eq) - DCM - Acetic Acid (optional) start->reagents reaction React at RT, 18h reagents->reaction quench Quench with aq. NaHCO₃ reaction->quench extraction Extract with DCM quench->extraction dry_evap Dry and Evaporate extraction->dry_evap product Product Library: N-Alkyl Derivatives dry_evap->product

Reductive amination workflow.

Protocol 3: Parallel Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives. This protocol is adapted for high-throughput synthesis.

Causality and Experimental Choices

The success of a Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. This protocol utilizes a pre-formed palladium catalyst with a sterically hindered biarylphosphine ligand (e.g., RuPhos Pd G3), which exhibits high activity for a broad range of substrates. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these couplings. Toluene is a suitable solvent due to its high boiling point and ability to dissolve the various components. The reaction is performed at an elevated temperature to ensure efficient catalytic turnover.

Detailed Step-by-Step Methodology
  • Reagent Preparation (in an inert atmosphere glovebox):

    • Prepare a 0.2 M stock solution of 2-Oxa-6-azaspiro[3.3]heptane (free base) in anhydrous toluene.

    • Prepare 0.2 M stock solutions of a diverse library of aryl or heteroaryl halides (bromides or chlorides are preferred) in anhydrous toluene.

    • Prepare a dispensing tube containing a mixture of the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.004 mmol, 0.02 eq) and sodium tert-butoxide (0.14 mmol, 1.4 eq) for each reaction.

  • Reaction Setup (in a 96-well reactor block with septa):

    • To each well, add 500 µL of the 2-Oxa-6-azaspiro[3.3]heptane stock solution (0.1 mmol, 1.0 eq).

    • Add 550 µL of the respective aryl/heteroaryl halide stock solution (0.11 mmol, 1.1 eq) to each well.

    • Add the pre-weighed catalyst/base mixture to each well.

  • Reaction Execution:

    • Seal the reactor block securely.

    • Place the block in a pre-heated heating block on a shaker at 100 °C for 16 hours.

  • Workup and Isolation:

    • Cool the reactor block to room temperature.

    • Dilute each reaction with 1 mL of ethyl acetate.

    • Filter the contents of each well through a pad of celite in a 96-well filter plate to remove palladium residues and salts.

    • Wash the celite pads with an additional 1 mL of ethyl acetate.

    • Remove the solvent from the filtrate by centrifugal evaporation to yield the crude N-arylated products.

G start Start: 2-Oxa-6-azaspiro[3.3]heptane + Aryl/Heteroaryl Halide Library reagents Add Reagents: - Pd Pre-catalyst (e.g., RuPhos Pd G3) - NaOtBu - Toluene start->reagents reaction React at 100°C, 16h reagents->reaction filter Filter through Celite reaction->filter evaporation Evaporate Solvent filter->evaporation product Product Library: N-Aryl Derivatives evaporation->product

Buchwald-Hartwig amination workflow.

Exemplary Library Synthesis Data

The following table represents a hypothetical 4x3 library synthesized via the parallel amide coupling protocol, showcasing the diversity achievable with this scaffold.

Benzoic Acid 4-Chlorobenzoic Acid 3-Methoxybenzoic Acid
Scaffold Product A1 Product A2 Product A3
2-Oxa-6-azaspiro[3.3]heptane
alt text
alt text
alt text
LC-MS Purity >95%>95%>95%
Observed Mass [M+H]⁺ 204.10238.06234.11
Calculated Mass 203.24237.68233.27

Conclusion

The 2-Oxa-6-azaspiro[3.3]heptane scaffold is a powerful and versatile building block for the construction of diverse chemical libraries. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive starting point for drug discovery programs. The robust and scalable parallel synthesis protocols for amide coupling, reductive amination, and Buchwald-Hartwig amination provided herein offer researchers a clear and efficient path to rapidly explore the chemical space around this promising core. By leveraging these methods, scientists can accelerate the identification of novel therapeutic candidates with improved pharmacological profiles.

References

Application Notes & Protocols: Leveraging 2-Oxa-6-azaspiro[3.3]heptane for Optimal Compound Lipophilicity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Lipophilicity Challenge in Modern Drug Discovery

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, many of which are dictated by the molecule's physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] An optimal balance of lipophilicity is essential for a drug to effectively traverse cellular membranes and reach its target, while avoiding issues such as poor solubility, high metabolic turnover, and off-target toxicity.[2][3] Medicinal chemists are thus in a constant search for molecular scaffolds that can fine-tune this crucial parameter.

This guide introduces 2-oxa-6-azaspiro[3.3]heptane (OASH), a novel bioisostere that has emerged as a powerful tool for modulating compound lipophilicity. As a saturated, rigid, three-dimensional scaffold, OASH offers a unique structural alternative to more traditional moieties like morpholine and piperidine.[4][5] Notably, the incorporation of OASH often leads to a desirable decrease in lipophilicity, a counterintuitive effect given the addition of a carbon atom, which can be attributed to an increase in the compound's basicity.[4][6]

These application notes provide a comprehensive overview of the strategic use of OASH in drug design, complete with detailed protocols for the synthesis of an OASH-containing compound and the subsequent evaluation of its physicochemical properties.

Understanding the Physicochemical Impact of 2-Oxa-6-azaspiro[3.3]heptane

The decision to incorporate a new scaffold into a lead compound must be driven by a thorough understanding of its impact on key molecular properties. OASH, as a bioisosteric replacement for common saturated heterocycles, presents a compelling case for its use in optimizing drug candidates.

Structural and Physicochemical Comparison

The unique spirocyclic nature of OASH imparts a rigid, three-dimensional geometry that differs significantly from the chair conformation of morpholine.[7] This structural rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The primary physicochemical consequence of replacing a morpholine with an OASH moiety is a notable decrease in lipophilicity, as measured by the distribution coefficient (logD), and a concurrent increase in basicity (pKa).[4]

Table 1: Comparative Physicochemical Properties of Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane Analogs

PropertyMorpholine AnalogOASH AnalogRationale for Change
LogD at pH 7.4 HigherLower (ΔlogD ≈ -0.6 to -1.2)[4]Increased basicity of the OASH nitrogen leads to a higher proportion of the protonated, more water-soluble form at physiological pH.
pKa LowerHigher (ΔpKa ≈ +0.8 to +1.5)[4]The oxygen atom in OASH is further from the nitrogen, reducing its electron-withdrawing effect and making the nitrogen more basic.
Aqueous Solubility GoodGenerally ImprovedThe lower lipophilicity and higher polarity of the OASH-containing compound typically enhance its solubility in aqueous media.
Permeability GoodMay be slightly reducedThe combination of lower lipophilicity and higher basicity can sometimes lead to a modest decrease in passive permeability.[4]
Metabolic Stability Susceptible to N-dealkylation and ring oxidationGenerally more stableThe rigid, spirocyclic structure of OASH can be less susceptible to metabolism by cytochrome P450 enzymes.[5]
The Causality Behind Reduced Lipophilicity

The observed decrease in logD upon OASH incorporation may seem counterintuitive, as it involves the net addition of a carbon atom. However, this phenomenon can be rationalized by considering the significant increase in the basicity of the azetidine nitrogen in the OASH ring system.[4][6] At a physiological pH of 7.4, a larger fraction of the more basic OASH-containing compound will exist in its protonated, charged form. This charged species has a much greater affinity for the aqueous phase over the lipophilic octanol phase in the standard logD measurement assay, resulting in a lower overall distribution coefficient.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model OASH-containing compound and the subsequent evaluation of its key physicochemical properties.

Protocol 1: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Derivative

This protocol describes a representative synthesis of an N-arylated OASH derivative, a common structural motif in medicinal chemistry. The synthesis begins with the commercially available 2-oxa-6-azaspiro[3.3]heptane, often supplied as an oxalate or sulfonate salt for improved stability and solubility.[8][9]

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane oxalate salt[10][11]

  • A suitable aryl halide (e.g., 2-fluoro-4-nitroaniline)[12]

  • A suitable base (e.g., sodium hydroxide or cesium carbonate)[12]

  • A suitable solvent (e.g., sulfolane or acetone)[12]

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Free-basing of 2-Oxa-6-azaspiro[3.3]heptane: If starting from a salt, neutralize with a suitable base (e.g., aqueous sodium hydroxide) and extract the free base into an organic solvent (e.g., dichloromethane). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Nucleophilic Aromatic Substitution:

    • In a round-bottom flask, dissolve the aryl halide (1 equivalent) in the chosen solvent.

    • Add the free-based 2-oxa-6-azaspiro[3.3]heptane (1.2 equivalents) and the base (2.5 equivalents).[12]

    • Heat the reaction mixture with stirring for 16 hours at a temperature determined by the reactivity of the aryl halide (e.g., 80-100 °C).[12]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • Separate the organic layer, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 2-oxa-6-azaspiro[3.3]heptane derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

G cluster_synthesis Synthesis Workflow Start Aryl Halide + OASH Reaction Nucleophilic Aromatic Substitution (Base, Solvent, Heat) Start->Reaction 1. Combine Reactants Workup Aqueous Work-up Reaction->Workup 2. Quench & Extract Purification Column Chromatography Workup->Purification 3. Isolate Crude Product Product N-Arylated OASH Derivative Purification->Product 4. Purify

Caption: Synthetic workflow for an N-arylated OASH derivative.

Protocol 2: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol details the classic shake-flask method for determining the distribution coefficient (LogD) at a physiological pH of 7.4.[13][14]

Materials:

  • Test compound and a reference compound with known LogD

  • n-Octanol (pre-saturated with pH 7.4 buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 10 mM DMSO stock solutions of test and reference compounds

  • Glass vials

  • Vortex mixer and rotator

  • Centrifuge

  • LC-MS/MS system for analysis[14]

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Add 1 mL of n-octanol and 1 mL of pH 7.4 PBS to a glass vial.[14]

  • Partitioning:

    • Add a small aliquot of the test compound's DMSO stock solution to the octanol/buffer mixture.

    • Securely cap the vial and rotate for one hour at room temperature to allow for partitioning between the two phases.[14]

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Sampling and Analysis:

    • Carefully remove an aliquot from both the n-octanol and the aqueous layers.

    • Dilute the aliquots appropriately and analyze the concentration of the test compound in each phase by LC-MS/MS.[14]

  • Calculation:

    • Calculate the LogD using the following formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

G cluster_logd LogD Measurement Workflow Start Compound in DMSO Partition Mix with Octanol/Buffer (Shake for 1 hr) Start->Partition 1. Add to Phases Separate Centrifuge Partition->Separate 2. Equilibrate Analyze LC-MS/MS Analysis of Each Phase Separate->Analyze 3. Sample Phases Calculate Calculate LogD Analyze->Calculate 4. Quantify

Caption: Shake-flask method for LogD determination.

Protocol 3: Assessment of Aqueous Solubility

This protocol describes a kinetic solubility assay, suitable for early-stage drug discovery, using turbidimetry.[3][15]

Materials:

  • Test compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader capable of measuring absorbance

Procedure:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in DMSO.[3]

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume of each DMSO solution to a 96-well plate containing PBS (pH 7.4).[3]

  • Incubation and Measurement: Incubate the plate with shaking and measure the turbidity (absorbance at a suitable wavelength, e.g., 620 nm) over time.[16]

  • Data Analysis: The concentration at which precipitation is observed is determined as the kinetic solubility.

Protocol 4: Evaluation of Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[1][17]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., lecithin in dodecane)[18]

  • Test compound and control compounds (high and low permeability)

  • PBS, pH 7.4

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.[1]

  • Compound Addition: Add the test compound solution to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 5-18 hours) at room temperature.[17][19]

  • Analysis: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

Protocol 5: In Vitro Metabolic Stability Assessment

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[20][21]

Materials:

  • Test compound

  • Liver microsomes (human, rat, etc.)[20]

  • NADPH (cofactor)

  • Phosphate buffer, pH 7.4

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.[20]

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.[21]

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Conclusion and Future Perspectives

2-Oxa-6-azaspiro[3.3]heptane represents a valuable addition to the medicinal chemist's toolkit for fine-tuning the physicochemical properties of drug candidates. Its ability to reduce lipophilicity while maintaining or improving other key ADMET parameters makes it an attractive bioisostere for morpholine, piperidine, and other saturated heterocycles. The protocols outlined in this guide provide a framework for the rational incorporation and evaluation of this promising scaffold in drug discovery programs. As the demand for drug candidates with optimized ADMET profiles continues to grow, the strategic application of novel bioisosteres like OASH will undoubtedly play an increasingly important role in the successful development of new medicines.

References

Application Notes and Protocols for the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks. Their inherent three-dimensionality offers a departure from the often flat, aromatic structures that have historically dominated medicinal chemistry, providing a pathway to explore new chemical space and enhance target engagement with improved selectivity and reduced off-target effects.[1][2][3] The 2-oxa-6-azaspiro[3.3]heptane motif, a bioisosteric replacement for the ubiquitous morpholine ring, has garnered significant attention for its ability to modulate key drug-like properties such as lipophilicity and basicity, often leading to improved metabolic stability and aqueous solubility.[1][4] This guide provides a comprehensive overview of the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives, offering detailed protocols for the generation of diverse compound libraries amenable to robust Structure-Activity Relationship (SAR) studies.

The strategic incorporation of the 2-oxa-6-azaspiro[3.3]heptane core can significantly impact a molecule's lipophilicity (logD) and basicity (pKa). Notably, replacement of a morpholine with this spirocycle can lead to a decrease in lipophilicity, a counterintuitive yet advantageous effect that can enhance a compound's pharmacokinetic profile.[4] This principle underscores the importance of this scaffold in fine-tuning the properties of drug candidates.

Synthesis of the 2-Oxa-6-azaspiro[3.3]heptane Core: A Scalable and Optimized Approach

The synthesis of the parent 2-oxa-6-azaspiro[3.3]heptane scaffold is a critical first step in the generation of a diverse library of derivatives. While several routes have been reported, a common and scalable approach begins with the commercially available flame retardant, tribromopentaerythritol. The following protocol outlines a reliable, multi-step synthesis that yields the core scaffold in a stable salt form, ready for subsequent derivatization.

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Tosylate

This protocol is adapted from established methods and optimized for scalability and product stability.

Step 1: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • Rationale: This step involves a double intramolecular cyclization, forming both the oxetane and the N-tosylated azetidine rings in a single transformation. The tosyl protecting group is employed for its stability and its ability to facilitate the cyclization.

  • Procedure:

    • To a stirred solution of tribromopentaerythritol (1 equivalent) in a suitable solvent such as ethanol, add p-toluenesulfonamide (1.1 equivalents) and a strong base like potassium hydroxide (3 equivalents).

    • Heat the reaction mixture to reflux for an extended period (typically 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 6-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Step 2: Detosylation to Yield 2-Oxa-6-azaspiro[3.3]heptane

  • Rationale: Removal of the tosyl protecting group is necessary to liberate the secondary amine for subsequent derivatization. The choice of deprotection conditions is crucial to avoid cleavage of the strained oxetane ring.

  • Procedure:

    • Dissolve the 6-tosyl-2-oxa-6-azaspiro[3.3]heptane (1 equivalent) in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran.

    • Add magnesium turnings (excess, e.g., 10 equivalents) and sonicate the mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the excess magnesium and magnesium salts.

    • The filtrate contains the free base of 2-oxa-6-azaspiro[3.3]heptane.

Step 3: Formation of a Stable Sulfonate Salt

  • Rationale: The free base of 2-oxa-6-azaspiro[3.3]heptane can be unstable and difficult to handle. Conversion to a stable, crystalline salt, such as a tosylate or mesylate, improves its handling, storage, and solubility properties for subsequent reactions.

  • Procedure:

    • To the filtrate containing the 2-oxa-6-azaspiro[3.3]heptane free base, add a solution of p-toluenesulfonic acid monohydrate (1 equivalent) in a minimal amount of methanol.

    • Stir the solution at room temperature. The tosylate salt will precipitate out of the solution.

    • Collect the crystalline solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane tosylate.

Diversification of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold for SAR Studies

With the stable salt of the core scaffold in hand, the next stage involves the systematic introduction of a diverse range of substituents at the nitrogen atom. This allows for a thorough exploration of the structure-activity relationships. The following protocols detail common and effective methods for N-functionalization.

Protocol 2: N-Acylation of 2-Oxa-6-azaspiro[3.3]heptane
  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. N-acylation introduces a wide variety of functionalities and allows for the exploration of hydrogen bonding interactions and steric effects.

  • Procedure (General):

    • Suspend 2-oxa-6-azaspiro[3.3]heptane tosylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize the tosylate salt and liberate the free amine in situ.

    • To this mixture, add the desired acylating agent (1.1 equivalents), which can be an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., HATU, HOBt/EDC).

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Protocol 3: N-Alkylation via Reductive Amination
  • Rationale: Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds.[5][6][7] It allows for the introduction of a broad range of alkyl and substituted alkyl groups by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

  • Procedure (General):

    • Combine 2-oxa-6-azaspiro[3.3]heptane tosylate (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the mixture.

    • Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.

Protocol 4: N-Arylation via Buchwald-Hartwig Amination
  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[8][9][10] This method is indispensable for accessing N-aryl derivatives, which are prevalent in many kinase inhibitors and other therapeutic agents.

  • Procedure (General):

    • In a reaction vessel, combine the aryl halide (or triflate) (1 equivalent), 2-oxa-6-azaspiro[3.3]heptane tosylate (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2 equivalents).

    • Add a dry, deoxygenated solvent such as toluene or dioxane.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N-aryl derivative.

Characterization and Data Analysis for SAR Studies

Thorough characterization of the synthesized derivatives is paramount for establishing clear and reliable structure-activity relationships. Standard analytical techniques should be employed to confirm the identity and purity of each compound.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized derivatives. The characteristic signals of the 2-oxa-6-azaspiro[3.3]heptane core, along with the signals of the newly introduced substituents, provide unambiguous structural verification.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.

  • Purity Analysis: The purity of the final compounds should be assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A purity of >95% is generally required for biological screening.

Data Presentation for SAR Analysis:

For effective SAR analysis, the biological activity data (e.g., IC₅₀ values from in vitro assays) should be compiled in a tabular format alongside the structural information and key physicochemical properties of each derivative.

Table 1: Representative Data for a Library of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Compound IDR-GroupMethod of SynthesisMWcLogPBiological Activity (IC₅₀, µM)
1a -H-99.13-0.65>100
1b -C(O)CH₃Acylation141.17-0.3250.2
1c -CH₂PhReductive Amination189.251.8810.5
1d -PhBuchwald-Hartwig175.221.542.3
1e -p-Cl-PhBuchwald-Hartwig209.672.250.8
1f -p-OCH₃-PhBuchwald-Hartwig205.251.485.1

Note: The cLogP and IC₅₀ values presented here are hypothetical and for illustrative purposes only. Actual values will be determined experimentally.

Case Study: 2-Oxa-6-azaspiro[3.3]heptane Derivatives as Kinase Inhibitors

The 2-oxa-6-azaspiro[3.3]heptane scaffold has been successfully incorporated into potent kinase inhibitors. For example, derivatives have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2), both of which are important targets in oncology and neurodegenerative diseases, respectively.[1]

  • The unsubstituted core (1a ) is inactive.

  • N-acylation (1b ) confers weak activity.

  • N-alkylation with a benzyl group (1c ) significantly improves potency.

  • Direct N-arylation (1d ) provides a substantial increase in activity.

  • Substitution on the aryl ring plays a critical role, with an electron-withdrawing group like chlorine at the para-position (1e ) leading to the most potent compound in this series. An electron-donating group like methoxy (1f ) is less favorable than an unsubstituted phenyl ring.

This initial SAR provides a clear direction for further optimization, suggesting that exploration of various electron-withdrawing and lipophilic substituents on the N-aryl ring could lead to even more potent inhibitors.

Workflow and Pathway Diagrams

To visually represent the synthetic and analytical workflow, the following diagrams are provided.

Synthesis_Workflow Start 2-Oxa-6-azaspiro[3.3]heptane Tosylate Acylation N-Acylation Start->Acylation ReductiveAmination N-Alkylation (Reductive Amination) Start->ReductiveAmination BuchwaldHartwig N-Arylation (Buchwald-Hartwig) Start->BuchwaldHartwig Library Diverse Library of Derivatives Acylation->Library ReductiveAmination->Library BuchwaldHartwig->Library Purification Purification (Chromatography) Library->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening SAR SAR Analysis Screening->SAR

Caption: Synthetic workflow for the generation of a diverse library of 2-Oxa-6-azaspiro[3.3]heptane derivatives for SAR studies.

SAR_Logic Scaffold 2-Oxa-6-azaspiro[3.3]heptane Core Physicochemical Physicochemical Properties (cLogP, pKa, Solubility) Scaffold->Physicochemical Substituent Substituent 'R' Substituent->Physicochemical Biological Biological Activity (IC50) Substituent->Biological Physicochemical->Biological SAR Structure-Activity Relationship Biological->SAR

Caption: Logical relationship between molecular structure, physicochemical properties, and biological activity in SAR studies.

Conclusion and Future Directions

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel therapeutics with optimized properties. The synthetic protocols detailed in this guide provide a robust framework for the generation of diverse libraries of derivatives, enabling comprehensive SAR studies. The systematic exploration of N-substituents through acylation, reductive amination, and Buchwald-Hartwig amination allows for the fine-tuning of biological activity and physicochemical parameters. Future work in this area will likely focus on the development of new synthetic methodologies for the functionalization of the carbon backbone of the spirocycle, further expanding the accessible chemical space and providing new avenues for drug discovery.

References

Application Notes and Protocols for Coupling Reactions with 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 2-Oxa-6-azaspiro[3.3]heptane in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space, emphasizing molecules with enhanced three-dimensionality. In this context, strained spirocyclic scaffolds have emerged as valuable building blocks. Among these, 2-oxa-6-azaspiro[3.3]heptane has garnered significant attention as a unique bioisostere for commonly used motifs such as morpholine and piperazine.[1][2] Its rigid, spirocyclic structure imparts distinct conformational constraints and exit vectors compared to its more flexible counterparts, offering a powerful tool for modulating physicochemical and pharmacological properties.[3]

This guide, intended for researchers and scientists in the field of drug development, provides a comprehensive overview of the key reaction conditions for the functionalization of the 2-oxa-6-azaspiro[3.3]heptane core via common coupling reactions. We will delve into the mechanistic rationale behind the choice of reagents and conditions for amide bond formation, reductive amination, and Buchwald-Hartwig amination, offering field-proven insights to enable the successful incorporation of this valuable scaffold into your discovery programs.

Unique Reactivity Profile of 2-Oxa-6-azaspiro[3.3]heptane

The reactivity of the secondary amine in 2-oxa-6-azaspiro[3.3]heptane is influenced by its unique structural and electronic properties. The strained four-membered azetidine ring can affect the basicity and nucleophilicity of the nitrogen atom. While specific pKa data for the parent compound can vary based on the salt form and measurement conditions, it is generally considered to be a reasonably good nucleophile for a variety of coupling reactions. The steric environment around the nitrogen is also a key consideration; while not exceptionally hindered, the rigid spirocyclic framework can influence the approach of bulky electrophiles and the binding to catalyst-ligand complexes.

It is often supplied as a salt, such as the hydrochloride or sulfonate salt, which offers improved stability and solubility.[4] Prior to its use in coupling reactions, the free base must be generated, typically by treatment with a suitable base.

I. Amide Bond Formation: Acylating 2-Oxa-6-azaspiro[3.3]heptane

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. The coupling of 2-oxa-6-azaspiro[3.3]heptane with carboxylic acids provides a straightforward entry into a diverse range of derivatives.

Mechanistic Considerations and Reagent Selection

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. Common strategies include conversion to a highly reactive acyl chloride or the use of peptide coupling reagents.

1. Acyl Chlorides: This is a classic and effective method. The acyl chloride is typically prepared by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a potent electrophile that readily reacts with the amine. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct.[3]

2. Peptide Coupling Reagents: For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, a wide array of peptide coupling reagents are available. A particularly effective and widely used reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5]

The mechanism of HATU-mediated coupling involves the formation of a highly reactive OAt-active ester from the carboxylic acid, facilitated by a non-nucleophilic base like DIPEA. This active ester is then readily attacked by the amine to form the amide bond, with the generation of tetramethylurea and HOAt as byproducts.[5] This method is known for its high efficiency, rapid reaction times, and suppression of racemization for chiral carboxylic acids.

Experimental Protocol: Amide Coupling with HATU

This protocol describes a general procedure for the HATU-mediated coupling of a generic carboxylic acid with 2-oxa-6-azaspiro[3.3]heptane.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (or its salt)

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Preparation of the Amine: If starting from a salt of 2-oxa-6-azaspiro[3.3]heptane, ensure the free base is generated prior to the reaction or that a sufficient excess of base is used in the coupling step.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve 2-oxa-6-azaspiro[3.3]heptane (1.05 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary: Amide Coupling Conditions
Coupling ReagentBaseSolventTemperature (°C)Typical Time (h)Notes
Acyl ChlorideTEA or DIPEADCM or THF0 to RT1-16Acyl chloride can be generated in situ or pre-formed.[3]
HATUDIPEADMFRT1-4High yields and low epimerization for chiral acids.[5]
EDC/HOAtDIPEADMF/WaterRT2-12Conditions adaptable for aqueous environments, as seen in DNA-encoded library synthesis.[6]

II. Reductive Amination: Forming C-N Bonds with Carbonyls

Reductive amination is a powerful and versatile method for the N-alkylation of amines. This one-pot procedure involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Insights and Choice of Reducing Agent

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine/iminium ion. The choice of reducing agent is critical for the success of the reaction. The ideal reducing agent should selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[7] It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones, including those with sensitive functional groups.[8] It is less reactive towards carbonyls than other common borohydrides, thus minimizing the formation of alcohol byproducts.[7]

Sodium Cyanoborohydride (NaBH₃CN): This is another commonly used reducing agent for this transformation. Its reactivity is pH-dependent; it is most effective at reducing iminium ions at a mildly acidic pH (around 5-6), where the rate of reduction of aldehydes and ketones is slow. However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride is often preferred.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol provides a general method for the reductive amination of an aldehyde or ketone with 2-oxa-6-azaspiro[3.3]heptane.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (or its salt)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the reactants in anhydrous DCM or DCE.

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Summary: Reductive Amination Conditions
Carbonyl PartnerReducing AgentSolventAdditiveTemperature (°C)Typical Time (h)
AldehydesNaBH(OAc)₃DCM or DCENone or Acetic Acid (cat.)RT2-16
KetonesNaBH(OAc)₃DCM or DCEAcetic Acid (cat.)RT4-24
Aldehydes/KetonesNaBH₃CNMeOHpH 5-6 bufferRT4-24

III. Buchwald-Hartwig Amination: N-Arylation and N-Heteroarylation

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl and heteroaryl halides or pseudohalides (e.g., triflates).[9] This reaction is of paramount importance in drug discovery for the synthesis of arylamines.

Mechanistic Rationale and Key Reaction Parameters

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2]

The success of this reaction is highly dependent on the judicious choice of several key components:

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, such as Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed catalysts that are air- and moisture-stable have also been developed to improve reproducibility.

  • Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as those based on biaryl backbones (e.g., RuPhos, BrettPhos), are often highly effective as they promote both the oxidative addition and reductive elimination steps.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent.

  • Solvent: Aprotic, non-coordinating solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of 2-oxa-6-azaspiro[3.3]heptane with an aryl halide.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane

  • Aryl or heteroaryl halide (e.g., bromide, chloride, or triflate)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous Toluene or Dioxane

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a Schlenk tube or a vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2-oxa-6-azaspiro[3.3]heptane (1.2 eq), the palladium precatalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (e.g., 1.4 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Aryl HalideCatalyst System (Pd Precatalyst / Ligand)BaseSolventTemperature (°C)
Aryl BromidePd₂(dba)₃ / RuPhos or BrettPhosNaOtBu or K₃PO₄Toluene or Dioxane80-110
Aryl ChloridePd(OAc)₂ / Bulky Biarylphosphine or NHC LigandLHMDS or NaOtBuToluene or Dioxane100-120
Heteroaryl BromidePd₂(dba)₃ / Xantphos or RuPhosCs₂CO₃ or K₂PO₄Dioxane90-110

A specific example of an N-arylation of 2-oxa-6-azaspiro[3.3]heptane involves its reaction with 4-fluorobenzonitrile in DMSO at reflux to yield 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile.[10]

Visualization of Reaction Workflows

Amide Coupling via HATU Activation```dot

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU DIPEA_act DIPEA SpiroAmine 2-Oxa-6-azaspiro[3.3]heptane ActiveEster->SpiroAmine Coupling AmideProduct Amide Product SpiroAmine->AmideProduct

Caption: One-pot reductive amination sequence.

Buchwald-Hartwig Amination Catalytic Cycle

BuchwaldHartwig Pd0 Pd(0)L₂ Pd_complex Pd(II) Complex Pd0->Pd_complex Oxidative Addition (Ar-X) Amido_complex Pd(II)-Amido Complex Pd_complex->Amido_complex + Amine, Base Amido_complex->Pd0 Reductive Elimination Product N-Aryl Product Amido_complex->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion and Future Outlook

2-Oxa-6-azaspiro[3.3]heptane is a compelling building block for modern medicinal chemistry, offering a unique structural alternative to traditional saturated heterocycles. Its successful incorporation into drug candidates relies on robust and well-understood coupling methodologies. This guide has provided an in-depth overview of the reaction conditions for three key transformations: amide bond formation, reductive amination, and Buchwald-Hartwig amination. By understanding the mechanistic principles and the impact of the spirocyclic scaffold's unique properties, researchers can confidently and efficiently utilize 2-oxa-6-azaspiro[3.3]heptane to explore novel chemical space and accelerate their drug discovery efforts. Further research into the development of even milder and more efficient coupling protocols will continue to expand the utility of this and other strained spirocyclic systems.

References

application of 2-Oxa-6-azaspiro[3.3]heptane in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Oxa-6-azaspiro[3.3]heptane in Fragment-Based Drug Discovery

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the strategic application of the 2-oxa-6-azaspiro[3.3]heptane scaffold in fragment-based drug discovery (FBDD). We will delve into the unique physicochemical properties of this emerging scaffold, its role as a bioisostere, and provide detailed protocols for its incorporation into fragment libraries, screening cascades, and hit-to-lead optimization efforts.

The Strategic Advantage of 2-Oxa-6-azaspiro[3.3]heptane in FBDD

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful engine for identifying high-quality starting points for novel therapeutics.[1][2] The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind to a biological target with low affinity, and then optimize these hits into potent leads through structure-guided design.[3] The success of this approach is critically dependent on the quality and diversity of the fragment library.[4]

The 2-oxa-6-azaspiro[3.3]heptane motif has recently gained significant attention as a valuable building block in medicinal chemistry.[5][6] Its defining feature is a spirocyclic structure containing two four-membered rings—an oxetane and an azetidine—fused at a central quaternary carbon. This strained, three-dimensional architecture imparts a unique set of properties that address common challenges in drug discovery, such as poor solubility and metabolic instability.

The key advantages of this scaffold include:

  • Increased Three-Dimensionality (Fsp³): Moving away from "flat" aromatic structures towards molecules with higher Fsp³ character is a well-established strategy for improving clinical success rates. The rigid, spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane provides well-defined exit vectors, allowing for precise, predictable exploration of a protein's binding pocket.[5][7]

  • Improved Physicochemical Properties: The inclusion of the polar oxetane ring often leads to improved aqueous solubility and reduced lipophilicity (logP/logD) compared to traditional carbocyclic or aromatic bioisosteres.[6][8] This can significantly enhance the "drug-likeness" of a compound.

  • Metabolic Stability: The quaternary spiro-center and the inherent stability of the oxetane and azetidine rings can block common sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[8]

  • Novel Chemical Space: As a relatively recent addition to the medicinal chemist's toolbox, this scaffold allows for the exploration of novel chemical space and the generation of intellectual property.[9]

A Superior Bioisostere: Properties at a Glance

The 2-oxa-6-azaspiro[3.3]heptane scaffold is often employed as a bioisosteric replacement for more common heterocyclic motifs like morpholine, piperidine, and piperazine.[7][10] A bioisostere is a chemical group that can replace another group in a molecule without significantly affecting its biological activity, but while favorably altering its physicochemical or pharmacokinetic properties.[11] The strained, spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane offers a more rigid and three-dimensional alternative to the flexible chair/boat conformations of six-membered rings.

Below is a comparative table of key physicochemical properties, highlighting the advantages of the spirocyclic scaffold.

Property2-Oxa-6-azaspiro[3.3]heptaneMorpholine4-Methylpiperidine
Molecular Weight ( g/mol ) 99.13[12]87.1299.17
Calculated logP (XLogP3) -0.7[12]-0.91.5
Topological Polar Surface Area (TPSA) 21.3 Ų[12]21.3 Ų12.0 Ų
Fraction of sp³ Carbons (Fsp³) 1.01.01.0
Key Structural Feature Rigid spirocycle, defined vectorsFlexible chair conformationFlexible chair conformation

As the data indicates, 2-oxa-6-azaspiro[3.3]heptane maintains a low molecular weight and polar surface area comparable to morpholine while offering a significantly lower lipophilicity than a simple substituted piperidine. Its true value lies in its rigid structure, which can improve binding affinity by reducing the entropic penalty upon binding and provides precise vectors for lead optimization.

Application Protocol: Fragment Library Synthesis

Incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold into a fragment library requires robust and versatile synthetic methods. The secondary amine of the azetidine ring serves as a key handle for derivatization.

The following diagram illustrates the general workflow for creating a diverse fragment library from the core scaffold.

G cluster_start Core Scaffold cluster_reactions Derivatization Reactions cluster_library Fragment Library Core 2-Oxa-6-azaspiro[3.3]heptane Arylation N-Arylation (e.g., Buchwald-Hartwig) Core->Arylation Acylation N-Acylation (Amide Formation) Core->Acylation Alkylation Reductive Amination Core->Alkylation Sulfonylation N-Sulfonylation Core->Sulfonylation Frag1 Aryl Derivatives Arylation->Frag1 Diverse Aryl Groups Frag2 Amide Derivatives Acylation->Frag2 Diverse Acyl Groups Frag3 Alkyl Derivatives Alkylation->Frag3 Diverse Aldehydes Frag4 Sulfonamide Derivatives Sulfonylation->Frag4 Diverse Sulfonyl Chlorides

Caption: Workflow for generating a diverse fragment library.

Protocol 1: Synthesis of a Representative Fragment

This protocol describes a practical, scalable synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223.[13][14] This serves as an exemplar for an N-arylation reaction. The causality for this choice rests on its proven scalability and high yield, making it a reliable method for library production.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (or its salt, e.g., hemioxalate[15])

  • 1,2-Difluoro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-oxa-6-azaspiro[3.3]heptane (1.0 eq). If starting from a salt, pre-treat with a suitable base to liberate the free amine.

  • Solvent and Base: Add anhydrous DMSO to the flask to dissolve the starting material. Add finely ground anhydrous K₂CO₃ (2.5 eq). The use of a carbonate base is crucial as it is strong enough to act as a proton scavenger but mild enough to prevent side reactions.

  • Addition of Electrophile: Add 1,2-difluoro-4-nitrobenzene (1.1 eq) to the stirring suspension. The reaction proceeds via nucleophilic aromatic substitution, where the azetidine nitrogen displaces the fluorine atom ortho to the strongly electron-withdrawing nitro group.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with EtOAc (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with water and then brine to remove residual DMSO and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be purified by flash column chromatography on silica gel to yield the pure 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane as a solid.

  • Quality Control (Self-Validation): Confirm the structure and purity of the final fragment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% for inclusion in a screening library.

Application Protocol: Fragment Screening Cascade

Once a library of 2-oxa-6-azaspiro[3.3]heptane fragments is assembled, it must be screened against the target of interest. A tiered or cascaded approach is most efficient, using a high-throughput primary screen to identify all potential binders, followed by more detailed secondary assays to confirm and characterize the hits.

The diagram below outlines a typical FBDD screening cascade.

G Lib Fragment Library (incl. 2-Oxa-6-azaspiro[3.3]heptane) Primary Primary Screen (e.g., SPR, TSA, NMR) Lib->Primary Triage Hit Triage (Dose-response, PAINS filter) Primary->Triage Initial 'Hits' Secondary Orthogonal Validation (e.g., ITC, MST) Triage->Secondary Prioritized Hits Confirmed Confirmed, Structurally- Characterized Hits Triage->Confirmed False Positives (Rejected) Structural Structural Biology (X-ray Crystallography, Cryo-EM) Secondary->Structural Validated Hits Structural->Confirmed

Caption: A typical fragment screening cascade workflow.

Protocol 2: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for primary screening because it is highly sensitive, label-free, and provides real-time binding data.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Target protein of high purity (>95%)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with 1-5% DMSO)

  • Fragment library stock plates (e.g., 100 mM in DMSO)

Step-by-Step Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. The choice to immobilize the protein is to observe the binding of small fragments from the solution phase. Aim for a moderate immobilization level (e.g., 5000-10000 RU) to ensure a good signal window without mass transport limitations.

  • Fragment Plate Preparation: Prepare screening plates by diluting the fragment stocks into running buffer to a final concentration of 100-500 µM. It is critical to ensure the final DMSO concentration is matched across all samples and the running buffer to minimize bulk refractive index shifts.

  • Screening Run: Inject the fragment solutions over the immobilized protein surface. A typical injection time is 60 seconds, followed by a 120-second dissociation phase. Include buffer-only injections periodically for double referencing.

  • Data Analysis: Process the raw sensorgram data by subtracting the reference surface signal and buffer blank injections. A "hit" is typically defined as a fragment that produces a binding response significantly above the background noise (e.g., >3 standard deviations of the mean of negative controls or a fixed RU threshold).

  • Hit Triage: For initial hits, perform a dose-response experiment to confirm binding and estimate the dissociation constant (Kᴅ). This step is crucial to eliminate non-specific binders and aggregators.

From Hit to Lead: The Role of the Spirocyclic Core

Once a fragment hit containing the 2-oxa-6-azaspiro[3.3]heptane core is validated and its binding mode is determined by structural biology, the hit-to-lead process begins. The well-defined geometry of the scaffold is a major asset here. The oxetane and azetidine rings present distinct vectors pointing into solvent-exposed regions of the binding site, which can be exploited for potency improvement.

G cluster_protein Protein Binding Pocket Protein Target Protein Fragment Fragment Hit (2-Oxa-6-azaspiro [3.3]heptane Core) Vector1 Vector 1 (Growing) Fragment->Vector1 Explore Pocket A Vector2 Vector 2 (Linking) Fragment->Vector2 Reach Pocket B Lead Potent Lead Compound Vector1->Lead Merge & Optimize Vector2->Lead Merge & Optimize

Caption: Hit-to-lead optimization strategies.

Case Study: MCHr1 Antagonists (AZD1979)

AstraZeneca's discovery of melanin-concentrating hormone receptor 1 (MCHr1) antagonists provides an excellent real-world example.[8] During lead optimization, chemists replaced a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety. This strategic swap resulted in a compound, AZD1979, with a significantly improved profile.

ParameterMorpholine Analogue2-Oxa-6-azaspiro[3.3]heptane Analogue (AZD1979)Rationale for Improvement
MCHr1 Potency (IC₅₀) 1.1 nM1.3 nMPotency was maintained, validating the bioisosteric replacement.
Aqueous Solubility 1 µM70 µM The polar spirocyclic scaffold significantly improved solubility.[8]
Lipophilicity (logD₇.₄) 3.02.2 The scaffold reduced lipophilicity, a key factor in improving overall properties.[8]
hERG Inhibition (IC₅₀) 1.8 µM>30 µM The rigid structure altered the pharmacophore, drastically reducing off-target hERG activity and improving the safety profile.[8]

This case study authoritatively demonstrates how the logical application of the 2-oxa-6-azaspiro[3.3]heptane scaffold can overcome common drug development hurdles like poor solubility and off-target toxicity, leading to a superior clinical candidate.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold is more than just a novel building block; it is a strategic tool for modern fragment-based drug discovery. Its unique combination of three-dimensionality, metabolic stability, and favorable physicochemical properties makes it an exceptional bioisostere for common heterocycles. By incorporating this scaffold into fragment libraries and applying rigorous screening and structure-guided optimization protocols, researchers can significantly enhance their ability to discover and develop high-quality, differentiated drug candidates.

References

protecting group strategies for 2-Oxa-6-azaspiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies for the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that improve the physicochemical properties of drug candidates is relentless. The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a highly valuable structural motif, primarily serving as a rigid, three-dimensional bioisostere for the ubiquitous morpholine ring.[1][2] Its incorporation into small molecules has been shown to confer advantageous properties, such as reduced lipophilicity (logD) and increased basicity (pKa) compared to traditional heterocycles, which can lead to improved metabolic stability and permeability without compromising potency.[3] For instance, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in the MCHr1 antagonist AZD1979 resulted in significantly lower turnover in human liver microsomes.[3][4]

However, the synthesis of this spirocycle is not trivial. The secondary amine of the azetidine ring is a reactive nucleophile that typically requires protection to ensure chemoselectivity during subsequent synthetic transformations. The choice of an appropriate protecting group is therefore a critical decision that dictates the efficiency, scalability, and success of the overall synthetic campaign. This guide provides a detailed overview of common protecting group strategies, offering field-proven insights and step-by-step protocols for researchers in drug discovery and process development.

General Synthetic Pathways and the Need for Protection

The construction of the 2-oxa-6-azaspiro[3.3]heptane core generally involves the formation of the azetidine ring by intramolecular cyclization. A common and scalable approach involves the double alkylation of a primary amine or aniline with 3,3-bis(bromomethyl)oxetane.[5][6] While some derivatives can be made directly in a protecting-group-free manner, the synthesis of the parent spirocycle or its derivatization at the nitrogen atom necessitates a robust protection-deprotection strategy.

The diagram below illustrates a generalized workflow, highlighting the central role of the protecting group (P) in mediating the synthesis.

G cluster_0 Protecting Group Strategy Workflow A Starting Materials (e.g., 3,3-bis(bromomethyl)oxetane + Amine Source) B N-Protected Spirocycle (e.g., N-Boc-2-oxa-6-azaspiro[3.3]heptane) A->B Protection/ Cyclization C Functionalization / Elaboration (Modification of other parts of the molecule) B->C Downstream Chemistry D Deprotection B->D Direct Deprotection C->D Key Step E Free 2-Oxa-6-azaspiro[3.3]heptane or N-Functionalized Target Molecule D->E Final Step

Caption: General workflow for synthesis involving a protected 2-oxa-6-azaspiro[3.3]heptane intermediate.

Core Protecting Group Strategies

The selection of a protecting group hinges on its stability to various reaction conditions and the orthogonality of its removal, meaning it can be cleaved selectively without affecting other functional groups in the molecule.[7] We will discuss the three most prevalent protecting groups for the 2-oxa-6-azaspiro[3.3]heptane nitrogen: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn).

The tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most widely used protecting group for amines due to its general stability under basic, hydrogenolytic, and nucleophilic conditions, coupled with its facile removal under acidic conditions.

Rationale for Use: The Boc group is ideal for syntheses that involve base-mediated reactions (e.g., lithiation, Grignard reactions) or palladium-catalyzed couplings. Its cleavage with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically clean and high-yielding.

Caption: Boc-protection and acid-mediated deprotection of the spirocyclic amine.

Step Procedure Expert Commentary
1. Setup To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add a suitable base such as triethylamine (TEA, 1.5 eq).The reaction is run at 0 °C to control the exotherm upon addition of Boc-anhydride. DCM is a good solvent choice due to its inertness and ease of removal.
2. Reagent Addition Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.Dropwise addition prevents a rapid temperature increase. A slight excess of Boc₂O ensures complete conversion of the starting material.
3. Reaction Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.The reaction is typically complete within a few hours. Monitoring is crucial to avoid side reactions from prolonged exposure to the base.
4. Workup Quench the reaction with water. Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.The aqueous washes remove the triethylammonium salt and any excess unreacted reagents.
5. Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.Purification via chromatography ensures high purity, which is essential for subsequent steps in a multi-step synthesis.
Step Procedure Expert Commentary
1. Setup Dissolve the N-Boc protected spirocycle (1.0 eq) in DCM (approx. 0.1 M).A higher dilution is sometimes used to facilitate heat dissipation, although the reaction is not strongly exothermic.
2. Reagent Addition Add trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.TFA is a strong acid that cleaves the Boc group efficiently. The large excess ensures the reaction goes to completion. HCl in dioxane is a common alternative that provides the product as its hydrochloride salt.
3. Reaction Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.The deprotection is usually rapid. The evolution of isobutylene gas and CO₂ is expected.
4. Isolation Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. If HCl was used, the resulting hydrochloride salt often precipitates and can be isolated by filtration or used directly.The product is obtained as its respective salt (trifluoroacetate or hydrochloride), which is often a stable, crystalline solid.[8] For use as a free base, an additional basic workup or ion-exchange chromatography step is required.
The Benzyloxycarbonyl (Cbz) Group

The Cbz group is a classic amine protecting group, valued for its stability to both acidic and basic conditions. Its primary advantage is its selective removal via catalytic hydrogenolysis, a mild method that is orthogonal to acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) groups.

Rationale for Use: Cbz is the protecting group of choice when the synthetic route requires strong acidic or basic conditions where a Boc or Fmoc group would be cleaved. It is particularly useful in complex syntheses where multiple protecting groups must be removed in a specific sequence.

Caption: Cbz-protection and hydrogenolysis-based deprotection of the spirocycle.

Step Procedure Expert Commentary
1. Setup Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v). Cool the solution to 0 °C in an ice bath.The Schotten-Baumann conditions (biphasic or aqueous organic mixture) are classic for Cbz protection. The base neutralizes the HCl generated during the reaction.[9]
2. Reagent Addition Add benzyl chloroformate (Cbz-Cl, 1.1 eq) and a base like sodium bicarbonate (NaHCO₃, 2.0 eq) simultaneously or portion-wise, ensuring the pH remains between 8-10.Maintaining the pH is critical; if the solution becomes too acidic, the amine is protonated and unreactive, while highly basic conditions can promote hydrolysis of the Cbz-Cl.[9]
3. Reaction Stir vigorously at 0 °C for 1 hour, then at room temperature for 3-5 hours. Monitor by TLC or LC-MS.Vigorous stirring is necessary to ensure adequate mixing between the aqueous and organic phases.
4. Workup Once the reaction is complete, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).The extraction isolates the protected product from the inorganic salts.
5. Isolation Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.The Cbz-protected product is typically a stable oil or solid.[10][11]
Step Procedure Expert Commentary
1. Setup Dissolve the N-Cbz protected spirocycle (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.Methanol is a common choice as it readily dissolves the substrate and the catalyst suspends well.
2. Catalyst Addition Add palladium on carbon (10% Pd/C, 5-10 mol% by weight) to the solution.The catalyst loading can be adjusted, but 5-10% is standard. The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a wet paste.
3. Reaction Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring. Monitor the reaction by TLC or LC-MS.The reaction is usually complete within 2-16 hours at room temperature and atmospheric pressure. The only byproducts are toluene and CO₂, which are volatile.[9]
4. Isolation Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.Crucial safety step: The filter cake should not be allowed to dry completely in the air as it can ignite. It should be quenched with water.
5. Finalization Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for the next step without further purification.This method provides the free amine directly, unlike acid-mediated deprotection which yields a salt.
The Benzyl (Bn) Group

The Benzyl group is a robust protecting group that is stable to a wide range of non-reductive conditions, including strong acids, bases, and many organometallic reagents. Like the Cbz group, it is most commonly removed by catalytic hydrogenolysis.

Rationale for Use: The Bn group is chosen for its high stability. Unlike the Cbz group, it is not a carbamate, making the protected nitrogen more basic and potentially altering its nucleophilicity. This can be an advantage or disadvantage depending on the desired downstream chemistry. It is an excellent choice when complete inertness to non-reductive chemistry is required.

Step Procedure Expert Commentary
1. Setup Combine 2-oxa-6-azaspiro[3.3]heptane (1.0 eq), benzyl bromide (BnBr, 1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or DMF.This is a standard N-alkylation reaction. K₂CO₃ is a solid base that is easily filtered off post-reaction. DMF can accelerate the reaction but is harder to remove.[12]
2. Reaction Heat the mixture to 50-80 °C and stir for 4-12 hours until TLC or LC-MS indicates full consumption of the starting amine.Heating is typically required to drive the Sₙ2 reaction to completion.
3. Workup Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.A simple filtration often suffices for the initial workup.
4. Isolation Redissolve the crude residue in a solvent like ethyl acetate and wash with water and brine to remove any remaining salts or DMF. Dry the organic layer, filter, concentrate, and purify by flash column chromatography.Purification is necessary to remove any unreacted benzyl bromide and potential over-alkylation products (quaternary ammonium salt).[13][14]

Deprotection of the N-Benzyl group follows the same catalytic hydrogenolysis procedure as described in Protocol 4 for the N-Cbz group.

Comparative Analysis of Protecting Groups

The optimal protecting group is always context-dependent. The following table summarizes the key characteristics to aid in this critical decision-making process.

Protecting Group Introduction Conditions Cleavage Conditions Stability Key Advantages Key Disadvantages
Boc Boc₂O, Base (TEA, NaHCO₃)Acidic: TFA, HClStable to base, hydrogenolysis, nucleophiles.Mild and orthogonal cleavage; widely used; high yields.Labile to strong acids.
Cbz Cbz-Cl, Base (NaHCO₃, K₂CO₃)Hydrogenolysis: H₂, Pd/CStable to acid and base.Orthogonal to acid/base labile groups; mild cleavage.Not compatible with substrates containing reducible groups (alkenes, alkynes, some heterocycles). Catalyst can be pyrophoric.
Benzyl (Bn) BnBr, Base (K₂CO₃, DIPEA)Hydrogenolysis: H₂, Pd/CVery stable to acid, base, and organometallics.Extremely robust; useful in complex syntheses.Same as Cbz; N-benzylated amine is more basic than N-acylated amines, which can affect reactivity.

Protecting-Group-Free Strategy: A Modern Alternative

Recent process chemistry developments have focused on minimizing steps for efficiency and cost-effectiveness. A notable example is the direct, scalable synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic TBI-223.[5][6]

This route proceeds via direct alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane using a strong base like sodium hydroxide.[5][6] This strategy is highly effective for specific substrates where the aniline nucleophilicity is appropriately tuned and the product is stable to the reaction conditions. However, it is not a general method for producing the parent, unprotected spirocycle. It serves as an excellent example of process optimization where the "protecting group" is the final aromatic substituent itself.

Conclusion and Future Outlook

The synthesis and functionalization of 2-oxa-6-azaspiro[3.3]heptane are critically enabled by the strategic use of nitrogen protecting groups. The Boc group offers a versatile and convenient option for many applications, while the Cbz and Bn groups provide robust alternatives for more complex synthetic routes requiring orthogonality. The choice of protecting group should be made after careful consideration of the entire planned synthetic sequence. As the demand for sp³-rich scaffolds like 2-oxa-6-azaspiro[3.3]heptane continues to grow in drug discovery, the development of even more efficient, scalable, and orthogonal protection and deprotection protocols will remain an area of active and valuable research.

References

Application Notes & Protocols: The Strategic Use of 2-Oxa-6-azaspiro[3.3]heptane in DNA-Encoded Library (DEL) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The landscape of early-stage drug discovery is increasingly dominated by the need for molecular diversity that extends beyond flat, aromatic structures. DNA-Encoded Library (DEL) technology has emerged as a powerful engine for exploring vast chemical space, but the quality of a library is fundamentally dictated by the structural characteristics of its building blocks. Spirocyclic scaffolds, particularly those rich in sp³-hybridized carbons, are invaluable tools for imparting three-dimensionality to library members.[1][2] This increased spatial complexity can lead to improved physicochemical properties, enhanced target-binding affinity and selectivity, and ultimately, a higher probability of clinical success.[3]

Among these scaffolds, 2-Oxa-6-azaspiro[3.3]heptane has garnered significant attention as a versatile building block for DEL synthesis.[1][4] Its rigid, bicyclic structure serves as a bioisostere for commonly used motifs like morpholine and piperazine, while offering a defined exit vector for further chemical elaboration.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical incorporation of 2-Oxa-6-azaspiro[3.3]heptane into DEL synthesis workflows. We will cover its use as a nucleophilic building block in established on-DNA reactions and also explore advanced on-DNA techniques for the synthesis of related complex spirocycles.

Part 1: 2-Oxa-6-azaspiro[3.3]heptane as a Nucleophilic Building Block

The secondary amine of 2-Oxa-6-azaspiro[3.3]heptane provides a robust handle for its incorporation into a growing peptide or small molecule chain on a DNA tag. The two most common and reliable DNA-compatible reactions for this purpose are amide bond formation and reductive amination.

On-DNA Amide Bond Formation

Amide coupling is a cornerstone of DEL synthesis due to its reliability and the vast commercial availability of carboxylic acid building blocks.[6] The following protocol is optimized for the acylation of the secondary amine of 2-Oxa-6-azaspiro[3.3]heptane on a DNA-conjugated carboxylic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification dna_acid DNA-conjugated Carboxylic Acid activation Activate Carboxylic Acid (e.g., HATU, DIPEA) dna_acid->activation building_block 2-Oxa-6-azaspiro[3.3]heptane coupling Nucleophilic Attack by Spirocyclic Amine building_block->coupling activation->coupling precipitation Ethanol Precipitation of DNA Conjugate coupling->precipitation

Caption: Workflow for On-DNA Amide Coupling.

This protocol is adapted from established methods for on-DNA amide bond formation.[6]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DNA-conjugated carboxylic acid in nuclease-free water.

    • Prepare a 1 M stock solution of 2-Oxa-6-azaspiro[3.3]heptane in DMSO.

    • Prepare a 1 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMSO.

    • Prepare a 2 M stock solution of N,N-Diisopropylethylamine (DIPEA) in DMSO.

  • Reaction Setup (for a 50 µL reaction):

    • To a 0.2 mL PCR tube, add 5 µL of the 10 mM DNA-conjugated carboxylic acid stock solution.

    • Add 20 µL of a suitable aqueous buffer (e.g., 200 mM HEPES, pH 8.0).

    • Add 5 µL of the 1 M HATU stock solution.

    • Add 10 µL of the 2 M DIPEA stock solution.

    • Vortex briefly and incubate at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add 10 µL of the 1 M 2-Oxa-6-azaspiro[3.3]heptane stock solution.

  • Reaction Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at 37°C for 16-24 hours with gentle shaking.

  • Purification:

    • Purify the DNA-conjugated product using a standard ethanol precipitation protocol or a suitable size-exclusion chromatography method to remove excess reagents.

    • Resuspend the purified DNA conjugate in nuclease-free water for downstream applications.

  • Activation: The carboxylic acid on the DNA tag is unreactive towards the amine and must be activated. HATU is a highly efficient coupling reagent that forms an active ester, which is readily attacked by the amine.

  • Base: DIPEA is a non-nucleophilic base that scavenges the protons released during the reaction, driving the equilibrium towards product formation. A basic pH (around 8.0) is generally optimal for amide coupling to ensure the amine is deprotonated and thus more nucleophilic.

  • Solvent: The use of an aqueous buffer with a DMSO co-solvent system is crucial for solubilizing both the DNA and the organic building block.

  • Steric Hindrance: As a secondary amine, 2-Oxa-6-azaspiro[3.3]heptane is more sterically hindered than primary amines. Therefore, longer reaction times and a higher concentration of reagents may be necessary to achieve high conversion rates.

On-DNA Reductive Amination

Reductive amination is another highly effective method for forming C-N bonds and is widely used in DEL synthesis.[7][8] This reaction proceeds via the formation of an iminium ion intermediate between an aldehyde on the DNA tag and the secondary amine of the spirocycle, which is then reduced by a mild reducing agent.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification dna_aldehyde DNA-conjugated Aldehyde imine_formation Iminium Ion Formation dna_aldehyde->imine_formation building_block 2-Oxa-6-azaspiro[3.3]heptane building_block->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction precipitation Ethanol Precipitation of DNA Conjugate reduction->precipitation

Caption: Workflow for On-DNA Reductive Amination.

This protocol is based on established procedures for on-DNA reductive amination.[7][8]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DNA-conjugated aldehyde in nuclease-free water.

    • Prepare a 1 M stock solution of 2-Oxa-6-azaspiro[3.3]heptane in DMSO.

    • Prepare a 1 M stock solution of sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable aprotic solvent like DMF (prepare fresh).

  • Reaction Setup (for a 50 µL reaction):

    • To a 0.2 mL PCR tube, add 5 µL of the 10 mM DNA-conjugated aldehyde stock solution.

    • Add 25 µL of a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Add 10 µL of the 1 M 2-Oxa-6-azaspiro[3.3]heptane stock solution.

    • Vortex briefly and incubate at room temperature for 1 hour to allow for iminium ion formation.

    • Add 10 µL of the freshly prepared 1 M NaBH(OAc)₃ stock solution.

  • Reaction Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 4-6 hours, or overnight for challenging substrates.

  • Purification:

    • Purify the DNA-conjugated product using a standard ethanol precipitation protocol or a suitable size-exclusion chromatography method.

    • Resuspend the purified DNA conjugate in nuclease-free water.

  • pH Control: The pH of the reaction is critical. A slightly acidic to neutral pH (6.0-7.5) is optimal for the formation of the iminium ion. At higher pH, the rate of formation decreases, and at lower pH, the amine can be protonated, rendering it non-nucleophilic.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is compatible with most functional groups found in DEL building blocks and does not reduce the aldehyde starting material. It is generally preferred over other borohydrides like sodium cyanoborohydride due to its lower toxicity.

  • Reaction Monitoring: For optimization, the reaction progress can be monitored by LC-MS analysis of a small aliquot of the reaction mixture.

ReactionKey ReagentspHTemperatureTypical Time
Amide Coupling HATU, DIPEA8.037°C16-24 hours
Reductive Amination NaBH(OAc)₃7.0Room Temp.4-16 hours
Table 1: Summary of Reaction Conditions for Incorporating 2-Oxa-6-azaspiro[3.3]heptane.

Part 2: On-DNA Synthesis of Complex Azaspirocycles

Beyond its use as a building block, the azaspiro[3.3]heptane framework can be constructed directly on the DNA tag, opening up avenues for even greater structural diversity. A recent advancement in this area is the use of visible light-mediated energy transfer catalysis to synthesize complex 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA.[9] This method allows for the creation of densely functionalized spirocycles from readily available starting materials.

Visible Light-Mediated [2+2] Cycloaddition

This innovative approach involves a [2+2] cycloaddition between a DNA-conjugated alkene and a 2-isoxazoline-3-carboxylate, catalyzed by an iridium photocatalyst.[9] This reaction proceeds under mild, DNA-compatible conditions and provides access to a novel class of spirocyclic scaffolds for DELs.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification dna_alkene DNA-conjugated Alkene mixing Combine Reagents dna_alkene->mixing isoxazoline 2-Isoxazoline-3-carboxylate isoxazoline->mixing photocatalyst Iridium Photocatalyst photocatalyst->mixing irradiation Irradiate with Blue LED Light mixing->irradiation precipitation Ethanol Precipitation of DNA Conjugate irradiation->precipitation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 2-Oxa-6-azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your reaction yields and ensure the highest purity of this valuable spirocyclic scaffold.

Introduction: The Synthetic Challenge and Importance of 2-Oxa-6-azaspiro[3.3]heptane

2-Oxa-6-azaspiro[3.3]heptane is a key building block in medicinal chemistry, often used as a metabolically stable and more three-dimensional bioisostere for morpholine. However, its synthesis can be challenging due to the strained four-membered rings. This guide will walk you through the most common synthetic routes, potential pitfalls, and strategies for optimization.

Troubleshooting Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of 2-Oxa-6-azaspiro[3.3]heptane and its derivatives.

Problem 1: Low Yield in the Spirocyclization Step

Symptom: After reacting your starting material (e.g., from tribromoneopentyl alcohol or 3,3-bis(bromomethyl)oxetane) with an amine source, the yield of the desired spirocyclic product is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Spirocyclization can be slow. Monitor the reaction progress by TLC, LC-MS, or NMR to ensure it has gone to completion. If the reaction has stalled, consider increasing the temperature or extending the reaction time. For instance, in the synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane, the reaction is typically heated to 80°C in DMF.[1]

    • Ineffective Base: The choice and amount of base are critical. For the cyclization to form the azetidine ring, a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often used.[2] Ensure the base is fresh and added in the correct stoichiometry.

  • Side Reactions:

    • Formation of Bis-Adducts: A common side product is the bis-alkylation of the amine, especially when using reactive electrophiles like 3,3-bis(bromomethyl)oxetane (BBMO). One identified impurity is the bis-aniline adduct of BBMO.[1] To minimize this, use a controlled addition of the electrophile or a higher dilution to favor intramolecular cyclization.

    • Polymerization: The starting materials or intermediates can sometimes polymerize under the reaction conditions. Ensure that the reaction is well-stirred and that there are no localized "hot spots" of high concentration.

Problem 2: Difficulties in Product Isolation and Purification

Symptom: You have confirmed product formation, but you are struggling to isolate a pure, stable product.

Possible Causes and Solutions:

  • Product Solubility and Stability: 2-Oxa-6-azaspiro[3.3]heptane as a free base can be volatile and may not be stable for long-term storage. It is commonly isolated as a salt.

    • Oxalate vs. Sulfonate Salts: While historically isolated as an oxalate salt, this form can have variable stoichiometry and lower stability.[2] Recent studies have shown that isolating the product as a sulfonate salt (e.g., p-toluenesulfonate or methanesulfonate) results in a more stable, crystalline, and soluble product.[2][3]

  • Work-up Issues:

    • Filtration of Magnesium Salts: In the tosyl-deprotection step using magnesium, the resulting magnesium salts can be difficult to filter, leading to product loss.[2] Ensure the salts are thoroughly washed with a suitable solvent (e.g., methanol) to recover as much product as possible. Using sonication during the reaction can help to break up the magnesium turnings and facilitate a more manageable filtration.[2]

    • Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. The use of brine washes can help to break up emulsions.

Problem 3: Inefficient Deprotection of the Azetidine Nitrogen

Symptom: The removal of the protecting group (e.g., Tosyl, Benzyl, or Boc) from the azetidine nitrogen is incomplete or leads to decomposition of the product.

Possible Causes and Solutions:

  • Tosyl Group Removal:

    • Inefficient Reaction: The deprotection of the N-tosyl group using magnesium turnings in methanol can be sluggish.[2] As mentioned, sonication is often employed to increase the reaction rate. Ensure the magnesium turnings are activated (e.g., by grinding or using a small amount of iodine) before the reaction.

  • Benzyl Group Removal:

    • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis of the N-benzyl group can be poisoned by impurities in the substrate. Ensure the N-benzyl-2-oxa-6-azaspiro[3.3]heptane is of high purity before attempting the deprotection.

    • Reaction Conditions: The hydrogenolysis is typically performed under a hydrogen atmosphere (e.g., 5 bar) in a solvent like methanol with a catalytic amount of acid (e.g., acetic acid).[2]

  • Boc Group Removal:

    • Harsh Acidic Conditions: While the Boc group is typically removed with strong acids like TFA or HCl in dioxane, these conditions can sometimes lead to the opening of the strained oxetane ring.[4]

    • Milder Deprotection Methods: Consider using milder conditions for Boc deprotection. For example, using HCl in a less polar solvent or at lower temperatures can sometimes be effective while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for a scalable synthesis of 2-Oxa-6-azaspiro[3.3]heptane?

A1: A robust and scalable route starts from tribromoneopentyl alcohol. This is converted to 3,3-bis(bromomethyl)oxetane (BBMO), which is then reacted with an appropriate amine (e.g., benzylamine followed by debenzylation) to form the spirocycle.[1][5] This avoids some of the issues associated with the direct cyclization with p-toluenesulfonamide.

Q2: Why is my isolated 2-Oxa-6-azaspiro[3.3]heptane oxalate salt showing inconsistent analytical data?

A2: The oxalate salt of 2-Oxa-6-azaspiro[3.3]heptane can exist as a hemioxalate and may contain varying amounts of water, which can lead to inconsistencies in NMR and elemental analysis.[2] For more reliable and reproducible results, consider preparing a sulfonate salt.[2]

Q3: How can I monitor the progress of the spirocyclization reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[1][6] 1H NMR spectroscopy can also be used to monitor the reaction by observing the characteristic signals of the product.

Q4: What are the key NMR signals to look for to confirm the formation of the 2-Oxa-6-azaspiro[3.3]heptane core?

A4: In the 1H NMR spectrum, you should look for two singlets corresponding to the four protons of the oxetane ring and the four protons of the azetidine ring. The exact chemical shifts will depend on the substituent on the nitrogen and the solvent used. For the unprotected free base in CDCl3, these signals typically appear around 4.5-5.0 ppm for the oxetane protons and 3.0-3.5 ppm for the azetidine protons.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a reported scalable synthesis.[1]

Materials:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Benzylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in DMF, add benzylamine (1.1 eq).

  • Add DBU (2.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Protocol 2: Debenzylation to 2-Oxa-6-azaspiro[3.3]heptane and Formation of the p-Toluenesulfonate Salt

This protocol is based on an improved method for isolating the final product.[2]

Materials:

  • N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • Palladium on activated carbon (10% Pd/C)

  • Methanol

  • Acetic acid

  • p-Toluenesulfonic acid monohydrate

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in methanol.

  • Add a catalytic amount of acetic acid.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (5 bar) for 16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • To the combined filtrate, add a solution of p-toluenesulfonic acid monohydrate (1.05 eq) in methanol.

  • Stir the solution for 30 minutes.

  • Remove the methanol under reduced pressure.

  • Add MTBE to the residue and stir to induce precipitation.

  • Collect the solid by filtration, wash with MTBE, and dry under vacuum to yield 2-Oxa-6-azaspiro[3.3]heptane p-toluenesulfonate salt as a crystalline solid.

Data Presentation

Synthesis StepKey ReagentsTypical YieldKey Optimization Parameter
Spirocyclization 3,3-Bis(bromomethyl)oxetane, Benzylamine, DBU60-75%Slow addition of reagents, reaction temperature
Debenzylation N-Benzyl-2-oxa-6-azaspiro[3.3]heptane, Pd/C, H₂85-95%Catalyst quality, hydrogen pressure
Salt Formation 2-Oxa-6-azaspiro[3.3]heptane, p-TsOH>95%Choice of sulfonic acid, crystallization solvent

Visualizations

Logical Workflow for Troubleshooting Low Spirocyclization Yield

Troubleshooting_Spirocyclization start Low Yield in Spirocyclization check_completion Check Reaction Completion (TLC, LC-MS, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Reaction Stalled side_reactions Side Reactions Suspected check_completion->side_reactions Starting Material Consumed, Low Product Formation optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Base Quality/Stoichiometry incomplete->optimize_conditions check_impurities Analyze Crude Mixture for Impurities (NMR, MS) side_reactions->check_impurities solution Improved Yield optimize_conditions->solution bis_adduct Bis-adduct Formation Detected check_impurities->bis_adduct Impurity m/z matches bis-adduct polymerization Polymeric Byproducts Observed check_impurities->polymerization Broad, unresolved signals in NMR modify_addition Modify Reagent Addition: - Slow Addition of Electrophile - Higher Dilution bis_adduct->modify_addition improve_mixing Improve Reaction Mixing: - Increase Stirring Rate - Check for Hot Spots polymerization->improve_mixing modify_addition->solution improve_mixing->solution

Caption: Troubleshooting flowchart for low spirocyclization yield.

Synthetic Pathway Overview

Synthetic_Pathway start Tribromoneopentyl Alcohol bbmo 3,3-Bis(bromomethyl)oxetane (BBMO) start->bbmo NaOH nbn_spiro N-Benzyl-2-oxa-6- azaspiro[3.3]heptane bbmo->nbn_spiro Benzylamine, DBU free_base 2-Oxa-6-azaspiro[3.3]heptane (Free Base) nbn_spiro->free_base H₂, Pd/C salt 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt free_base->salt Sulfonic Acid

References

Technical Support Center: Purification of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Oxa-6-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable spirocyclic scaffold. The unique three-dimensional structure of these compounds, while desirable in medicinal chemistry, presents specific purification hurdles that require a nuanced and well-understood approach.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The methodologies and explanations provided are grounded in established scientific principles and field-proven experience to ensure you can achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Oxa-6-azaspiro[3.3]heptane derivatives and provides actionable solutions with explanations.

Problem 1: Low recovery of the free base after synthesis.

Question: I've completed the synthesis of a 2-Oxa-6-azaspiro[3.3]heptane derivative, but I'm experiencing significant product loss during workup and purification of the free base. What could be the cause and how can I improve my yield?

Answer:

The free base of 2-Oxa-6-azaspiro[3.3]heptane and its derivatives can be challenging to isolate efficiently due to a combination of factors:

  • Volatility: The parent compound and some low molecular weight derivatives can be volatile, leading to loss during solvent evaporation under reduced pressure.

  • High Polarity and Water Solubility: The presence of the nitrogen and oxygen atoms makes these compounds relatively polar and often water-soluble, complicating extractions from aqueous media.

  • Handling Difficulties: The parent compound is a liquid at room temperature, which can be more difficult to handle and transfer quantitatively than a solid.[1]

Recommended Solutions:

  • Salt Formation for Isolation: Instead of isolating the free base directly, consider forming a salt. This is a common and highly effective strategy for improving the handling, stability, and crystallinity of these amines.[2][3]

    • Oxalate Salts: Historically used, but can present challenges with filtration on a larger scale due to the formation of fine precipitates and co-precipitation of inorganic salts.[2][4]

    • Sulfonate Salts (e.g., p-toluenesulfonate, camphorsulfonate): These are often more stable, less hygroscopic, and more soluble in organic solvents than the free base, facilitating purification and subsequent reactions.[2][3][5]

    • Acetate Salts: Can be useful as they are often easily prepared and can be directly characterized by ¹H NMR to determine purity and composition.[2]

  • Careful Solvent Removal: If you must handle the free base, use a rotary evaporator with a cold trap and carefully control the vacuum and temperature to minimize loss of a volatile product.

  • Extraction Optimization:

    • Salting Out: Before extracting the free base from an aqueous layer, saturate the aqueous phase with a salt like sodium chloride to decrease the solubility of your compound and drive it into the organic layer.

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine and maximize its partition into the organic solvent.

    • Choice of Organic Solvent: Use a more polar, water-immiscible solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:isopropanol for more efficient extraction of these polar amines.

Problem 2: Difficulty removing inorganic salt byproducts.

Question: My synthesis of 2-Oxa-6-azaspiro[3.3]heptane involves a deprotection step using magnesium, and I'm struggling to remove the resulting magnesium salts. The filtration is very slow and I'm losing a lot of my product. What can I do?

Answer:

This is a well-documented challenge, particularly when scaling up the synthesis.[2] The magnesium salts formed can be gelatinous or very fine, leading to clogged filter paper and significant product retention in the filter cake.

Recommended Solutions:

  • Filter Aid: Use a pad of Celite® (diatomaceous earth) on your filter paper. This creates a more porous filter bed, preventing the fine inorganic salts from clogging the filter and improving the filtration rate.

  • Alternative Synthetic Routes: If possible, consider a synthetic route that avoids the use of magnesium for deprotection. For example, hydrogenolysis of an N-benzyl protected precursor can be a cleaner alternative that generates byproducts that are easier to remove (e.g., by filtering off the palladium catalyst).[2]

  • Centrifugation: For smaller scales, centrifuging the reaction mixture and decanting the supernatant can be more effective than filtration. The inorganic salts can be washed with a small amount of solvent, centrifuged again, and the supernatants combined.

  • Solvent Selection for Precipitation/Washing: Carefully select a solvent system where your product is soluble but the inorganic salts are not. This will allow you to dissolve your product, filter off the insoluble salts, and then recover your product from the filtrate.

Problem 3: Poor peak shape and recovery during silica gel column chromatography.

Question: I'm trying to purify a 2-Oxa-6-azaspiro[3.3]heptane derivative using standard silica gel chromatography, but I'm getting significant peak tailing and in some cases, the compound doesn't elute from the column. Why is this happening?

Answer:

The basic nitrogen atom in the azetidine ring of your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[6] This leads to irreversible adsorption, peak tailing, and poor recovery.

Recommended Solutions:

  • Use of an Amine Additive in the Eluent: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica. Common choices include:

    • Triethylamine (TEA): Typically added at 0.1-1% (v/v) to the eluent.

    • Ammonium Hydroxide: A solution of 2M ammonia in methanol can be used as a component of the mobile phase, for example, in a DCM/methanol/NH4OH system.[6]

  • Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica stationary phase. This provides a less acidic surface and improves the chromatography of basic compounds without the need for mobile phase modifiers.[6]

  • Reverse-Phase Chromatography: If your derivative has sufficient lipophilicity, reverse-phase HPLC with a C18 column can be an excellent alternative. The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives a sharp peak.

  • Alternative Normal-Phase Media: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Purification MethodAdvantagesDisadvantagesBest For
Salt Crystallization High purity, stable product, scalableCan be low yielding if conditions are not optimizedIsolating the parent scaffold or simple derivatives
Silica Gel Chromatography with Amine Additive Widely available, good for moderately basic compoundsPeak shape can still be an issue for very basic compoundsGeneral purpose purification of derivatives
Amine-Functionalized Silica Chromatography Excellent peak shape for basic compounds, no need for mobile phase modifierMore expensive than standard silicaDifficult separations of basic compounds
Reverse-Phase HPLC High resolution, excellent for purity analysis and small-scale purificationRequires more specialized equipment, product is isolated as a salt (e.g., TFA salt)High-purity samples, polar to moderately nonpolar derivatives

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 2-Oxa-6-azaspiro[3.3]heptane and its derivatives?

A1: The free base can be unstable over long periods. It is best stored as a stable, crystalline salt, such as a sulfonate salt, in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[2][5] If you have the free base, store it in a tightly sealed container in a refrigerator or freezer.

Q2: My 2-Oxa-6-azaspiro[3.3]heptane derivative is an oil. How can I get it to crystallize?

A2: If the free base is an oil, converting it to a salt is the most effective way to induce crystallization. Experiment with different counter-ions (e.g., oxalate, hydrochloride, p-toluenesulfonate, camphorsulfonate) in various solvent systems (e.g., methanol, ethanol, isopropanol, ethyl acetate, MTBE).[2] Sometimes, a mixture of solvents is required to achieve the right level of supersaturation for crystallization to occur.

Q3: I have a side product in my reaction. How can I identify it?

A3: If you can isolate a sufficiently pure sample of the impurity (e.g., by preparative HPLC or careful column chromatography), you can use standard analytical techniques for characterization. For example, NMR and mass spectrometry data were used to identify a bis-aniline adduct as a side product in the synthesis of a derivative.[7] Comparing the NMR and mass spec data of your main product and the impurity can provide clues about its structure.

Q4: Can I use 2-Oxa-6-azaspiro[3.3]heptane as a direct replacement for morpholine in my synthesis?

A4: While 2-Oxa-6-azaspiro[3.3]heptane is often considered a 3D-rich bioisostere of morpholine, it has different physicochemical properties that can affect its reactivity and the properties of the final compound.[4][8] Notably, it has a higher basicity and lower lipophilicity compared to morpholine.[8] These differences should be taken into account during reaction design and purification.

Experimental Protocols

Protocol 1: General Procedure for Salt Formation and Purification

This protocol provides a general method for converting the free base of a 2-Oxa-6-azaspiro[3.3]heptane derivative into a crystalline salt for purification.

  • Dissolve the Crude Free Base: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol).

  • Add the Acid: Slowly add a solution of the desired acid (e.g., oxalic acid, p-toluenesulfonic acid, or camphorsulfonic acid; 1.0-1.1 equivalents) in the same solvent to the solution of the free base, with stirring.

  • Induce Crystallization: If a precipitate does not form immediately, you can try the following:

    • Continue stirring at room temperature for several hours.

    • Cool the solution in an ice bath or refrigerator.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Add a small amount of a less polar anti-solvent (e.g., diethyl ether or MTBE) dropwise until the solution becomes slightly cloudy.

  • Isolate the Salt: Collect the crystalline solid by vacuum filtration.

  • Wash the Salt: Wash the filter cake with a small amount of cold solvent or the anti-solvent used to induce crystallization to remove any soluble impurities.

  • Dry the Product: Dry the purified salt under vacuum to a constant weight.

Diagrams

Purification Strategy Decision Workflow

Purification_Strategy start Crude Product (2-Oxa-6-azaspiro[3.3]heptane derivative) is_solid Is the crude product a solid? start->is_solid try_crystallization Attempt Recrystallization/ Trituration is_solid->try_crystallization Yes is_oil Crude product is an oil or impure solid is_solid->is_oil No is_pure_solid Is the product pure? try_crystallization->is_pure_solid is_pure_solid->is_oil No final_product Pure Product is_pure_solid->final_product Yes salt_formation Form a Salt (e.g., sulfonate, acetate) is_oil->salt_formation is_crystalline Is the salt crystalline? salt_formation->is_crystalline is_crystalline->try_crystallization Yes column_chromatography Perform Column Chromatography is_crystalline->column_chromatography No choose_column_type Choose Column Type column_chromatography->choose_column_type normal_phase Normal Phase (Silica + Amine or Amine-SiO2) choose_column_type->normal_phase Non-polar to moderately polar reverse_phase Reverse Phase (C18) choose_column_type->reverse_phase Polar to non-polar, high purity needed normal_phase->final_product reverse_phase->final_product

References

Technical Support Center: Strategies for Improving the Solubility of 2-Oxa-6-azaspiro[3.3]heptane (OASH) Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the OASH Scaffold

The 2-Oxa-6-azaspiro[3.3]heptane (OASH) scaffold has emerged as a valuable tool in modern medicinal chemistry. Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic heterocycles, often leading to improved physicochemical properties and better pharmacokinetic (PK) profiles.[1][2] As a bioisostere for moieties like morpholine and piperazine, the OASH scaffold can enhance target engagement while improving properties such as metabolic stability and lipophilicity.[3][4][5]

However, the very feature that defines its chemical character—the secondary amine within the spirocyclic system—is also the source of its most common development challenge: aqueous solubility. This amine is basic, often with a higher pKa than its morpholine counterpart, making the solubility of OASH-containing compounds highly dependent on pH.[3] At physiological pH (around 7.4), the amine is often in its neutral, free base form, which typically has significantly lower solubility than its protonated, cationic form that predominates in acidic environments.[6][7]

This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering solubility hurdles with OASH-containing compounds. It provides a logical framework for diagnosing solubility issues, selecting appropriate enhancement strategies, and executing key experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your initial strategy.

Q1: My OASH-containing compound shows potent activity in my biochemical assay but precipitates when I move to cell-based assays using standard media (pH ~7.4). Why is this happening?

A: This is a classic manifestation of pH-dependent solubility. The secondary amine of the OASH scaffold is basic. In acidic conditions, it becomes protonated (R₂NH₂⁺), forming a charged species that is readily soluble in aqueous media.[6][7] However, in the neutral to slightly basic environment of cell culture media or phosphate-buffered saline (PBS), the amine exists primarily in its neutral, un-ionized free base form (R₂NH). This neutral form is significantly less polar and thus less soluble, causing it to precipitate out of solution.[6][7]

Q2: What is the single most important first step I should take to address the poor solubility of my compound?

A: The foundational first step is to quantitatively characterize the compound's pH-solubility profile.[8][9] This experiment will provide two critical parameters:

  • Intrinsic Solubility (S₀): The solubility of the neutral, free base form of the drug.

  • pKa: The acid dissociation constant of the conjugate acid of the OASH amine.

These values are essential for diagnosing the problem accurately and will dictate the most logical path forward. For instance, they determine whether salt formation is a viable strategy and predict the pH range in which your compound will be soluble.[8]

Q3: Should I immediately pursue salt formation, or are there other formulation-based approaches I should consider first?

A: For early-stage drug discovery and lead optimization, modifying the intrinsic properties of the active pharmaceutical ingredient (API) is often the most efficient path. Salt formation is the most common, cost-effective, and regulatory-accepted technique for improving the solubility and dissolution rate of ionizable APIs like those containing the OASH moiety.[8][10] It directly addresses the physicochemical properties of the solid form.[11][12]

Formulation strategies, such as creating amorphous solid dispersions or using lipid-based delivery systems, are powerful but are typically employed later in development when the API candidate has been selected and its properties are fixed.[13][14] Therefore, a comprehensive salt screening campaign is the recommended primary strategy.

Part 2: Troubleshooting Guides & In-Depth Solutions

This section provides detailed, problem-oriented guidance for specific experimental challenges.

Scenario 1: Compound Precipitation in Neutral Aqueous Buffers

You Observe: Your OASH-containing compound, initially dissolved in DMSO, precipitates immediately upon dilution into a final assay buffer like PBS (pH 7.4).

Root Cause Analysis: The pH of the final solution is significantly higher than the pKa of your compound's OASH amine. This causes the compound to convert from its soluble, protonated form to its poorly soluble, neutral free base, exceeding its intrinsic solubility (S₀) at that pH.

Immediate Solutions for In Vitro Assays:

  • Lower the Buffer pH: If your biological assay can tolerate it, reducing the buffer pH by 1-2 units can dramatically increase solubility by favoring the protonated species.

  • Increase Co-solvent Concentration: Increasing the percentage of DMSO or using other co-solvents can help, but this must be done cautiously.[15] High organic solvent concentrations can disrupt protein function, alter cell membranes, and lead to misleading assay results.

Long-Term Strategic Solution: This observation is a strong indicator that the intrinsic solubility of your compound is insufficient for physiological conditions. A salt form is necessary to improve the dissolution rate and apparent solubility.[11][12] A salt will dissolve to create a localized acidic microenvironment, allowing the drug to remain in its soluble, protonated form for longer, even in a bulk neutral pH environment.

Scenario 2: Low Oral Bioavailability Suspected to be Solubility-Limited

You Observe: Your compound demonstrates poor exposure in pharmacokinetic studies after oral dosing, despite showing high cell permeability (in vitro). This points towards a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) profile.[10][16]

Strategic Options to Pursue:

Strategy A: Salt Formation (Primary Approach)

Salt formation is the most direct and widely successful strategy to enhance the dissolution rate of basic drugs, which is often the rate-limiting step for absorption in the gastrointestinal (GI) tract.[8][17]

  • Mechanism of Action: A highly soluble salt form of a basic drug will dissolve rapidly in the low pH of the stomach. As it travels to the higher pH of the intestine, it may precipitate, but the rapid initial dissolution often creates a supersaturated solution, driving absorption across the gut wall before precipitation is complete.

  • Causality - The pKa Rule: For successful and stable salt formation with a basic drug (like an OASH-containing compound), the pKa of the acidic counter-ion should be at least 2-3 pH units lower than the pKa of the drug.[18][19] This large ΔpKa ensures a complete proton transfer from the acid to the base, forming a stable ionic bond rather than a less stable cocrystal or physical mixture.[19]

Counter-IonAcid NameAcid pKa₁Acid pKa₂Typical Use
Chloride Hydrochloric Acid-6.2-Very common, often highly soluble
Sulfate Sulfuric Acid-3.01.99Common, can form hydrates
Mesylate Methanesulfonic Acid-1.9-Good solubility, often crystalline
Tosylate p-Toluenesulfonic Acid-2.8-Can improve crystallinity
Maleate Maleic Acid1.96.1Can improve stability
Fumarate Fumaric Acid3.034.44Often forms stable, crystalline salts
Citrate Citric Acid3.134.76Good solubility, can chelate metals
Tartrate Tartaric Acid2.984.34Chiral, can be used for resolution

Data compiled from various pharmaceutical science resources.

Strategy B: Prodrug Development (Secondary Approach)

If an optimal salt form cannot be identified (e.g., due to instability, hygroscopicity, or insufficient solubility enhancement), a prodrug approach can be used to temporarily mask the basic amine.

  • Mechanism of Action: A promoiety is attached to the OASH nitrogen, creating a new chemical entity with improved solubility. This moiety is designed to be cleaved in vivo by chemical or enzymatic action to release the active parent drug.[20]

  • Potential Approaches for OASH Amines:

    • N-Phosphonooxymethyl Prodrugs: This is a highly effective strategy for tertiary amines that can be adapted.[21] These prodrugs are zwitterionic at physiological pH, leading to a dramatic increase in aqueous solubility. They are rapidly cleaved in vivo by phosphatases to release the parent drug.[21][[“]]

    • N-Mannich Bases: These can be formed to increase lipophilicity or, in some cases, solubility. However, their stability and cleavage rates can be unpredictable.[23]

Strategy C: Enabling Formulations (Development Stage Approach)

These advanced strategies are typically reserved for later-stage development but are crucial for particularly challenging compounds.

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous state.[13][14] This avoids the crystal lattice energy barrier to dissolution, significantly increasing both the rate and extent of dissolution to create a supersaturated state.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[15][24] Upon contact with GI fluids, these systems spontaneously form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state that is readily absorbed.[15]

Part 3: Visualization of Key Concepts and Workflows

Visual diagrams help clarify complex decision-making processes and scientific principles.

Diagram 1: Solubility Enhancement Strategy Workflow

This diagram outlines the decision-making process for addressing the solubility of a new OASH-containing compound.

G cluster_0 start Poorly Soluble OASH Compound is_ionizable Is API Ionizable? start->is_ionizable char Characterize API: pKa & pH-Solubility Profile salt Perform Salt Screening char->salt is_ionizable->char Yes (OASH) salt_success Viable Salt Form Identified? salt->salt_success prodrug Prodrug Design & Synthesis salt_success->prodrug No end_dev Proceed to Further Development salt_success->end_dev Yes formulation Enabling Formulation (Amorphous, Lipid-Based) prodrug->formulation If prodrug fails or is not feasible prodrug->end_dev If prodrug is successful formulation->end_dev revisit Re-evaluate Strategy or Re-design Compound formulation->revisit If formulation fails

Caption: Decision workflow for selecting a solubility enhancement strategy.

Diagram 2: pH-Dependent Solubility of a Basic Compound

This diagram illustrates the typical relationship between pH and the solubility of a compound with a basic handle like the OASH amine.

G cluster_plot y_axis log(Solubility) x_axis pH p1 p2 p1->p2 Salt Solubility Plateau (S_salt) p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 Intrinsic Solubility (S₀) of Free Base pKa_point pKa pKa_arrow

Caption: Idealized pH-solubility profile for a basic drug.

Part 4: Experimental Protocols

These protocols provide step-by-step guidance for key experiments.

Protocol 1: Thermodynamic (Equilibrium) Solubility Profiling

This "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[9]

Objective: To determine the solubility of a compound in buffers of varying pH at equilibrium.

Materials:

  • Solid (crystalline) form of the OASH-containing compound.

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.

  • Glass vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Centrifuge and/or filtration device (e.g., 0.22 µm PVDF filter plates).

  • Calibrated pH meter.

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Preparation: Add an excess amount of solid compound to a series of vials (ensure solid remains after equilibration). A common starting point is adding 1-2 mg of solid to 1 mL of buffer.[25]

  • Dispensing: Add a precise volume (e.g., 1.0 mL) of each pH buffer to the corresponding vials.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[25][26]

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant. For higher accuracy, filter the supernatant through a 0.22 µm filter to remove any remaining particulates.[27][28]

  • pH Measurement: Measure the final pH of the remaining supernatant in each vial, as it may have shifted during equilibration.[9]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Dilute the filtered supernatant samples and analyze them by HPLC-UV or LC-MS to determine the concentration.[27][29]

  • Data Analysis: Plot the measured solubility (on a log scale) against the final measured pH for each sample.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for rapid screening of many compounds in early discovery.[30]

Objective: To quickly assess the solubility of a compound when precipitated from a DMSO stock solution into an aqueous buffer.

Materials:

  • 10-20 mM DMSO stock solutions of test compounds.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • 96-well microplates (UV-transparent or standard, depending on the read-out).

  • Plate reader (Nephelometer for light scattering or UV-Vis spectrophotometer).

  • Filtration plate (for direct UV method).

Procedure (Nephelometry Method):

  • Stock Addition: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microplate.[31]

  • Buffer Addition: Add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration and a final DMSO concentration of ~1%.[31]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a set period, typically 1-2 hours.[26][31]

  • Measurement: Measure the light scattering in each well using a nephelometer.[26] Higher light scattering indicates more precipitation and lower solubility.

  • Data Analysis: The solubility is often reported as the concentration at which a sharp increase in light scattering (precipitation) is observed.

Protocol 3: Small-Scale Salt Screening

Objective: To identify potential counter-ions that form stable, crystalline salts with the OASH-containing compound.

Materials:

  • OASH-containing compound (free base).

  • A selection of acidic counter-ions (see Table 1).

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water, and mixtures).

  • Small glass vials or a 96-well crystallization plate.

  • Stir plate and vortexer.

  • Microscope for visual inspection of crystals.

  • X-Ray Powder Diffraction (XRPD) instrument for characterization.

Procedure (Tiered Approach):

  • Tier 1: Initial Screen a. Dissolve the free base in a small amount of a suitable solvent. b. In separate vials, add a stoichiometric amount (e.g., 1.0 equivalent) of each selected counter-ion, either as a solid or a solution. c. Allow the mixtures to stir or stand at different conditions (e.g., room temperature, 4°C, slow evaporation) to induce crystallization.[12] d. Visually inspect for solid formation.

  • Confirmation of Salt Formation: a. Any solids formed must be analyzed to confirm that a new salt has been created, rather than just a precipitation of the free base or counter-ion. b. X-Ray Powder Diffraction (XRPD) is the primary tool. A new, unique diffraction pattern indicates the formation of a new crystalline solid form.[12] Other techniques like thermal analysis (DSC/TGA) can also be used.

  • Tier 2: Characterization of "Hits" a. For any confirmed salts, scale up the synthesis slightly. b. Characterize the lead candidates for critical properties:

    • Aqueous Solubility: Perform a thermodynamic solubility measurement.
    • Crystallinity: Confirm via XRPD.
    • Hygroscopicity: Assess water uptake under varying humidity conditions.
    • Physicochemical Stability: Evaluate stability under stressed conditions (heat, humidity).[12][18]

  • Selection: Choose the salt form that provides the best balance of solubility, stability, crystallinity, and manufacturability for further development.[12]

References

Sonogashira Coupling with Spirocyclic Amines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are employing the Sonogashira coupling reaction with spirocyclic amine-containing substrates. Given their unique steric and electronic properties, spirocyclic amines can present specific challenges. This document provides in-depth, question-and-answer-based troubleshooting to navigate these complexities, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a spirocyclic amine-containing substrate is not proceeding, or the yield is very low. What are the first things I should check?

When a Sonogashira reaction fails, a systematic evaluation of your reagents and reaction setup is the most effective approach. The primary culprits are often related to catalyst integrity and the reaction environment.

  • Catalyst Activity: The active Pd(0) species is highly sensitive to oxygen and can decompose to form palladium black, an inactive precipitate.[1] Similarly, the copper(I) iodide co-catalyst can oxidize over time.

    • Recommendation: Always use fresh, high-quality palladium catalysts and copper(I) iodide from a recently opened bottle. If using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, ensure your reaction conditions are suitable for its in situ reduction to Pd(0).[2]

  • Inert Atmosphere: Oxygen is detrimental to the Sonogashira coupling. It promotes the decomposition of the palladium catalyst and leads to the undesired homocoupling of the alkyne (Glaser coupling).

    • Recommendation: Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). This involves degassing the solvent and using proper Schlenk line techniques or a glovebox.

  • Reagent Purity: Impurities in your aryl halide, alkyne, solvent, or base can act as catalyst poisons.

    • Recommendation: Use high-purity, anhydrous solvents and reagents. If necessary, purify your starting materials before use. The amine base, in particular, should be distilled if its purity is .

Q2: I'm observing significant formation of a black precipitate (palladium black) in my reaction. What's causing this and how can I prevent it?

The formation of palladium black is a clear indication of catalyst decomposition. This is a common issue, particularly with challenging substrates like those containing potentially coordinating spirocyclic amines.

  • Causality: The nitrogen atom in the spirocyclic amine can coordinate to the palladium center. While this is a necessary part of the catalytic cycle for some cross-coupling reactions, strong or irreversible binding can lead to catalyst poisoning and subsequent decomposition.[3] The steric bulk of the spirocyclic amine can also influence ligand exchange rates, potentially destabilizing the catalytic complex.

  • Troubleshooting Steps:

    • Ligand Selection: Standard phosphine ligands like PPh₃ may not be robust enough. Consider switching to more sterically demanding and electron-rich ligands. These ligands can form more stable complexes with the palladium center, preventing unwanted coordination with the spirocyclic amine.[4]

    • Temperature Control: While some Sonogashira reactions require elevated temperatures, excessive heat can accelerate catalyst decomposition. If you are heating your reaction, try reducing the temperature or running a temperature screen to find the optimal balance between reaction rate and catalyst stability.

    • Solvent Choice: The choice of solvent can influence catalyst stability. While coordinating solvents like DMF can be effective, they can sometimes promote catalyst decomposition. Consider less coordinating solvents like toluene or dioxane.

Q3: My primary side product is the homocoupling of my terminal alkyne. How can I minimize this?

Alkyne homocoupling, or Glaser coupling, is a common side reaction in copper-mediated Sonogashira reactions, especially in the presence of oxygen.[5]

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: As mentioned, oxygen is a key promoter of this side reaction. Rigorous degassing and maintenance of an inert atmosphere are crucial.

    • Reduce Copper Loading: While the copper co-catalyst accelerates the desired reaction, it is also responsible for the homocoupling. Try reducing the amount of CuI to the minimum effective concentration.

    • Copper-Free Sonogashira: The most direct way to eliminate Glaser coupling is to switch to a copper-free protocol.[4] This often requires a more active palladium catalyst system, potentially with bulky, electron-rich ligands, and may necessitate higher reaction temperatures.

Troubleshooting Workflow for Sonogashira with Spirocyclic Amines

The following diagram outlines a systematic approach to troubleshooting common issues encountered when performing Sonogashira couplings with spirocyclic amine-containing substrates.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst 1. Verify Catalyst & Reagent Integrity - Fresh Pd & Cu catalysts? - Anhydrous solvents/reagents? - Inert atmosphere? Start->Check_Catalyst Side_Reaction Significant Side Products? Start->Side_Reaction If product mixture observed Optimize_Base 2. Evaluate Base & Solvent - Amine base too hindered? - Switch to inorganic base (e.g., Cs₂CO₃)? - Solvent appropriate? Check_Catalyst->Optimize_Base If still no improvement Optimize_Ligand 3. Modify Ligand & Temperature - Bulky, electron-rich ligand? - Temperature too high/low? Optimize_Base->Optimize_Ligand If issues persist Success Successful Coupling Optimize_Ligand->Success Problem solved Homocoupling Alkyne Homocoupling - Go copper-free - Rigorous degassing Side_Reaction->Homocoupling Predominantly homocoupling Dehalogenation Dehalogenation of Aryl Halide - Lower temperature - Use less basic conditions Side_Reaction->Dehalogenation Predominantly dehalogenation Homocoupling->Optimize_Ligand Dehalogenation->Optimize_Base Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L₂) Pd0->PdII R-X Transmetal Transmetalation (Cu-C≡CR') PdII_alkyne R-Pd(II)-C≡CR'(L₂) PdII->PdII_alkyne Cu-C≡CR' PdII_alkyne->Pd0 Reductive Elimination RedElim Reductive Elimination Product R-C≡CR' PdII_alkyne->Product Product->Pd0 Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide + CuX, Base Base Base CuX CuX Cu_acetylide->PdII To Transmetalation

References

Technical Support Center: Purity Assessment of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of 2-Oxa-6-azaspiro[3.3]heptane. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this unique spirocyclic scaffold. As a small, polar, basic heterocycle, 2-Oxa-6-azaspiro[3.3]heptane presents specific challenges and considerations for purity and identity testing. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimental analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding method selection, impurity profiling, and the strategic application of different analytical techniques.

Q1: What is the recommended primary method for assessing the purity of 2-Oxa-6-azaspiro[3.3]heptane?

There is no single "best" method; the optimal choice depends on the context of the analysis (e.g., in-process control, final release testing, stability study) and the nature of expected impurities. A multi-technique approach is strongly recommended for comprehensive characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice for assessing volatile and thermally stable impurities, such as residual solvents or volatile organic by-products. Due to the basicity and polarity of the amine, direct analysis can be challenging, often leading to poor peak shape.[1][2] Derivatization or the use of specialized base-deactivated columns is often necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile for identifying and quantifying non-volatile or thermally labile impurities.[3] Given the high polarity of 2-Oxa-6-azaspiro[3.3]heptane, standard reversed-phase (e.g., C18) columns will likely provide insufficient retention.[4][5] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is typically required for successful separation.

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is a powerful primary method for determining absolute purity (assay) without the need for a specific reference standard of the analyte itself.[6][7] It quantifies the molecule by comparing the integral of one of its unique proton signals to that of a certified internal standard of known purity and concentration.[6][8]

A logical workflow for method selection is presented below.

MethodSelection Start Start: Purity Assessment Goal Goal_Check What is the primary analytical question? Start->Goal_Check Assay Determine Absolute Purity (Assay %w/w)? Goal_Check->Assay Assay Impurity_Profile Identify & Quantify Impurities? Goal_Check->Impurity_Profile Impurities Residual_Solvents Check for Residual Solvents? Goal_Check->Residual_Solvents Solvents qNMR Use Quantitative ¹H NMR (qNMR) Assay->qNMR Impurity_Check Are impurities volatile & thermally stable? Impurity_Profile->Impurity_Check GCMS Use Headspace GC-MS Residual_Solvents->GCMS Report_Assay Report Absolute Purity qNMR->Report_Assay LCMS Use LC-MS (HILIC or Mixed-Mode) Report_Impurities Report Impurity Profile LCMS->Report_Impurities GCMS->Report_Impurities GCMS_Direct Use GC-MS (Direct Inject) GCMS_Direct->Report_Impurities Impurity_Check->LCMS No / Unknown Impurity_Check->GCMS_Direct Yes

Caption: Workflow for selecting the appropriate analytical method.
Q2: How do I confirm the identity of my synthesized 2-Oxa-6-azaspiro[3.3]heptane?

Identity confirmation should always rely on a combination of techniques to provide orthogonal data, ensuring the correct structure is assigned with high confidence.

  • Mass Spectrometry (MS): Both GC-MS and LC-MS will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS), such as TOF-MS, can provide an exact mass measurement, which is used to confirm the elemental composition (C₅H₉NO).[9][10]

  • NMR Spectroscopy: This is the most definitive method for structural elucidation.[11][12]

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

    • ¹³C NMR: Shows the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the spirocyclic core's connectivity.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups, such as N-H and C-O stretches.

Q3: What are the common impurities I should look for?

Impurities are process-dependent and can originate from starting materials, reagents, intermediates, or side reactions.[14] Based on potential synthetic routes, you should look for:

  • Unreacted Starting Materials: For example, precursors like 3,3-bis(bromomethyl)oxetane or related amine synthons.[15]

  • By-products: Dimerization or polymerization products, or side-products from incomplete reactions. One study on a derivative noted the formation of a bis-aniline adduct as a side product.[15]

  • Isomeric Impurities: Depending on the synthetic pathway, structural isomers could be formed.

  • Degradants: The compound's stability should be assessed under stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products.[16]

  • Residual Solvents: Solvents used in the synthesis and purification steps are common impurities and are best analyzed by headspace GC-MS.

Q4: When is quantitative NMR (qNMR) the preferred method for purity assessment?

qNMR is preferred when you need to determine the absolute purity (assay) of a material without relying on a structurally identical reference standard. This is particularly valuable in the following scenarios:

  • Early Drug Discovery: When a high-purity, well-characterized reference standard of the new chemical entity (NCE) is not yet available.

  • Reference Standard Qualification: To assign the purity value to a newly synthesized batch of material that will serve as a future reference standard.

  • Orthogonal Check: To provide an independent, primary method of quantification to validate results obtained from chromatographic techniques.

The key advantage of qNMR is that it is a "first principles" method where the signal intensity is directly proportional to the number of nuclei, provided experimental conditions are carefully controlled.[8]

Q5: My derivative of 2-Oxa-6-azaspiro[3.3]heptane is chiral. How do I assess enantiomeric purity?

While the parent 2-Oxa-6-azaspiro[3.3]heptane is achiral, substitution can create stereocenters. Assessing enantiomeric purity requires chiral separation techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point.

  • Chiral Gas Chromatography (GC): If the derivative is volatile and thermally stable, a GC column with a chiral stationary phase (e.g., based on cyclodextrins) can be used.

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to the NMR sample can induce a chemical shift difference between the two enantiomers, allowing for their quantification by integrating the separated signals. This is less common for routine analysis but can be a powerful tool.

Q6: What are the key validation parameters I need to establish for my purity method according to regulatory guidelines?

For drug development applications, any analytical method used for purity assessment must be validated to ensure it is fit for its intended purpose.[17][18] According to ICH Q2(R2) and FDA guidelines, the key validation characteristics for an impurity quantification method include:[19][20][21]

Validation Parameter Purpose
Specificity / Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of an impurity in a sample which can be quantitatively determined with suitable precision and accuracy.[22]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]
Accuracy The closeness of test results obtained by the method to the true value. Often determined by spike/recovery studies.[21]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (includes repeatability and intermediate precision).[22]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature, flow rate).[21]

Part 2: Troubleshooting Guides by Technique

This section provides solutions to specific problems you may encounter during your experiments.

Gas Chromatography (GC) Troubleshooting

The primary challenge in GC analysis of 2-Oxa-6-azaspiro[3.3]heptane is its basic amine functionality, which can lead to strong interactions with the column.[2]

  • Issue: Severe peak tailing or complete loss of signal.

    • Causality: The basic nitrogen atom interacts strongly with active sites (acidic silanol groups) on the surface of standard fused silica columns. This causes non-ideal chromatographic behavior, leading to broad, tailing peaks or irreversible adsorption.[1]

    • Solutions:

      • Use a Base-Deactivated Column: Employ a column specifically designed for amine analysis (e.g., a "WAX" or amine-specific phase) where active sites are shielded.

      • Derivatization: Convert the amine into a less polar, less reactive derivative. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) can dramatically improve peak shape and volatility.

      • Use an Additive in the Liner: Packing the GC inlet liner with a material like Tenax-GC can help trap non-volatile matrix components and provide a more inert surface.[1]

GCTroubleshooting Start Issue: GC Peak Tailing / No Peak Cause Probable Cause: Basic amine interacting with acidic silanol groups on column Start->Cause Solution1 Option 1: Use Base-Deactivated Column Cause->Solution1 Solution2 Option 2: Derivatize the Sample (e.g., silylation, acylation) Cause->Solution2 Solution3 Option 3: Check Inlet Conditions (Use inert liner, optimize temp) Cause->Solution3 Result_Good Problem Solved: Symmetrical Peak Solution1->Result_Good Solution2->Result_Good Result_Bad Still Tailing Solution3->Result_Bad Result_Bad->Solution2 Try Derivatization

Caption: Troubleshooting flowchart for GC peak tailing.
  • Issue: Poor reproducibility of peak area.

    • Causality: Inconsistent injection volumes, sample degradation in the hot inlet, or irreversible adsorption on the column can all lead to poor area reproducibility.

    • Solutions:

      • Use an Internal Standard (I.S.): Add a stable, non-reactive compound to every sample and standard at a fixed concentration. Report the area ratio of the analyte to the I.S. This corrects for variations in injection volume.

      • Lower Inlet Temperature: Amines can degrade at high temperatures. Experiment with lowering the inlet temperature to find a balance between efficient volatilization and thermal stability.[1]

      • Check for Column Bleed/Contamination: High column bleed or contamination can interfere with integration. Bake out the column according to the manufacturer's instructions.

Liquid Chromatography (LC) Troubleshooting

The main challenge for LC is the compound's high polarity, making it unsuitable for traditional reversed-phase methods.

  • Issue: Analyte elutes in the void volume on a C18 column.

    • Causality: 2-Oxa-6-azaspiro[3.3]heptane is too polar to have significant hydrophobic interaction with the C18 stationary phase. It has minimal retention and elutes with the solvent front.[4][5]

    • Solutions:

      • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (e.g., bare silica, diol, or amide) and a high-organic mobile phase. This mode is designed specifically for retaining and separating highly polar compounds.

      • Use a Mixed-Mode Column: These columns have both hydrophobic and ion-exchange functionalities. A mixed-mode cation-exchange column would provide strong retention for the basic amine via ionic interactions.[5]

      • Use a Perfluorinated "Aqueous" Column: Some specialty reversed-phase columns are designed for enhanced retention of polar analytes.

  • Issue: Poor peak shape (fronting or tailing) with MS detection.

    • Causality: Peak tailing can be caused by secondary interactions with the stationary phase. Peak fronting often indicates column overload. Inconsistent mobile phase pH can also affect peak shape for ionizable compounds.

    • Solutions:

      • Adjust Mobile Phase pH and Buffer: For the basic amine, using a mobile phase with a low pH (e.g., 0.1% formic acid) will ensure the analyte is consistently in its protonated form, which often improves peak shape. A consistent buffer is key.

      • Reduce Sample Concentration: If fronting is observed, dilute the sample to avoid overloading the column.

      • Check for Metal Chelation: Amines can sometimes interact with trace metals in the HPLC system or column. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.

Quantitative NMR (qNMR) Troubleshooting
  • Issue: Inaccurate or inconsistent purity results.

    • Causality: The accuracy of qNMR depends entirely on precise experimental setup and data processing. Errors can arise from incomplete proton relaxation, inaccurate weighing, impure standards, or incorrect integration.

    • Solutions:

      • Ensure Full Relaxation: The most critical parameter is the relaxation delay (D1). It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard protons being integrated. This ensures the signal is fully quantitative.

      • Use a Certified Internal Standard: The purity of the internal standard directly impacts the accuracy of the result. Use a certified, non-volatile, and stable standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with a peak in a clear region of the spectrum.[23]

      • Validate Integration: Ensure the integration region is wide enough to encompass the entire peak, including the ¹³C satellites. Use a consistent baseline correction method for all integrated peaks.

      • Check for Signal Overlap: Ensure the chosen analyte and standard signals are well-resolved from each other and any impurity signals.[6]

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for method development. They must be fully validated for their intended use.

Protocol 1: Purity by GC-MS (for Volatile Impurities)
  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph with a mass selective detector (MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a dedicated base-deactivated column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperatures:

    • Inlet: 250 °C (Split mode, 50:1 ratio)

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

  • Oven Program:

    • Initial: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 35-400 amu.

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of 2-Oxa-6-azaspiro[3.3]heptane in a high-purity volatile solvent (e.g., Dichloromethane or Methanol).

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the total ion chromatogram (TIC), assuming a uniform response factor. Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).

Protocol 2: Purity by LC-MS using HILIC
  • Objective: To separate and quantify the main component and non-volatile polar impurities.

  • Instrumentation: HPLC or UHPLC system with a mass spectrometer (e.g., single quadrupole or TOF).

  • Column: HILIC column (e.g., BEH Amide, 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: 50-500 m/z.

  • Sample Preparation: Prepare a ~0.1 mg/mL solution in 90:10 Acetonitrile:Water.

  • Analysis: Purity is determined by the area percentage of the main peak in the UV or TIC chromatogram.

Protocol 3: Absolute Purity by Quantitative ¹H NMR (qNMR)
  • Objective: To determine the absolute purity (%w/w) of the material.

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Internal Standard (I.S.): Certified Maleic Acid (purity ≥99.5%).

  • Solvent: Deuterated Methanol (MeOD-d₄) or DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~20 mg of 2-Oxa-6-azaspiro[3.3]heptane into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve both solids in a precise volume (~0.7 mL) of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): ≥ 30 seconds (must be determined by an inversion-recovery T₁ experiment, should be >5x T₁).

    • Number of Scans: ≥ 16 (to achieve a signal-to-noise ratio > 250:1 for signals to be integrated).

  • Data Processing:

    • Apply phase and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and the singlet from maleic acid (~6.3 ppm).

    • Calculate purity using the formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I=integral, N=number of protons, MW=molecular weight, m=mass, P=purity of standard.

References

Technical Support Center: Large-Scale Production of 2-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the large-scale synthesis of 2-Oxa-6-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals. As a key structural motif and morpholine bioisostere in modern medicinal chemistry, mastering the scalable synthesis of this spirocycle is critical for advancing drug discovery programs.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on field-proven insights and published literature.

Section 1: Synthesis Route Selection and Optimization (FAQs)

This section addresses common questions regarding the selection of an appropriate synthesis strategy for multigram to kilogram scale production.

Q1: What are the primary synthesis routes for large-scale production of 2-Oxa-6-azaspiro[3.3]heptane?

There are two main routes discussed for large-scale synthesis:

  • The Carreira Synthesis: This classic route begins with tribromopentaerythritol and p-toluenesulfonamide to simultaneously form the oxetane and N-tosyl azetidine rings. The tosyl protecting group is then removed using magnesium turnings.[4][5]

  • Double N-Alkylation Route: A more recent and often more scalable approach involves the reaction of a suitable amine (e.g., an aniline derivative) with a pre-formed oxetane electrophile, 3,3-bis(bromomethyl)oxetane (BBMO).[4][6][7]

Q2: What are the known scalability issues with the Carreira synthesis?

While effective on a small scale (e.g., five grams), the Carreira synthesis presents significant challenges at scales exceeding one kilogram.[5] The primary bottleneck is the deprotection of the N-tosyl intermediate. This step, which uses magnesium turnings in methanol, generates magnesium salts that are difficult to remove.[5] The filtration of these salts is notoriously sluggish and inefficient, leading to significant product loss and making the process impractical for large-scale manufacturing.[4][5] Yields can drop to below 47% on a 100-gram scale due to these workup issues.[5]

Q3: For a new drug candidate, what is the recommended scalable synthesis route?

For large-scale campaigns, the Double N-Alkylation Route is highly recommended. This strategy circumvents the problematic deprotection and filtration steps inherent in the Carreira method.[4][6] The key advantages are:

  • Avoids Problematic Intermediates: It avoids the isolation of the free 2-oxa-6-azaspiro[3.3]heptane amine, which can be challenging.[4]

  • Convergent Approach: It allows for the late-stage introduction of the desired amine, making it suitable for producing a library of derivatives.

  • Demonstrated Scalability: This route has been successfully demonstrated at the 100-gram scale with high yield (87%) and purity (>99%).[4][6][7]

The overall strategy is visualized below.

G cluster_0 Route A: Carreira Synthesis (Less Scalable) cluster_1 Route B: Double N-Alkylation (Recommended for Scale-Up) A Tribromopentaerythritol B N-Tosyl Spirocycle A->B p-toluenesulfonamide C Deprotection (Mg, MeOH) Filtration Bottleneck B->C D Final Product Salt C->D Acid (e.g., Oxalic) E Tribromoneopentyl Alcohol (TBNPA) F 3,3-bis(bromomethyl)oxetane (BBMO) E->F NaOH H Final Product F->H Base (e.g., NaOH, Cs2CO3) G Target Amine (e.g., R-NH2) G->H G Start Low Conversion in Double N-Alkylation Base Is the base strong enough and soluble? Start->Base Solvent Is the solvent appropriate for the reactants? Base->Solvent Yes Consider Cs₂CO₃ (lab)\nor stronger aqueous base\nwith PTC (scale-up) Consider Cs₂CO₃ (lab) or stronger aqueous base with PTC (scale-up) Base->Consider Cs₂CO₃ (lab)\nor stronger aqueous base\nwith PTC (scale-up) No Temp Is the reaction temperature optimal? Solvent->Temp Yes Switch to more polar\nsolvent (e.g., Acetone, DMF) Switch to more polar solvent (e.g., Acetone, DMF) Solvent->Switch to more polar\nsolvent (e.g., Acetone, DMF) No Additives Consider adding catalytic KI or TBAI Temp->Additives Yes Increase temperature\n(monitor for degradation) Increase temperature (monitor for degradation) Temp->Increase temperature\n(monitor for degradation) No End Reaction Optimized Additives->End G cluster_options Start Crude Free Base in Solution Decision Select Acid for Salt Formation Start->Decision TsOH Add TsOH / MsOH (Recommended) Decision->TsOH Need High Stability & Solubility AcOH Add Acetic Acid Decision->AcOH Need Mild Conditions Oxalic Add Oxalic Acid Decision->Oxalic Following Older Protocol Result_Good Stable, Soluble Crystalline Sulfonate Salt TsOH->Result_Good Result_Ok Stable Acetate Salt (Milder Option) AcOH->Result_Ok Result_Bad Poorly Soluble Oxalate Salt or Potential Ring-Opening with HCl Oxalic->Result_Bad

References

Technical Support Center: Synthesis and Handling of 3,3-bis(bromomethyl)oxetane (BBrMO)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,3-bis(bromomethyl)oxetane (BBrMO). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the potential challenges in the synthesis, purification, and handling of BBrMO, with a focus on preventing its decomposition.

Introduction to 3,3-bis(bromomethyl)oxetane (BBrMO)

3,3-bis(bromomethyl)oxetane is a valuable bifunctional molecule widely employed in medicinal chemistry and materials science. Its strained four-membered oxetane ring and two reactive bromomethyl groups make it an excellent scaffold for the synthesis of complex spirocyclic systems and polymers. However, the inherent ring strain also renders it susceptible to decomposition under certain conditions. This guide provides practical, experience-driven advice to ensure the integrity of your BBrMO and the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues in BBrMO Synthesis and Application

This section addresses specific problems that may arise during the synthesis and use of BBrMO, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield or Incomplete Conversion During BBrMO Synthesis

Question: I am synthesizing BBrMO via intramolecular Williamson etherification of 3-bromo-2-(bromomethyl)propan-1-ol, but I am observing low yields and significant amounts of starting material in my crude product. What could be the cause, and how can I improve the conversion?

Answer:

This is a common issue that can often be traced back to suboptimal reaction conditions. The intramolecular cyclization to form the oxetane ring is a kinetically controlled process that requires careful management of base, temperature, and solvent.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficient or Inappropriate Base The reaction proceeds via an alkoxide intermediate. Incomplete deprotonation of the hydroxyl group on the starting material will result in a low concentration of the reactive nucleophile, slowing down the cyclization.Use a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). If using an aqueous base like NaOH, ensure efficient phase transfer catalysis if your substrate is not fully soluble.[1]
Low Reaction Temperature While higher temperatures can promote side reactions, insufficient thermal energy may lead to a sluggish reaction rate, resulting in incomplete conversion within a practical timeframe.Gradually increase the reaction temperature. For many Williamson ether syntheses of oxetanes, temperatures in the range of 50-80 °C are effective. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation.[1]
Inadequate Solvent Choice The solvent must be able to dissolve the starting material and the base (or facilitate its reaction) and should be inert to the reaction conditions.Aprotic polar solvents like DMF or DMSO are often good choices as they can solvate the alkoxide and promote the S\textsubscript{N}2 reaction. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the product.
Premature Quenching The reaction may simply not have been allowed to proceed to completion.Monitor the reaction closely using an appropriate analytical technique (TLC, GC-MS). Only quench the reaction once the starting material has been consumed to the desired extent.

Experimental Protocol: Optimized Synthesis of 3,3-bis(bromomethyl)oxetane

  • To a stirred solution of 3-bromo-2-(bromomethyl)propan-1-ol in anhydrous DMF, slowly add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature and heat to 60-70 °C.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Problem 2: Presence of Impurities and Byproducts in the Final Product

Question: After purification, my BBrMO sample shows unexpected peaks in the 1H NMR and GC-MS analysis. What are the likely impurities, and how can I avoid them?

Answer:

The presence of impurities can significantly impact the outcome of subsequent reactions. Understanding their origin is key to prevention.

Common Impurities and Their Sources:

Impurity/Byproduct Potential Source Prevention Strategy
Unreacted Starting Material Incomplete reaction during synthesis.Optimize reaction conditions as described in Problem 1. Ensure efficient purification to remove residual starting material.
Ring-Opened Oligomers/Polymers Exposure to acidic conditions during workup or purification. The strained oxetane ring is susceptible to acid-catalyzed ring-opening polymerization.Maintain neutral or slightly basic conditions during workup and purification. Use a mild quenching agent like saturated sodium bicarbonate solution instead of strong acids. Avoid acidic chromatography conditions.
Hydrolysis Products Presence of water during the reaction or workup can lead to the hydrolysis of the bromomethyl groups to hydroxymethyl groups.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture.

Analytical Characterization of Impurities:

  • ¹H NMR: Look for broad signals in the baseline, which may indicate the presence of polymeric material. The starting material, 3-bromo-2-(bromomethyl)propan-1-ol, will show a characteristic hydroxyl proton signal.

  • GC-MS: This is an excellent technique for identifying volatile impurities. Compare the mass spectra of any unknown peaks with a library of known compounds and consider potential fragmentation patterns.

Below is a diagram illustrating the primary decomposition pathway of BBrMO under acidic conditions.

G BBrMO 3,3-bis(bromomethyl)oxetane Protonated_Oxetane Protonated Oxetane Intermediate BBrMO->Protonated_Oxetane H⁺ (Acid Catalyst) Carbocation Tertiary Carbocation Protonated_Oxetane->Carbocation Ring Opening Ring_Opened_Dimer Ring-Opened Dimer Carbocation->Ring_Opened_Dimer + BBrMO Polymer Polyether (Decomposition Product) Ring_Opened_Dimer->Polymer + n BBrMO

Caption: Acid-catalyzed decomposition of BBrMO.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3,3-bis(bromomethyl)oxetane?

To ensure long-term stability, BBrMO should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition and strong acids. Storage at 4°C is recommended.[2] As it can be a solid at room temperature, ensure it is fully melted and homogenized before use if it has been stored cold.

Q2: My reaction with BBrMO is sluggish. Could the quality of my BBrMO be the issue?

Yes, the purity of BBrMO is critical for its reactivity. If the material has started to oligomerize or contains significant impurities, the concentration of the active monomer is reduced, leading to slower reaction rates. It is advisable to check the purity of your BBrMO by ¹H NMR or GC-MS before use, especially if it has been stored for an extended period.

Q3: Are there any specific safety precautions I should take when working with BBrMO?

3,3-bis(bromomethyl)oxetane is harmful if swallowed and can cause skin and eye irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area thoroughly with soap and water.

Q4: Can I use protic solvents for reactions involving BBrMO?

While some reactions in protic solvents may be successful, it is generally advisable to use aprotic solvents to avoid potential side reactions. Protic solvents can act as nucleophiles and potentially participate in ring-opening of the oxetane, especially under acidic conditions. If a protic solvent is necessary, ensure the reaction conditions are strictly neutral or basic.

Q5: How can I effectively purify crude BBrMO?

Vacuum distillation is often the most effective method for purifying BBrMO on a larger scale. For smaller scales or for removing non-volatile impurities, column chromatography on silica gel can be employed. When using chromatography, it is crucial to use a neutral solvent system (e.g., hexanes/ethyl acetate) and to avoid acidic additives, which could cause decomposition on the column.

References

Validation & Comparative

Escaping Flatland: A Head-to-Head Comparison of Spirocyclic Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the architectural design of a molecule is paramount to its success. For decades, medicinal chemists often found themselves confined to "flatland," a domain dominated by planar, aromatic structures. While effective to a degree, these two-dimensional scaffolds frequently lead to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The strategic incorporation of three-dimensionality has emerged as a powerful approach to overcome these limitations, with spirocyclic scaffolds taking center stage. This guide provides a comprehensive, head-to-head comparison of various spirocyclic systems, offering researchers, scientists, and drug development professionals a detailed understanding of their application, supported by experimental data and proven methodologies.

Spirocycles are unique bicyclic systems where two rings are connected by a single, shared quaternary carbon atom.[1] This distinct structural feature imparts a rigid, three-dimensional geometry that offers a multitude of advantages in drug design. By increasing the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with improved clinical success, spirocyclic scaffolds can significantly enhance a compound's physicochemical and pharmacological properties.[2][3] These improvements include increased solubility, better metabolic stability, and the ability to project functional groups into three-dimensional space to optimize interactions with biological targets.[1][3]

The Rise of the Third Dimension: Key Advantages of Spirocyclic Scaffolds

The move away from planar structures towards more complex, three-dimensional molecules is a well-documented trend in medicinal chemistry.[3] Spirocyclic scaffolds are at the forefront of this movement for several key reasons:

  • Enhanced Three-Dimensionality: The inherent 3D nature of spirocycles allows for a more precise and extensive exploration of the chemical space within a protein's binding pocket.[1][4] This can lead to improved potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can disrupt planarity, leading to decreased lipophilicity and increased aqueous solubility, crucial factors for favorable pharmacokinetics.[3][5]

  • Increased Metabolic Stability: The quaternary carbon at the spirocyclic junction is often less susceptible to metabolic degradation, which can improve a drug candidate's half-life.[3]

  • Conformational Rigidity: The rigid nature of many spirocyclic systems locks the conformation of a molecule, reducing the entropic penalty upon binding to a target and providing a more defined orientation of key functional groups.[1][3]

  • Novelty and Intellectual Property: The vast and relatively underexplored chemical space of spirocyclic scaffolds offers significant opportunities for discovering novel drug candidates with strong intellectual property positions.[6]

Head-to-Head Comparison: Common Spirocyclic Scaffolds in Drug Design

The versatility of spirocyclic chemistry has led to the development and application of a wide array of scaffolds. Below is a comparative analysis of some of the most prominent classes, highlighting their unique attributes and providing illustrative examples.

Azaspirocycles: The Workhorses of Spirocyclic Chemistry

Azaspirocycles, which incorporate one or more nitrogen atoms within the spirocyclic framework, are among the most widely utilized scaffolds in drug discovery. Their basic nitrogen atoms can serve as key pharmacophoric features and can be leveraged to modulate physicochemical properties such as solubility and basicity.[3]

A compelling example of the power of azaspirocycles is seen in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1). Researchers systematically replaced a morpholine ring with various azaspirocycles, leading to significant improvements in drug-like properties.[2]

ScaffoldKey AdvantagesNotable Examples
Azaspiro[3.3]heptane Lowers lipophilicity (logD), improves metabolic stability, and enhances selectivity.[2]AZD1979 (MCHr1 antagonist)[2]
Diazaspiro[3.3]heptane Can act as a piperazine bioisostere, potentially reducing off-target effects and cytotoxicity.[2]Olaparib analogs for PARP inhibition[2][3]
Azaspiro[3.5]nonane Orally efficacious with good pharmacokinetic profiles.PF-04862853 (FAAH inhibitor)[1]
Oxaspirocycles: Modulating Polarity and Interactions

The incorporation of oxygen atoms into spirocyclic systems, creating oxaspirocycles, provides a means to introduce polarity and hydrogen bond accepting capabilities. These features can be crucial for enhancing solubility and modulating interactions with the biological target.

Spiro-oxacycles are found in a number of natural products with potent biological activity, such as the anti-malarial drug Artemisinin.[7] Synthetic oxaspirocycles have also been successfully employed in drug discovery programs.

ScaffoldKey AdvantagesNotable Examples
Spiro-oxetanes Can improve metabolic stability and solubility compared to their carbocyclic counterparts.[3]Various CNS drug candidates
Spiro-epoxides Highly reactive motifs that can form covalent bonds with target proteins, leading to irreversible inhibition.Fumagilin (anti-infective)[7]
Spiroketals Structurally complex and conformationally restricted, often found in natural products with diverse biological activities.Present in various natural product-derived drug leads
Carbocyclic Spirocycles: Fine-Tuning Lipophilicity and Shape

Purely carbon-based spirocyclic scaffolds offer a way to precisely control the three-dimensional shape and lipophilicity of a molecule without introducing heteroatoms that could be metabolically labile or lead to off-target interactions.

The introduction of a spirocyclic cyclopropyl group, for instance, can replace a metabolically vulnerable alkene moiety while maintaining or even improving biological activity.[3]

ScaffoldKey AdvantagesNotable Examples
Spiro[3.3]heptane Provides a rigid, non-planar core that can improve metabolic stability and cellular permeability.Incorporated into various kinase inhibitor programs
Spiro[2.4]heptane The cyclopropane ring introduces strain and unique electronic properties that can be exploited for specific interactions.Used to replace labile alkene linkers in PLK4 inhibitors.[3][5]
Spiro[5.5]undecane Larger, more lipophilic scaffold that can be used to fill larger hydrophobic pockets in a target protein.Found in various CNS-active compounds

Experimental Workflows and Methodologies

The successful application of spirocyclic scaffolds in drug design relies on robust synthetic methodologies and rigorous evaluation protocols.

General Synthetic Strategies for Spirocycle Formation

The construction of the sterically demanding quaternary spirocenter has historically been a synthetic challenge.[1] However, modern synthetic organic chemistry offers a variety of powerful methods to access these valuable scaffolds.[8][9]

Diagram of a Common Synthetic Approach: Intramolecular Cyclization

G A Linear Precursor with Reactive Groups B Intramolecular Reaction (e.g., Aldol, Michael, Heck) A->B Reaction Conditions (Base, Catalyst, etc.) C Spirocyclic Product B->C Formation of Spirocenter D Key Considerations: - Ring size - Stereocontrol - Functional group tolerance C->D

Caption: A generalized workflow for the synthesis of spirocycles via intramolecular cyclization.

Experimental Protocol: Comparative Analysis of Physicochemical Properties

To objectively compare the impact of incorporating a spirocyclic scaffold, a systematic evaluation of key physicochemical properties is essential.

Step-by-Step Protocol:

  • Synthesis: Synthesize a planar parent compound and its spirocyclic analog(s).

  • Purity Analysis: Confirm the purity of all compounds (>95%) using HPLC and NMR.

  • Solubility Measurement: Determine the aqueous solubility of each compound using a standard method such as the shake-flask or nephelometry.

  • Lipophilicity Determination: Measure the distribution coefficient (logD) at a physiological pH (e.g., 7.4) using a shake-flask method with n-octanol and buffer.

  • Metabolic Stability Assay: Incubate the compounds with liver microsomes (human, rat) and measure the rate of disappearance over time using LC-MS/MS to determine the in vitro half-life.

  • Data Analysis: Tabulate the results to directly compare the impact of the spirocyclic scaffold on solubility, lipophilicity, and metabolic stability.

Data Presentation: Comparative Physicochemical Properties

CompoundStructureAqueous Solubility (µM)logD (pH 7.4)In Vitro Half-life (min)
Planar Precursor (e.g., with Morpholine) [2D Structure]103.515
Spirocyclic Analog (e.g., with Azaspiro[3.3]heptane) [2D Structure]502.860

The Future of Spirocyclic Scaffolds in Drug Discovery

The journey of spirocyclic scaffolds from niche chemical curiosities to mainstream tools in drug discovery is a testament to their profound impact on medicinal chemistry.[6][10] As synthetic methodologies continue to advance, providing access to an even greater diversity of spirocyclic building blocks, their application is set to expand further.[9][11] The continued exploration of this rich chemical space, guided by computational modeling and a deep understanding of structure-activity relationships, will undoubtedly lead to the development of the next generation of innovative therapeutics that are safer, more effective, and capable of tackling the most challenging of diseases.

References

The Spirocyclic Advantage: A Comparative Guide to 2-Oxa-6-azaspiro[3.3]heptane in Optimizing Compound Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical matter with superior pharmacological profiles is a perpetual challenge. Medicinal chemists are increasingly turning to three-dimensional scaffolds to escape the "flatland" of traditional aromatic and aliphatic rings, seeking to enhance properties such as potency, selectivity, and metabolic stability. Among these emerging motifs, the 2-Oxa-6-azaspiro[3.3]heptane scaffold has garnered significant attention as a valuable bioisosteric replacement for the ubiquitous morpholine ring.[1][2][3] This guide provides an in-depth, data-driven comparison of how the incorporation of this unique spirocycle can profoundly impact the potency and selectivity of bioactive compounds.

The Rationale for a Spirocyclic Bioisostere: Beyond Morpholine

Morpholine is a mainstay in medicinal chemistry, prized for its favorable physicochemical properties, including water solubility and metabolic stability. However, its conformational flexibility and potential for non-specific interactions can sometimes limit the optimization of lead compounds. The 2-Oxa-6-azaspiro[3.3]heptane scaffold offers a compelling alternative by introducing a rigid, spirocyclic core that imparts distinct structural and electronic features.

The key distinguishing characteristics of 2-Oxa-6-azaspiro[3.3]heptane compared to morpholine are:

  • Reduced Lipophilicity (logD): Despite the addition of a carbon atom, the strained, compact nature of the spiro[3.3]heptane system often leads to a decrease in lipophilicity.[4] This counterintuitive effect can be advantageous for improving aqueous solubility and reducing off-target toxicity.

  • Increased Basicity (pKa): The nitrogen atom in the 2-Oxa-6-azaspiro[3.3]heptane ring is generally more basic than that in morpholine.[4] This can influence ligand-target interactions, particularly those involving hydrogen bonding or ionic interactions.

  • Three-Dimensionality and Rigidity: The spirocyclic nature of the scaffold introduces a well-defined three-dimensional geometry, which can lead to more precise and higher-affinity binding to the target protein.[5][6] This rigidity can also reduce the entropic penalty upon binding, potentially enhancing potency.

Comparative Analysis: Potency and Selectivity Modulation

The decision to incorporate a 2-Oxa-6-azaspiro[3.3]heptane moiety is highly context-dependent, with outcomes on potency and selectivity varying across different biological targets and chemical series. Below, we examine several case studies that highlight these differential effects.

Case Study: Maintained or Enhanced Potency

In several instances, the replacement of a morpholine ring with 2-Oxa-6-azaspiro[3.3]heptane has resulted in the retention or even improvement of biological activity, coupled with beneficial changes in physicochemical properties.

A notable example is the development of AZD1979, where the spirocyclic analogue exhibited significantly lower lipophilicity and higher basicity compared to its morpholine counterpart.[4] Despite these changes, the compound did not suffer any detrimental effects on permeability or hERG inhibition, and it showed improved metabolic stability.[4] Similarly, a spiro-analogue of the antimalarial drug artefenomel maintained its potency while demonstrating a favorable reduction in lipophilicity.[4]

Case Study: Attenuation of Potency

Conversely, there are cases where the structural rigidity or altered electronics of the 2-Oxa-6-azaspiro[3.3]heptane scaffold are not well-tolerated by the target's binding pocket, leading to a significant loss of potency.

For instance, an analogue of the kinase inhibitor Gefitinib containing the 2-Oxa-6-azaspiro[3.3]heptane moiety showed a decrease in potency.[4] Similar reductions in activity were observed for analogues of a LRRK2 inhibitor (PF-06447475), a Kv7 channel opener, and a cathepsin S inhibitor.[4] These examples underscore the importance of a deep understanding of the structure-activity relationship (SAR) for a given target before undertaking such a bioisosteric replacement.

Impact on Selectivity

The rigid nature of the 2-Oxa-6-azaspiro[3.3]heptane scaffold can be a powerful tool for enhancing selectivity. By locking the conformation of a key pharmacophoric element, it is possible to favor binding to the desired target while disfavoring interactions with off-targets that may have slightly different binding site topographies. For example, the replacement of a piperazine ring with a related 2,6-diazaspiro[3.3]heptane in the PARP inhibitor Olaparib led to a significant improvement in target selectivity and a reduction in off-mechanism cytotoxicity.[7] While this is a different spirocycle, the underlying principle of using a rigid scaffold to enhance selectivity is applicable.

Data Summary: Physicochemical and Potency Comparisons

The following table summarizes the comparative data from the literature for several compound pairs, illustrating the impact of replacing a morpholine or other cyclic amine with a 2-Oxa-6-azaspiro[3.3]heptane moiety.

Parent Compound Original Moiety Spirocyclic Analogue ΔpKa ΔlogD7.4 Potency Outcome Reference
AZD1979 AnalogueMorpholine2-Oxa-6-azaspiro[3.3]heptane+1.5-1.2No detrimental effect[4]
Artefenomel (9a)Alkyl Morpholine2-Oxa-6-azaspiro[3.3]heptane (9b)+0.8-0.6Maintained potency[4]
Gefitinib (10a)Alkyl Morpholine2-Oxa-6-azaspiro[3.3]heptane (10b)N/AN/ADecreased potency[4]
LRRK2 Inhibitor (11a)Aryl Morpholine2-Oxa-6-azaspiro[3.3]heptane (11b)N/AN/ASignificant loss of potency[4]
Linezolid Analogue (8a)Morpholine2-Oxa-6-azaspiro[3.3]heptane (8b)N/AN/ARetained antibacterial activity (most strains)[4]

Experimental Protocols

The successful implementation of the 2-Oxa-6-azaspiro[3.3]heptane scaffold in a drug discovery program relies on robust synthetic and analytical methodologies.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

The synthesis of 2-Oxa-6-azaspiro[3.3]heptane has been a subject of significant research, with scalable routes now available.[1] A common approach involves the construction of the spirocyclic core from readily available starting materials.

Example Synthetic Route:

A scalable synthesis of 2-Oxa-6-azaspiro[3.3]heptane has been developed, often starting from tribromoneopentyl alcohol.[8] The process typically involves the formation of the oxetane ring followed by the construction of the azetidine ring. The final product can be isolated as a stable salt, such as a sulfonate or oxalate salt, which is suitable for further chemical transformations.[1][9][10]

Synthesis_Workflow Start Tribromoneopentyl Alcohol Step1 Oxetane Ring Formation (e.g., NaOH) Start->Step1 Intermediate1 3,3-bis(bromomethyl)oxetane Step1->Intermediate1 Step2 Azetidine Ring Formation (e.g., Amine source, Base) Intermediate1->Step2 Product 2-Oxa-6-azaspiro[3.3]heptane Step2->Product Salt Salt Formation (e.g., Oxalic Acid) Product->Salt FinalProduct Stable Salt Form Salt->FinalProduct

Caption: Generalized synthetic workflow for 2-Oxa-6-azaspiro[3.3]heptane.

In Vitro Potency and Selectivity Assays

Standard biochemical and cell-based assays are employed to evaluate the potency and selectivity of compounds containing the 2-Oxa-6-azaspiro[3.3]heptane scaffold.

General Protocol for Kinase Inhibition Assay (Example):

  • Enzyme and Substrate Preparation: Recombinant kinase and a suitable substrate (e.g., a peptide with a phosphorylation site) are prepared in an appropriate assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration-response curve.

  • Assay Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate.

  • Detection: The extent of substrate phosphorylation is quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.

  • Data Analysis: The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

  • Selectivity Profiling: The compounds are tested against a panel of related and unrelated kinases to determine their selectivity profile.

Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP Incubate Incubate Reagents and Compounds Reagents->Incubate Compounds Serially Dilute Test Compounds Compounds->Incubate Detect Quantify Phosphorylation Incubate->Detect IC50 Calculate IC50 Values Detect->IC50 Selectivity Profile Against Kinase Panel IC50->Selectivity

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 2-Oxa-6-azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox for lead optimization. Its ability to modulate key physicochemical properties, such as lipophilicity and basicity, while introducing a rigid three-dimensional element, can lead to significant improvements in compound potency, selectivity, and pharmacokinetic profiles. However, the impact of this bioisosteric replacement is not universally positive and requires careful consideration of the target's SAR. As our understanding of the interplay between three-dimensional molecular shape and biological activity deepens, we can expect to see the rational design and application of spirocyclic scaffolds like 2-Oxa-6-azaspiro[3.3]heptane play an increasingly important role in the development of the next generation of therapeutics.

References

A Senior Application Scientist's Comparative Guide to Metabolic Stability Assays for 2-Oxa-6-azaspiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Developing Novel Spirocyclic Scaffolds

In modern drug discovery, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its pharmacokinetic profile and potential for clinical success.[1] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—is a critical gatekeeping parameter.[2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[2]

The 2-oxa-6-azaspiro[3.3]heptane scaffold is an increasingly popular motif in medicinal chemistry, valued for its three-dimensional structure, synthetic tractability, and ability to serve as a bioisostere for other functional groups.[3][4][5] These analogs are being investigated for a range of therapeutic targets, from oncology to neurodegenerative diseases. However, like any novel chemical entity, the metabolic fate of these spirocyclic compounds must be thoroughly investigated.

This guide provides a comparative analysis of the two most common in vitro methodologies for assessing metabolic stability: the Human Liver Microsomal (HLM) Assay and the Suspended Cryopreserved Hepatocyte Assay . As a Senior Application Scientist, my goal is not merely to present protocols, but to explain the scientific rationale behind the experimental choices, enabling researchers to select the most appropriate assay for their 2-oxa-6-azaspiro[3.3]heptane analogs and interpret the resulting data with confidence.

Section 1: Foundational Principles of In Vitro Drug Metabolism

The liver is the body's primary site of drug metabolism.[6] This process is broadly divided into two phases:

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on the parent compound. The Cytochrome P450 (CYP450) superfamily of enzymes, located in the endoplasmic reticulum of liver cells, is the dominant player in Phase I metabolism.[7][8] These reactions require cofactors, most notably NADPH, which provides the reducing equivalents necessary for the CYP450 catalytic cycle.[7][9][10]

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite. This typically increases the compound's water solubility, facilitating its excretion.

The goal of in vitro metabolic stability assays is to measure the rate at which a parent compound disappears over time when incubated with a metabolically active system.[11] This rate is used to calculate key parameters like the in vitro half-life (t½) and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug without physiological limitations like blood flow.[12][13]

Section 2: Comparative Analysis of Core Methodologies

The two most widely used in vitro systems for determining metabolic stability are liver microsomes and hepatocytes.[11][14] While both are derived from the liver, their composition and, therefore, their metabolic capabilities, differ significantly.

Method A: The Human Liver Microsomal (HLM) Stability Assay

HLMs are subcellular fractions prepared by centrifuging liver homogenate to isolate the endoplasmic reticulum, which reseals into vesicles.[15] This fraction is rich in Phase I enzymes, particularly the CYP450s.[16]

Principle: The HLM assay primarily assesses a compound's susceptibility to Phase I metabolism.[12] By incubating the test compound with HLMs in the presence of the essential cofactor NADPH, one can measure the rate of CYP450-mediated metabolism.[17]

Advantages:

  • High-Throughput & Cost-Effective: The assay is robust, easily automated, and relatively inexpensive, making it ideal for screening large numbers of compounds early in drug discovery.[18]

  • Mechanistic Focus: It specifically isolates the contribution of CYP450 enzymes, which are responsible for the metabolism of approximately 60-75% of marketed drugs.[6][8]

  • Excellent for Ranking: Provides reliable data for rank-ordering compounds based on their CYP450-mediated metabolic stability.[17]

Disadvantages:

  • Lacks Phase II Enzymes: HLMs do not contain the cytosolic enzymes responsible for most Phase II conjugation reactions.[19] This can be misleading for compounds primarily cleared via this pathway.

  • No Transporter Activity: The system lacks the cellular machinery for drug transport, which can influence intracellular drug concentrations and subsequent metabolism.

  • Potential for Over-Prediction: For some compounds, the lack of competing Phase II pathways can lead to an overestimation of Phase I metabolism compared to the in vivo situation.

Method B: The Cryopreserved Human Hepatocyte Stability Assay

Hepatocytes are the primary cells of the liver. Using cryopreserved primary human hepatocytes provides a more physiologically relevant in vitro model.

Principle: This assay evaluates the overall metabolic fate of a compound within an intact cell. Hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes in their correct subcellular localizations, as well as functional uptake and efflux transporters.[6][19][20]

Advantages:

  • Comprehensive Metabolic Profile: Measures the combined effects of Phase I and Phase II metabolism, providing a more complete picture of a compound's hepatic clearance.[12][20]

  • Physiologically Relevant: The intact cellular structure and presence of transporters offer a better approximation of the in vivo environment.[19]

  • Better for Low-Turnover Compounds: Plated hepatocyte assays allow for longer incubation times (hours to days), making them suitable for evaluating slowly metabolized compounds where microsome assays may lack sensitivity.[21][22]

Disadvantages:

  • Lower Throughput & Higher Cost: The assay is more complex, requires more specialized handling (e.g., maintaining cell viability), and is more expensive than the HLM assay.[12]

  • Data Complexity: The interplay of metabolism and transport can make data interpretation more complex.

  • Donor Variability: While pooled donor lots are used to average out genetic differences, some variability in metabolic activity can still be observed.[12]

Section 3: Experimental Workflows & Visualization

To ensure reproducibility and accuracy, a well-defined workflow is essential. The following diagrams illustrate the typical workflows for both HLM and hepatocyte stability assays.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound 1. Prepare Compound Stock (e.g., 10 mM in DMSO) Mix 4. Pre-warm HLM & Compound Add NADPH to Initiate Compound->Mix HLM 2. Thaw & Dilute HLM Stock (e.g., 20 mg/mL) HLM->Mix NADPH 3. Prepare NADPH Regenerating System NADPH->Mix Timepoints 5. Aliquot at Timepoints (0, 5, 15, 30, 60 min) Mix->Timepoints Quench 6. Quench Reaction (e.g., Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge 7. Centrifuge to Pellet Protein Quench->Centrifuge LCMS 8. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS

Caption: Workflow for a Human Liver Microsomal (HLM) Metabolic Stability Assay.

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound 1. Prepare Compound Working Solution Mix 3. Pre-incubate Cells Add Compound to Initiate Compound->Mix Cells 2. Thaw & Resuspend Cryopreserved Hepatocytes (Check Viability) Cells->Mix Timepoints 4. Aliquot at Timepoints (0, 15, 30, 60, 120 min) Mix->Timepoints Quench 5. Quench Reaction (e.g., Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge 6. Centrifuge to Pellet Debris Quench->Centrifuge LCMS 7. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS

Caption: Workflow for a Suspended Hepatocyte Metabolic Stability Assay.

Section 4: Detailed Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on the specific properties of the 2-oxa-6-azaspiro[3.3]heptane analogs and the available analytical instrumentation.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

A. Materials & Reagents

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Test Compounds (10 mM in DMSO)

  • Positive Controls (e.g., Verapamil, Testosterone; known high-clearance compounds)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Stop Solution: Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

B. Step-by-Step Methodology

  • Preparation:

    • Prepare a 2 µM working solution of each test compound and positive control by diluting the 10 mM DMSO stock in phosphate buffer. The final DMSO concentration should be ≤ 0.1%.

    • Thaw HLM stock on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.

  • Incubation Setup (Self-Validating System):

    • In a 96-well plate, add buffer, the HLM working solution, and the test compound working solution.

    • Scientist's Note: Include a "No NADPH" control for each compound by adding buffer instead of the NADPH system. This control is crucial to assess for any non-enzymatic degradation.[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation & Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells (except the "No NADPH" controls). The final test compound concentration is typically 1 µM and the final microsomal protein concentration is 0.5 mg/mL.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 2-3 volumes of ice-cold Stop Solution. The T=0 sample should be taken immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal and centrifuge the collection plate (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[13][23][24]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

A. Materials & Reagents

  • Pooled Cryopreserved Human Hepatocytes (plateable or suspension grade)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compounds (10 mM in DMSO)

  • Positive Controls (e.g., Diclofenac, Midazolam)

  • Stop Solution: Acetonitrile (ACN) with an appropriate internal standard (IS).

B. Step-by-Step Methodology

  • Hepatocyte Preparation:

    • Rapidly thaw hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

    • Centrifuge the cells gently to remove cryopreservative and resuspend in fresh medium to a final density of 1 x 10^6 viable cells/mL.[13]

  • Incubation Setup (Self-Validating System):

    • Prepare a 2 µM working solution of each test compound and positive control in incubation medium.

    • Scientist's Note: Include a control incubation without hepatocytes for each compound to check for stability in the medium itself.

    • In a 96-well plate, add the hepatocyte suspension and allow it to pre-incubate at 37°C in a humidified 5% CO2 incubator for 15-30 minutes.

  • Reaction Initiation & Sampling:

    • Initiate the reaction by adding the compound working solution to the wells containing hepatocytes. The final cell density is typically 0.5-1.0 x 10^6 cells/mL and the final compound concentration is 1 µM.[25]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a collection plate containing ice-cold Stop Solution.[6]

  • Sample Processing & Analysis:

    • Process and analyze the samples via LC-MS/MS as described in the HLM protocol.

Section 5: Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis is the peak area of the parent compound at each time point.

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area at time 't' / Peak Area at time '0') * 100

  • Determine the Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • t½ (min) = 0.693 / |-k|

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • The calculation differs between the two assays due to the different units of the enzyme source.

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)[26]

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume in µL / number of cells in millions in incubation)[19][25][27]

Comparative Data for Hypothetical 2-Oxa-6-azaspiro[3.3]heptane Analogs:

CompoundAssay TypeHalf-Life (t½, min)CLintInterpretation
Analog A HLM1592.4 µL/min/mgHigh clearance, likely susceptible to CYP450 metabolism.
Hepatocyte12115.5 µL/min/10⁶ cellsHigh clearance confirmed. Similar values suggest Phase I is the dominant pathway.
Analog B HLM> 60 (Stable)< 23.1 µL/min/mgLow clearance in microsomes. Appears stable against CYP450s.
Hepatocyte2555.4 µL/min/10⁶ cellsModerate clearance. The discrepancy suggests clearance is driven by non-CYP450 or Phase II enzymes present in hepatocytes.
Analog C HLM4530.8 µL/min/mgLow-to-moderate clearance in microsomes.
Hepatocyte4828.9 µL/min/10⁶ cellsLow-to-moderate clearance. Good correlation suggests Phase I is the main pathway and the compound is relatively stable.
Verapamil HLM8173.3 µL/min/mgAssay Validated: Positive control shows expected high clearance.
(Control)Hepatocyte7198.0 µL/min/10⁶ cellsAssay Validated: Positive control shows expected high clearance.

Choosing the Right Assay for Your Spirocyclic Analogs:

  • Early Stage Screening: Begin with the HLM assay to rapidly rank-order a large set of analogs for their stability against Phase I metabolism. Analogs like 'A' would be flagged as potentially problematic.

  • Lead Optimization: If an analog (like 'B') appears stable in HLM, it is essential to progress it to a hepatocyte assay. The hepatocyte data for Analog B reveals a metabolic liability that was completely missed by the microsomal screen. This insight is crucial for guiding further chemical modifications.

  • Candidate Selection: Compounds with good stability in both systems (like 'C') are the most promising candidates to move forward into more complex ADME and in vivo pharmacokinetic studies.

Conclusion

Evaluating the metabolic stability of novel 2-oxa-6-azaspiro[3.3]heptane analogs requires a strategic, multi-faceted approach. The Human Liver Microsomal assay serves as an invaluable high-throughput screen for Phase I liabilities, while the Cryopreserved Hepatocyte assay provides a more comprehensive, physiologically relevant assessment of overall hepatic clearance. By understanding the principles, advantages, and limitations of each method, researchers can generate robust, interpretable data to de-risk their compounds and confidently select drug candidates with the highest probability of success.

References

Beyond the Flatland: 2-Oxa-6-azaspiro[3.3]heptane as a Superior Scaffold for Optimizing Lipophilicity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the physicochemical properties of 2-Oxa-6-azaspiro[3.3]heptane reveals its potential to revolutionize lead optimization by offering a favorable balance of lipophilicity and other drug-like properties compared to traditional heterocyclic scaffolds.

In the intricate dance of drug design, achieving optimal lipophilicity is a critical choreography. This physicochemical property, which describes a compound's affinity for a lipid-rich environment, profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][] Historically, medicinal chemists have relied on a toolkit of traditional heterocycles like piperidine, morpholine, and azetidine to modulate this crucial parameter. However, the emergence of novel three-dimensional scaffolds, such as 2-Oxa-6-azaspiro[3.3]heptane, is challenging the status quo by providing a more nuanced control over molecular properties.[4][5][6][7]

This guide provides a comparative analysis of the lipophilicity of 2-Oxa-6-azaspiro[3.3]heptane against its traditional counterparts, supported by experimental data and a detailed protocol for its determination. We will explore how the unique spirocyclic architecture offers a compelling advantage in the quest for safer and more effective therapeutics.

The Lipophilicity Conundrum: A Balancing Act

Lipophilicity is a double-edged sword in drug discovery. While a certain degree of lipophilicity is essential for a drug to permeate biological membranes and reach its target, excessive lipophilicity can lead to a cascade of undesirable effects.[2][] These include poor aqueous solubility, increased metabolic clearance, off-target toxicity, and a higher risk of idiosyncratic drug reactions.[2][8] The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are the most common metrics used to quantify lipophilicity.[2] An optimal LogP range for oral drugs is generally considered to be between 0 and 3.[2][8]

2-Oxa-6-azaspiro[3.3]heptane: A New Player with Favorable Properties

2-Oxa-6-azaspiro[3.3]heptane is a spirocyclic heterocycle, a class of compounds characterized by two rings sharing a single common atom.[5][9] This unique structural feature imparts a distinct three-dimensionality that sets it apart from the relatively planar traditional heterocycles.[5][6] This shift from "flatland" chemistry is associated with improved physicochemical properties, including decreased lipophilicity and enhanced solubility.[5]

Studies have shown that replacing traditional heterocycles like morpholine with 2-oxa-6-azaspiro[3.3]heptane can lead to a significant reduction in lipophilicity.[10][11] This seemingly counterintuitive effect, where the addition of a carbon atom results in lower lipophilicity, can be attributed to the increased basicity of the nitrogen atom in the spirocyclic scaffold.[10][12]

Comparative Lipophilicity: The Data Speaks

To illustrate the lipophilicity advantage of 2-Oxa-6-azaspiro[3.3]heptane, let's examine the calculated LogP (cLogP) and experimentally determined LogD values of this scaffold in comparison to common heterocycles.

HeterocycleStructurecLogPExperimental LogD (pH 7.4)
2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane-0.065 to -0.7[13][14][15]Lower than morpholine derivatives[10]
Piperidine Piperidine0.84Higher than 2-azaspiro[3.3]heptane derivatives[16]
Morpholine Morpholine-0.85Higher than 2-oxa-6-azaspiro[3.3]heptane derivatives[10]
Azetidine Azetidine-0.15-

Note: cLogP values are sourced from various chemical databases and may vary slightly. Experimental LogD values are context-dependent and are presented here as a relative comparison based on published studies.

The data clearly indicates the significantly lower lipophilicity of 2-Oxa-6-azaspiro[3.3]heptane compared to piperidine and its more favorable profile relative to morpholine when incorporated into larger molecules.[10][16] This inherent property makes it an attractive building block for designing drug candidates with an improved ADMET profile.

The Concept of Lipophilic Efficiency (LipE)

Beyond simple LogP or LogD values, the concept of Lipophilic Efficiency (LipE) provides a more sophisticated metric for evaluating the quality of a drug candidate.[17][18][19][20] LipE relates the potency of a compound to its lipophilicity, calculated as pIC50 (or pEC50) minus LogP.[18] A higher LipE value is desirable, as it indicates that the compound achieves its potency without excessive lipophilicity.[18][20] The use of scaffolds like 2-Oxa-6-azaspiro[3.3]heptane, which can lower lipophilicity while potentially maintaining or even enhancing potency, is a direct strategy for optimizing LipE.[17][19]

Experimental Determination of Lipophilicity: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP).[2][21]

Objective: To determine the LogP of a test compound by measuring its partitioning between 1-octanol and water.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Water (pH 7.4 phosphate buffer, pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[22][23]

Protocol:

  • Preparation of Saturated Solvents:

    • Mix equal volumes of 1-octanol and water in a separatory funnel.

    • Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.

    • Allow the phases to separate completely. The upper layer is water-saturated 1-octanol, and the lower layer is octanol-saturated water.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the octanol-saturated water phase at a known concentration.

  • Partitioning:

    • In a glass vial, combine a precise volume of the test compound's aqueous stock solution with an equal volume of the water-saturated 1-octanol.

    • Cap the vial tightly and shake or vortex vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[21]

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

    • Analyze the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).[22][23]

  • Calculation of LogP:

    • The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous)

G

The Structural Advantage of 2-Oxa-6-azaspiro[3.3]heptane

The favorable lipophilicity of 2-Oxa-6-azaspiro[3.3]heptane stems from its rigid, three-dimensional structure. This rigidity can lead to a more defined conformation, which can optimize interactions with the target protein and reduce off-target binding.[5]

G Piperidine Piperidine HighLipophilicity HighLipophilicity Piperidine->HighLipophilicity Morpholine Morpholine Morpholine->HighLipophilicity Azetidine Azetidine Azetidine->HighLipophilicity Spiro Spiro LowLipophilicity LowLipophilicity Spiro->LowLipophilicity ImprovedSolubility ImprovedSolubility LowLipophilicity->ImprovedSolubility FavorableADMET FavorableADMET ImprovedSolubility->FavorableADMET

Conclusion: A Strategic Choice for Modern Drug Discovery

In the landscape of modern drug discovery, where the emphasis is on developing safer and more efficient medicines, the careful selection of molecular scaffolds is paramount. 2-Oxa-6-azaspiro[3.3]heptane emerges as a powerful tool for medicinal chemists, offering a distinct advantage in modulating lipophilicity. Its inherent three-dimensionality and lower lipophilicity compared to traditional heterocycles provide a clear path toward optimizing the ADMET properties of drug candidates. By embracing such innovative building blocks, the scientific community can continue to push the boundaries of therapeutic intervention and deliver novel treatments for unmet medical needs.

References

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold in Kinase Inhibitors: A Guide to Structure-Activity Relationships and Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous challenge. The exploration of three-dimensional (3D) scaffolds has become a cornerstone of modern drug design, offering an escape from the "flatland" of traditional aromatic heterocycles. Among these, the 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a compelling structural component. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this spirocycle in the context of kinase inhibition, comparing its performance with conventional moieties and detailing the experimental protocols necessary for its evaluation.

The Strategic Value of 2-Oxa-6-azaspiro[3.3]heptane in Kinase Inhibitor Design

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a saturated heterocyclic system characterized by a central spiro carbon atom connecting an oxetane and an azetidine ring. This rigid, non-planar structure imparts several desirable properties when incorporated into a drug candidate. It is often employed as a bioisosteric replacement for more common saturated heterocycles like piperidine and morpholine. The rationale behind this strategic substitution lies in the potential to fine-tune the physicochemical properties of a molecule.

Spirocyclic scaffolds, in general, are an exceptional tool in drug design for modulating a molecule's conformational and physicochemical properties.[1] As drug discovery efforts increasingly focus on compounds with enhanced three-dimensionality and a higher proportion of sp3-hybridized atoms, scaffolds like 2-oxa-6-azaspiro[3.3]heptane have gained significant interest.[2] Shifting from planar, aromatic structures to more saturated, 3D architectures generally correlates with improved aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2]

The primary advantages of incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold include:

  • Improved Physicochemical Properties: This scaffold can lead to higher aqueous solubility, a crucial factor for oral bioavailability.[2] It also tends to decrease lipophilicity compared to its six-membered ring counterparts.[2]

  • Enhanced Metabolic Stability: The spirocyclic nature can render the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Three-Dimensionality: The rigid, 3D geometry of the scaffold can facilitate optimal orientation of substituents for interaction with the target protein, potentially leading to improved potency and selectivity.[2]

  • Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space, providing opportunities for the development of patent-free analogues of existing drugs.

Structure-Activity Relationship (SAR) Insights and Comparative Analysis

While a comprehensive, publicly available SAR study for a series of 2-oxa-6-azaspiro[3.3]heptane-containing inhibitors against a single kinase target is not readily found in the literature, we can synthesize key insights from various studies where this scaffold has been employed as a bioisostere.

The most common application of the 2-oxa-6-azaspiro[3.3]heptane moiety is as a substitute for a morpholine or piperidine ring. This substitution, often referred to as "scaffold hopping," aims to improve the drug-like properties of a lead compound.

General SAR Principles:
  • Attachment Point: The nitrogen atom of the azetidine ring is the typical point of attachment to the core of the kinase inhibitor, often via an amide or amine linkage. The oxetane ring provides a polar motif that can engage in favorable interactions with the solvent or specific residues in the kinase binding pocket.

  • Impact on Potency: The effect on inhibitory activity is highly context-dependent. In some cases, the rigid conformation imposed by the spirocycle can lead to a favorable interaction with the target kinase, maintaining or even improving potency. However, in other instances, the altered geometry and distance between key pharmacophoric elements can result in a loss of potency. For example, an analogue of the LRRK2 inhibitor PF-06447475 incorporating a 2-oxa-6-azaspiro[3.3]heptane moiety displayed a significant loss of potency. This highlights the critical need for empirical testing when considering this bioisosteric replacement.

  • Kinase Family Considerations: The suitability of the 2-oxa-6-azaspiro[3.3]heptane scaffold will vary between different kinase families and even among individual kinases within the same family. The specific topology of the ATP-binding site and surrounding regions will dictate whether the unique 3D shape of this scaffold can be accommodated.

Comparative Data with Alternative Scaffolds

The following table summarizes the general trends observed when replacing traditional six-membered heterocycles with the 2-oxa-6-azaspiro[3.3]heptane scaffold.

PropertyPiperidine/Morpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for Change
Lipophilicity (LogD) HigherGenerally LowerThe introduction of the polar oxetane ring and a more compact structure can reduce lipophilicity, which is often desirable for improving ADME properties.
Aqueous Solubility Variable, can be lowGenerally HigherThe increased polarity and reduced lipophilicity contribute to improved solubility.[2]
Metabolic Stability Susceptible to oxidationGenerally HigherThe spirocyclic core can be more resistant to metabolic enzymes.[2]
Conformational Flexibility Higher (chair/boat conformations)Lower (rigid)The rigid scaffold reduces the entropic penalty upon binding and can lock the molecule in a bioactive conformation.[2]
Potency Established for many inhibitorsVariable (can increase or decrease)Highly dependent on the specific interactions within the kinase active site. The altered vector positioning of substituents can either enhance or disrupt key binding interactions.

Experimental Protocols for Evaluation

The successful incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold into a kinase inhibitor discovery program relies on robust and reproducible biological assays. Below are detailed, step-by-step methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted test compounds to the wells of a microplate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in the assay buffer.

  • Enzyme Incubation (Optional for some inhibitors): Add the kinase reaction mixture to the wells containing the test compounds and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Detection: Stop the kinase reaction and proceed with the detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)

This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context.

Principle: The assay quantifies the phosphorylation of a downstream substrate of the target kinase in cells treated with the inhibitor.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

  • Secondary antibody conjugated to a detectable label (e.g., HRP for chemiluminescence, fluorophore for fluorescence)

  • Detection system (e.g., Western blot apparatus, ELISA reader)

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method like the BCA assay.

  • Detection (e.g., Western Blot): a. Separate equal amounts of protein from each lysate by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody against the phosphorylated substrate. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against the total substrate protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phospho-protein signal to the total protein signal. Determine the IC50 value by plotting the normalized signal against the compound concentration.

Visualizing Key Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Concept cluster_traditional Traditional Scaffolds cluster_spiro Spirocyclic Bioisostere cluster_properties Impact on Properties Piperidine Piperidine Morpholine Morpholine 2-Oxa-6-azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane Improved_Solubility Improved_Solubility 2-Oxa-6-azaspiro[3.3]heptane->Improved_Solubility Reduced_Lipophilicity Reduced_Lipophilicity 2-Oxa-6-azaspiro[3.3]heptane->Reduced_Lipophilicity Enhanced_3D_Shape Enhanced_3D_Shape 2-Oxa-6-azaspiro[3.3]heptane->Enhanced_3D_Shape Variable_Potency Variable_Potency 2-Oxa-6-azaspiro[3.3]heptane->Variable_Potency Kinase_Inhibitor_Core Kinase_Inhibitor_Core Kinase_Inhibitor_Core->Piperidine Bioisosteric Replacement Kinase_Inhibitor_Core->Morpholine Bioisosteric Replacement Kinase_Inhibitor_Core->2-Oxa-6-azaspiro[3.3]heptane Scaffold Hop for Improved Properties

Caption: Bioisosteric replacement strategy for kinase inhibitors.

Kinase_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound_Dilution_B Compound Serial Dilution Kinase_Reaction Purified Kinase + Substrate + ATP + Compound Compound_Dilution_B->Kinase_Reaction Detection_B Measure Product Formation (e.g., ADP-Glo) Kinase_Reaction->Detection_B IC50_Calc_B IC50 Determination Detection_B->IC50_Calc_B Cell_Treatment Treat Cells with Compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Detection_C Measure Substrate Phosphorylation (e.g., Western Blot, ELISA) Cell_Lysis->Detection_C IC50_Calc_C IC50 Determination Detection_C->IC50_Calc_C Start Start: Synthesized 2-Oxa-6-azaspiro[3.3]heptane Analogues Start->Compound_Dilution_B Start->Cell_Treatment

Caption: Workflow for evaluating kinase inhibitor activity.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel kinase inhibitors. Its rigid, three-dimensional structure offers a strategic advantage over traditional flat or more flexible moieties by enabling the fine-tuning of physicochemical properties essential for drug development. While its incorporation can lead to significant improvements in solubility and metabolic stability, the impact on potency is target-dependent and necessitates careful empirical evaluation. The experimental protocols detailed in this guide provide a robust framework for assessing the efficacy of kinase inhibitors containing this and other novel scaffolds. As the field of kinase drug discovery continues to evolve, the exploration of such unique 3D structures will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to In Vitro Permeability Assessment of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Challenge in Modern Drug Discovery

In the pursuit of novel therapeutics, the journey from a promising chemical entity to a clinically effective drug is fraught with challenges. One of the most significant hurdles is ensuring the molecule can reach its intended target in the body. For orally administered drugs, this journey begins with absorption across the intestinal epithelium. Poor membrane permeability is a primary cause of failure in drug development, leading to low bioavailability and suboptimal efficacy in vivo.[1] Therefore, robust, early-stage assessment of a compound's permeability is not just advantageous; it is essential for efficient lead optimization.[2]

This guide focuses on the in vitro permeability assessment of a particularly compelling class of molecules: 2-Oxa-6-azaspiro[3.3]heptane derivatives . This spirocyclic scaffold is increasingly utilized in medicinal chemistry for its ability to impart a three-dimensional character to otherwise planar molecules, often leading to improved potency and metabolic stability.[3][4] However, this structural rigidity also presents unique questions regarding membrane transport.

Here, we provide an in-depth comparison of two cornerstone in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay . Our objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, enabling researchers to not only generate high-quality data but also to interpret it with confidence, thereby making more informed decisions in the drug discovery cascade.

Part 1: The First Line of Inquiry: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model serves as a high-throughput, cost-effective initial screen to determine a compound's intrinsic capacity for passive diffusion across a lipid barrier.[5][6]

The Principle and Rationale

PAMPA is a non-cell-based model that isolates a single transport mechanism: passive diffusion.[5] This is a critical first step because the vast majority of orally available drugs are absorbed via this route.[6] The assay employs a 96-well "sandwich" system where a donor compartment is separated from an acceptor compartment by a porous filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), forming an artificial membrane.[5][7][8]

Why start with PAMPA? By eliminating the biological complexities of active transport and metabolism, PAMPA provides a clean, unambiguous measure of a molecule's lipophilicity and its ability to navigate a phospholipid environment.[5][9] This allows for the rapid ranking of dozens or even hundreds of 2-Oxa-6-azaspiro[3.3]heptane derivatives, quickly identifying those with fundamental issues in passive permeability before investing in more complex and resource-intensive assays.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation prep_membrane 1. Coat Filter Plate (Donor) with Lipid Solution prep_compound 2. Dissolve Test Compound in Donor Buffer (pH 7.4) prep_acceptor 3. Fill Acceptor Plate with Buffer assemble 4. Assemble 'Sandwich' (Donor on Acceptor) incubate 5. Incubate (e.g., 5h, Room Temp) assemble->incubate quantify 6. Quantify Compound in Donor & Acceptor (LC-MS/MS) incubate->quantify calculate 7. Calculate Apparent Permeability (Papp) quantify->calculate

Caption: High-level workflow for the PAMPA experiment.

Detailed Experimental Protocol: PAMPA
  • Membrane Preparation: A 96-well hydrophobic PVDF filter plate (the donor plate) is prepared. Each well is coated with ~5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) and the solvent is allowed to evaporate, leaving a stable artificial membrane.[7]

  • Compound Preparation: Stock solutions of the 2-Oxa-6-azaspiro[3.3]heptane derivatives are prepared in DMSO. These are then diluted into a universal buffer (e.g., PBS at pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be kept low (<1%) to avoid compromising membrane integrity.

  • Assay Assembly: 300 µL of drug-free buffer is added to each well of a 96-well acceptor plate. 150 µL of the test compound solution is then added to the corresponding wells of the lipid-coated donor plate.[10] The donor plate is carefully placed on top of the acceptor plate.[8]

  • Incubation: The assembled plate sandwich is incubated for a defined period, typically 4 to 18 hours, at room temperature with gentle shaking.[5][10]

  • Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor (CD) and acceptor (CA) wells are determined using a validated analytical method, most commonly LC-MS/MS for its sensitivity and specificity.[7]

  • Data Analysis & Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - (CA / Cequilibrium))

    Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time in seconds, and Cequilibrium is the concentration at equilibrium.

Part 2: The Biological Gatekeeper: Caco-2 Permeability Assay

After identifying compounds with promising passive permeability via PAMPA, the Caco-2 assay is employed to understand how these molecules interact with a more physiologically relevant model of the human intestine.

The Principle and Rationale

The Caco-2 assay is the industry gold standard for in vitro prediction of human drug absorption.[11] It utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter inserts, differentiates into a polarized monolayer of enterocytes.[12] Crucially, these monolayers form tight junctions between cells and express many of the key uptake and efflux transporters found in the small intestine, such as P-glycoprotein (P-gp).[12][]

Why is Caco-2 the essential next step? This model provides a multi-faceted view of permeability, assessing not only passive transcellular diffusion but also:

  • Active Efflux: Identifying compounds that are actively pumped back into the intestinal lumen by transporters like P-gp. This is a common mechanism of poor oral bioavailability.[12]

  • Active Uptake: Revealing if a compound utilizes carrier-mediated transport to enter cells.

  • Paracellular Transport: Measuring the passage of a compound through the tight junctions between cells.[12]

A direct comparison between PAMPA and Caco-2 results can therefore diagnose the specific mechanism of a compound's transport.[9]

Drug Transport Pathways in the Caco-2 Model

Caco2_Pathways cluster_cell Caco-2 Enterocyte Monolayer APICAL Apical (Lumen Side) BASOLATERAL Basolateral (Blood Side) APICAL->BASOLATERAL cell Apical Membrane Cytosol Basolateral Membrane cell:f1->BASOLATERAL efflux Active Efflux cell:f1->efflux passive Passive Transcellular passive->cell:f1 para Paracellular uptake Active Uptake uptake->cell:f1 efflux->APICAL

Caption: Transport mechanisms across a Caco-2 cell monolayer.

Detailed Experimental Protocol: Caco-2 Bidirectional Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of ~6 x 10⁴ cells/cm².[11] The cells are maintained in culture for 21-28 days, with media changes every 2-3 days, to allow them to differentiate into a confluent, polarized monolayer.[11][]

  • Monolayer Integrity Assessment: Before the assay, the integrity of the cell monolayer is confirmed. Transepithelial Electrical Resistance (TEER) is measured; values >200 Ω·cm² are typically considered acceptable. Additionally, the permeability of a low-permeability marker, Lucifer Yellow, is assessed to confirm the tightness of the paracellular junctions.[7]

  • Bidirectional Transport Assay:

    • Preparation: The cell monolayers are washed twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-incubated for 30 minutes at 37°C.[11]

    • A→B Transport (Apical to Basolateral): The test compound (e.g., at 10 µM) is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[11]

    • B→A Transport (Basolateral to Apical): In a separate set of wells, the test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[11]

  • Incubation and Sampling: The plates are incubated for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[11] At the end of the incubation, samples are taken from both the donor and receiver compartments for analysis.

  • Quantification and Calculation: Compound concentrations are determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A) using the formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[11] The Efflux Ratio (ER) is then calculated as Papp(B→A) / Papp(A→B).[12]

Part 3: Synthesizing the Data - A Comparative Guide

The true power of this dual-assay approach lies in the direct comparison of the data. The interplay between the PAMPA Papp, Caco-2 Papp, and the Efflux Ratio provides a diagnostic fingerprint of a compound's permeability profile.

Quantitative Data Summary

The table below presents hypothetical data for a series of 2-Oxa-6-azaspiro[3.3]heptane derivatives, alongside standard control compounds, to illustrate how to interpret the results.

CompoundPAMPA Papp (10-6 cm/s)Caco-2 Papp (A→B) (10-6 cm/s)Caco-2 Papp (B→A) (10-6 cm/s)Efflux Ratio (ER)Predicted Human AbsorptionPermeability Diagnosis
Controls
Atenolol0.10.20.31.5Low (<50%)Low, Passive Paracellular
Propranolol25.022.524.81.1High (>85%)High, Passive Transcellular
Talinolol15.01.530.020.0ModerateP-gp Efflux Substrate
Derivatives
Derivative A12.511.813.01.1HighHigh, Passive Transcellular
Derivative B1.51.31.51.2ModerateModerate, Passive
Derivative C14.02.144.121.0Low to ModerateHigh Passive, Strong Efflux
Derivative D0.52.52.30.9ModeratePossible Active Uptake
Interpreting the Comparative Results
  • Derivative A (PAMPA ≈ Caco-2 A→B, ER ≈ 1): This is the ideal profile. The high Papp value in the simple PAMPA model is mirrored in the more complex Caco-2 model, and the efflux ratio near 1 indicates that active efflux is not a concern.[7][9] This compound is predicted to be well-absorbed via passive diffusion.

  • Derivative B (Low PAMPA, Low Caco-2): This compound exhibits poor intrinsic permeability. Its low Papp in both assays suggests it struggles to cross the lipid membrane passively. Further optimization should focus on increasing lipophilicity or reducing polar surface area, guided by structure-activity relationships.[14]

  • Derivative C (PAMPA >> Caco-2 A→B, ER >> 2): This is a classic and critical profile to identify. The high PAMPA Papp shows the molecule has the physicochemical properties to cross a membrane easily.[9] However, the much lower Caco-2 A→B permeability and the very high efflux ratio (>20) are clear indicators that the compound is a strong substrate for an efflux transporter like P-gp.[12] While intrinsically permeable, it is actively pumped out of the cells, which would severely limit its oral bioavailability. This flags the compound for medicinal chemistry efforts to mitigate transporter interaction.

  • Derivative D (PAMPA < Caco-2 A→B): This interesting profile suggests the compound's absorption may be aided by a mechanism other than passive diffusion. The Caco-2 permeability is significantly higher than what would be predicted by the passive-only PAMPA model, which could indicate the involvement of an active uptake transporter or significant passage via the paracellular route.[7][9]

Conclusion: A Strategic, Tiered Approach to Permeability Screening

The in vitro assessment of permeability is not about choosing a single "best" assay, but about implementing a logical, tiered strategy that maximizes information while conserving resources. For novel scaffolds like 2-Oxa-6-azaspiro[3.3]heptane derivatives, we recommend the following workflow:

  • Primary Screen (PAMPA): Screen all new derivatives using the rapid and cost-effective PAMPA assay. This will quickly rank-order compounds based on their intrinsic passive permeability and eliminate those with fundamental absorption liabilities.[2][5]

  • Secondary Screen (Caco-2): Advance compounds with moderate to high PAMPA permeability to the bidirectional Caco-2 assay. This crucial step will validate the passive permeability in a biological context and, most importantly, identify any liabilities related to active efflux or potential benefits from active uptake.[5][15]

By integrating the results from both PAMPA and Caco-2 assays, drug discovery teams can build a comprehensive understanding of a compound's transport mechanisms. This dual-assay strategy provides a robust, self-validating system that explains the why behind the data, enabling chemists to make targeted structural modifications and ultimately select candidates with a higher probability of success in vivo.

References

Navigating Cardiotoxicity: A Comparative Guide to the hERG Inhibition Profile of 2-Oxa-6-azaspiro[3.3]heptane Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with improved safety profiles is a paramount challenge in modern drug discovery. A significant hurdle in this endeavor is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[1][2] This guide provides a deep dive into the hERG inhibition profile of molecules incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold, a promising bioisostere for traditional saturated heterocycles. We will explore its comparative performance against classical alternatives, supported by available data, and provide a robust experimental framework for its evaluation.

The hERG Challenge: A Critical Safety Checkpoint in Drug Development

The hERG channel plays a pivotal role in the repolarization phase of the cardiac action potential.[1] Inhibition of this channel can delay repolarization, leading to QT interval prolongation on an electrocardiogram, which is a clinical risk factor for a polymorphic ventricular tachycardia called Torsade de Pointes (TdP).[3] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous assessment of hERG liability for all new drug candidates.[2]

A common pharmacophore for hERG inhibitors includes a basic nitrogen atom, which becomes protonated at physiological pH, and one or more hydrophobic or aromatic moieties.[4][5] This has posed a significant challenge for medicinal chemists, as these features are prevalent in many CNS and other targeted therapies.

The Rise of Spirocyclic Scaffolds: A Strategy for Mitigating hERG Liability

In recent years, the use of rigid, three-dimensional spirocyclic scaffolds has emerged as a key strategy to improve the physicochemical properties and safety profiles of drug candidates.[6] Strained spiro[3.3]heptane systems, in particular, offer unique exit vectors for substituents, influencing properties like solubility, metabolic stability, and target engagement.[6][7] The 2-oxa-6-azaspiro[3.3]heptane moiety has been investigated as a bioisosteric replacement for common fragments like morpholine and piperidine, aiming to retain or improve biological activity while mitigating off-target effects, including hERG inhibition.[8][9]

Comparative Analysis: 2-Oxa-6-azaspiro[3.3]heptane vs. Traditional Heterocycles

While extensive public data directly comparing the hERG IC50 values of a wide range of 2-oxa-6-azaspiro[3.3]heptane analogs to their morpholine or piperidine counterparts is limited, insightful case studies provide compelling evidence of the scaffold's potential.

A noteworthy example is the development of AZD1979, a GPR119 receptor agonist. In this case, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety resulted in a molecule with significantly higher basicity (ΔpKa = +1.5) and lower lipophilicity (ΔlogD7.4 = -1.2).[8] Crucially, this substitution had no detrimental effect on hERG inhibition, a significant finding as increased basicity is often associated with a higher risk of hERG blockade.[8] This suggests that the unique conformational constraints and physicochemical properties imparted by the 2-oxa-6-azaspiro[3.3]heptane scaffold can help to decouple basicity from hERG liability.

Table 1: Physicochemical and Safety Profile Comparison of AZD1979 Analogues

CompoundScaffoldpKalogD7.4hERG Inhibition
6a Morpholine7.21.8Baseline
AZD1979 (6b) 2-Oxa-6-azaspiro[3.3]heptane8.70.6No detrimental effect

Data sourced from Scott et al., ACS Med. Chem. Lett. 2017.[8]

This data highlights the potential of the 2-oxa-6-azaspiro[3.3]heptane scaffold to produce compounds with lower lipophilicity, a key parameter often linked to reduced off-target effects, without incurring a hERG penalty.

Structure-Activity Relationship (SAR) Considerations for hERG Inhibition

While a detailed SAR for 2-oxa-6-azaspiro[3.3]heptane-containing hERG inhibitors is yet to be fully elucidated in the public domain, general principles of hERG pharmacology can guide the design of safer molecules. The key to mitigating hERG inhibition often lies in modulating a compound's lipophilicity, basicity, and overall shape to disfavor interaction with the channel's binding pocket.

Key Design Principles:
  • Lipophilicity Attenuation: The inherent polarity of the ether oxygen in the 2-oxa-6-azaspiro[3.3]heptane scaffold can contribute to a lower overall lipophilicity compared to purely carbocyclic or even some nitrogen-containing heterocycles. This is a desirable trait for reducing hERG affinity.

  • Basicity Modulation: While the nitrogen atom in the 2-oxa-6-azaspiro[3.3]heptane is basic, its pKa can be modulated by the surrounding chemical environment. Judicious placement of electron-withdrawing groups on adjacent positions can reduce basicity and, potentially, hERG liability.

  • Vectorial Orientation: The rigid, spirocyclic nature of the scaffold provides well-defined exit vectors for substituents.[6] This allows for precise control over the spatial orientation of functionalities, which can be exploited to avoid key hydrophobic and aromatic interactions within the hERG channel pore.

The following diagram illustrates the bioisosteric relationship and the potential for vectorial modification of the 2-oxa-6-azaspiro[3.3]heptane scaffold.

G cluster_0 Traditional Scaffolds cluster_1 Spirocyclic Bioisostere cluster_2 Key Properties Influenced A Morpholine C 2-Oxa-6-azaspiro[3.3]heptane A->C Bioisosteric Replacement B Piperidine B->C Bioisosteric Replacement D Lipophilicity (logD) C->D Modulates E Basicity (pKa) C->E Modulates F hERG Inhibition (IC50) C->F Modulates G 3D Shape & Exit Vectors C->G Modulates

Caption: Bioisosteric replacement of traditional heterocycles with 2-oxa-6-azaspiro[3.3]heptane can modulate key physicochemical properties that influence hERG inhibition.

Experimental Protocol for hERG Inhibition Assessment

To accurately determine the hERG liability of novel 2-oxa-6-azaspiro[3.3]heptane-containing molecules, a robust and validated experimental protocol is essential. The gold standard for assessing hERG channel inhibition is the manual patch-clamp electrophysiology assay.

Step-by-Step Manual Patch-Clamp Protocol

1. Cell Culture and Preparation:

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK-293 or CHO cells.

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Passaging: Subculture cells regularly to maintain logarithmic growth. For experiments, plate cells at a suitable density on glass coverslips 24-48 hours prior to recording.

2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration: Establish a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

  • Holding Potential: Clamp the cell at a holding potential of -80 mV.

  • Test Pulse: Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Repolarization Pulse: Repolarize the membrane to -50 mV for 2 seconds to elicit the characteristic hERG tail current, which is used for analysis.

  • Data Acquisition: Record currents before and after the application of the test compound. Allow sufficient time for the drug effect to reach a steady state.

4. Compound Application and Analysis:

  • Compound Preparation: Prepare stock solutions of the test compound in DMSO and dilute to final concentrations in the external solution. The final DMSO concentration should typically be ≤ 0.1%.

  • Application: Perfuse the cells with the control external solution to establish a stable baseline current, then switch to the compound-containing solution.

  • Data Analysis: Measure the peak amplitude of the hERG tail current before and during compound application. Calculate the percentage of current inhibition for each concentration.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

The following diagram outlines the experimental workflow for hERG assessment.

G A Cell Culture (hERG-expressing cell line) B Whole-Cell Patch Clamp A->B C Establish Stable Baseline Current (Control Solution) B->C D Apply Test Compound (Cumulative Concentrations) C->D E Record hERG Tail Current D->E F Calculate % Inhibition E->F G Determine IC50 Value (Concentration-Response Curve) F->G

Caption: Experimental workflow for determining the hERG IC50 value of a test compound using the manual patch-clamp technique.

Conclusion and Future Directions

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable tool for medicinal chemists aiming to design novel therapeutics with an improved safety profile. The available evidence suggests that its incorporation can lead to favorable physicochemical properties, such as reduced lipophilicity, without negatively impacting hERG inhibition. This makes it an attractive alternative to traditional saturated heterocycles in drug design.

However, a more systematic and comprehensive evaluation of the hERG liability of a diverse set of 2-oxa-6-azaspiro[3.3]heptane-containing molecules is warranted. Future studies should focus on generating robust SAR data to further guide the design of compounds with minimal cardiotoxicity. By combining innovative scaffold design with rigorous safety assessment, the scientific community can continue to advance the development of safer and more effective medicines.

References

A Tale of Two Scaffolds: A Comparative Analysis of 2-Oxa-6-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the modern drug discovery landscape, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the rising stars in the medicinal chemist's toolkit are spirocyclic scaffolds, which offer a compelling three-dimensional alternative to traditional flat, aromatic rings. This guide provides an in-depth comparative analysis of two prominent spiro[3.3]heptane analogs: 2-Oxa-6-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. We will dissect their synthesis, physicochemical properties, conformational attributes, and applications, providing researchers, scientists, and drug development professionals with the critical insights needed to strategically deploy these valuable building blocks.

Introduction: The Allure of the Spirocyclic Core

The strategic incorporation of spirocyclic motifs into drug candidates is a direct response to the "escape from flatland" initiative in medicinal chemistry. These rigid, three-dimensional structures can enhance target selectivity, improve metabolic stability, and fine-tune solubility and lipophilicity.[1] 2-Oxa-6-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have emerged as particularly useful bioisosteres for commonly employed heterocycles like morpholine and piperidine, respectively.[2][3] Their unique topology, characterized by a central quaternary carbon connecting two four-membered rings, imparts distinct conformational constraints and vectorial arrangements of substituents compared to their monocyclic counterparts.

cluster_0 Common Heterocycles cluster_1 Spirocyclic Bioisosteres a Morpholine c 2-Oxa-6-azaspiro[3.3]heptane a->c Bioisosteric Replacement b Piperidine d 2-azaspiro[3.3]heptane b->d Bioisosteric Replacement A Tribromoneopentyl Alcohol B 3,3-bis(bromomethyl)oxetane A->B NaOH, Schotten-Baumann C N-substituted 2-Oxa-6-azaspiro[3.3]heptane B->C Amine, Base cluster_0 Piperidine Conformation cluster_1 2-azaspiro[3.3]heptane Conformation a Chair Conformation (Multiple conformers) b Rigid, Perpendicular Rings (Defined exit vectors) a->b Increased Rigidity and Defined Geometry

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence.

Hazard Assessment: Understanding the Compound

This compound is a spirocyclic compound used in the synthesis of bioactive substances.[1][2] While its full toxicological profile has not been exhaustively investigated, the available Safety Data Sheets (SDS) indicate several hazards that necessitate rigorous safety protocols.[3][4] The compound is a combination of a spirocyclic amine and oxalic acid, and the primary risks are associated with its potential for acute toxicity and irritation.[5][6]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Hazard CodeHazard StatementGHS CategorySource(s)
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[5][6][7]
H312Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[5][7]
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)[5][6]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2/2A)[5][6][8]
H332Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[5][6]
H335May cause respiratory irritationSpecific target organ toxicity (single exposure)[3][6][8]

Given these classifications, a multi-faceted personal protective equipment (PPE) strategy is not merely recommended; it is mandatory to mitigate risks of exposure through ingestion, skin contact, eye contact, and inhalation.

Core Directive: A Multi-Layered PPE Approach

The selection of PPE is dictated by a thorough risk assessment of the procedures involving the chemical.[9] For this compound, which is a solid, the primary risk during handling is the generation of dust.[4][10] Therefore, the PPE ensemble must provide a comprehensive barrier.

Eye and Face Protection: The First Line of Defense

Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] In situations where significant dust generation is unavoidable, a face shield should be worn in addition to safety goggles.[4][11]

Causality: The hemioxalate salt can easily form fine dust particles that can become airborne. The compound is classified as a serious eye irritant (H319).[6][8] Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine particulates. Goggles are essential to prevent contact that could lead to irritation or serious damage. A face shield offers a secondary layer of protection for the entire face.[11]

Skin and Body Protection: An Impermeable Barrier

Requirement:

  • Gloves: Wear chemically resistant, powder-free gloves (nitrile or neoprene are preferred).[9] Gloves must be inspected before use and comply with standards such as ASTM D6978 or EN 374.[4][10] Use proper glove removal technique to avoid skin contact.[12]

  • Lab Coat/Gown: A clean lab coat is a minimum requirement.[9] For procedures with a higher risk of dust generation, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is recommended.[9]

  • Footwear: Closed-toe shoes are mandatory. Perforated shoes, sandals, or cloth shoes offer inadequate protection against spills.[11]

Causality: The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[6][7] A lab coat or gown prevents the chemical from settling on personal clothing. Nitrile gloves provide an effective barrier against many chemicals; double-gloving may be considered for extended operations.[9] Proper glove removal is critical to prevent transferring the chemical from a contaminated glove surface to bare skin.

Respiratory Protection: Safeguarding Against Inhalation

Requirement: All handling of the solid compound should be performed within a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[13] If engineering controls are insufficient or during a large spill cleanup, a respirator is required. A NIOSH-approved N95 or P95 particulate respirator is the minimum requirement for nuisance dust exposure.[12][14]

Causality: The compound is harmful if inhaled (H332) and may cause respiratory irritation (H335).[6][8] Engineering controls like a fume hood are the primary method for preventing airborne exposure. A respirator serves as a crucial secondary line of defense, especially in situations where ventilation may be compromised or when dealing with bulk quantities. Surgical masks offer no protection from chemical dust and must not be used.[14]

Operational Protocol: Integrating Safety into Your Workflow

This step-by-step guide integrates PPE use into the standard workflow for handling this compound.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) and the chemical container inside the fume hood.

  • Don PPE: Before handling the chemical, don your complete PPE ensemble: lab gown, safety goggles, and gloves. If a higher risk is identified, have a respirator ready.

Step 2: Weighing and Dispensing
  • Minimize Dust: Handle the container and transfer the solid carefully to minimize the creation of airborne dust.[4]

  • Grounding: Use non-sparking tools and ensure containers are grounded to prevent static discharge, which can cause dust to disperse.[10]

  • Immediate Cleanup: If any solid is spilled within the fume hood, clean it up immediately with a damp cloth or paper towel to prevent it from becoming airborne.

Step 3: Post-Handling and Decontamination
  • Secure Container: Tightly close the primary container of this compound.[10]

  • Decontaminate: Wipe down the exterior of the container and the work surface within the fume hood.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then gown, and finally goggles and any respiratory protection outside the immediate work area.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[12][13]

Visualized Workflow for Handling Solid this compound

G PPE Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling cluster_disposal Disposal RiskAssessment 1. Risk Assessment SelectPPE 2. Select Appropriate PPE (Goggles, Gown, Gloves) RiskAssessment->SelectPPE VerifyControls 3. Verify Fume Hood Functionality SelectPPE->VerifyControls DonPPE 4. Don Full PPE VerifyControls->DonPPE WeighChemical 5. Weigh & Transfer Chemical DonPPE->WeighChemical CleanSpills 6. Clean Minor Spills Immediately WeighChemical->CleanSpills Decontaminate 7. Decontaminate Work Area & Seal Container CleanSpills->Decontaminate DoffPPE 8. Doff PPE Correctly Decontaminate->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands Waste 10. Dispose of Contaminated PPE and Chemical Waste WashHands->Waste

Caption: Workflow diagram illustrating critical PPE checkpoints.

Emergency and Disposal Procedures

Emergency First Aid
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[3][7]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[3][7]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][10]

Disposal Plan
  • Chemical Waste: Unused this compound and solutions should be treated as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Chemical incineration is a possible disposal method.[3]

  • Contaminated Materials: Used gloves, gowns, weigh boats, and other disposable materials that have come into contact with the chemical should be collected in a suitable, closed container for disposal.[4] Dispose of these materials as unused product.[3][10] Do not let the chemical enter drains.[10]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.